molecular formula C8H16N2O3S B167958 DL-Alanyl-DL-methionine CAS No. 1999-43-5

DL-Alanyl-DL-methionine

Cat. No.: B167958
CAS No.: 1999-43-5
M. Wt: 220.29 g/mol
InChI Key: FSHURBQASBLAPO-UHFFFAOYSA-N
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Description

DL-Alanyl-DL-methionine is a dipeptide derivative that serves as an efficient source of the essential sulfur-containing amino acid methionine. In scientific research, it is primarily investigated for its role in animal nutrition, where its dipeptide structure is associated with enhanced stability and bioavailability compared to free methionine . Studies in aquaculture, for instance on species like Micropterus salmoides , have demonstrated that dietary supplementation with methionine dipeptides can promote growth performance, improve feed efficiency, and enhance intestinal health by bolstering antioxidant capacity and modulating inflammatory responses and gut microbiota . Methionine itself is a critical amino acid that cannot be synthesized by humans and animals and must be obtained from the diet . It is a fundamental building block for protein synthesis and a key precursor in several metabolic pathways, including the formation of S-adenosylmethionine (SAM), a primary methyl group donor in cellular reactions, and glutathione, a major antioxidant . Research into this compound provides valuable insights into nutrient utilization, metabolic pathways, and strategies to support health and development in various biological models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FSHURBQASBLAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501313461
Record name DL-Alanyl-DL-methionine
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Molecular Weight

220.29 g/mol
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CAS No.

1999-43-5
Record name DL-Alanyl-DL-methionine
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Record name N-DL-Alanyl-DL-methionine
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Record name DL-Alanyl-DL-methionine
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Foundational & Exploratory

Synthesis and Discovery of DL-Alanyl-DL-methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of the dipeptide DL-Alanyl-DL-methionine. Intended for researchers, scientists, and professionals in drug development, this document details a robust solution-phase synthesis protocol, including the strategic use of protecting groups and coupling agents. Furthermore, it outlines the analytical methodologies crucial for the structural elucidation and purity assessment of the synthesized dipeptide, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide also briefly touches upon the historical context of peptide discovery, providing a foundation for understanding the significance of such synthetic advancements.

Introduction: The Significance of Dipeptides in Biochemical Research

Dipeptides, the simplest members of the peptide family, consisting of two amino acids linked by a peptide bond, play a pivotal role in numerous biological processes. They serve as fundamental building blocks for proteins, act as signaling molecules, and are key intermediates in metabolism.[1] The synthesis of specific dipeptides, such as this compound, is of significant interest to the scientific community. This particular dipeptide, a combination of the non-polar alanine and the sulfur-containing methionine, offers a unique chemical entity for various research applications, including its potential use as a building block in the synthesis of larger, more complex peptides with therapeutic potential.[2]

The methionine residue, in particular, is one of two sulfur-containing proteinogenic amino acids and is crucial for the initiation of protein synthesis.[2] The synthesis of dipeptides containing methionine allows for the investigation of its role in peptide structure and function, as well as its susceptibility to oxidation, a process with significant biological implications. This guide will provide a detailed, step-by-step methodology for the chemical synthesis of this compound, a process that is both reproducible and scalable for laboratory purposes.

Historical Context: The Dawn of Peptide Chemistry

The journey into the world of peptides began in the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1902, Fischer first proposed the revolutionary idea that amino acids could link together through what he termed a "peptide bond" to form polypeptide chains. This groundbreaking hypothesis laid the foundation for our modern understanding of protein structure and function. The first synthesis of the amino acid alanine was achieved even earlier, in 1850, by Adolph Strecker.[3] Methionine was later isolated in 1922 by J. H. Mueller, and its structure was confirmed by G. Barger and F. P. Coyne six years later.[4] The first technically feasible synthesis of DL-methionine was accomplished in 1946/47.[4] These fundamental discoveries in amino acid chemistry paved the way for the deliberate synthesis of peptides, enabling scientists to create novel peptide structures and explore their biological activities.

Chemical Synthesis of this compound

The synthesis of this compound is most effectively achieved through a solution-phase approach, which allows for the purification of intermediates and ultimately yields a high-purity final product. The strategy outlined below employs the use of a tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of DL-alanine and a methyl ester to protect the C-terminus of DL-methionine. The peptide bond is formed using the well-established dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.

Rationale for the Synthetic Strategy

The selection of the Boc protecting group is based on its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, which minimizes the risk of side reactions.[5] The methyl ester protection of the methionine carboxylic acid is advantageous due to its ease of introduction and subsequent saponification to yield the free carboxylic acid in the final step. The DCC/HOBt coupling system is a widely used and efficient method for peptide bond formation that minimizes racemization, a critical consideration when working with chiral amino acids.[6]

Experimental Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection of Amino Acids cluster_coupling Step 2: Peptide Bond Formation cluster_deprotection Step 3: Deprotection Ala DL-Alanine Boc_Ala Boc-DL-Alanine Ala->Boc_Ala Boc₂O, Base Met DL-Methionine Met_OMe DL-Methionine Methyl Ester Met->Met_OMe MeOH, SOCl₂ Boc_Ala_Met_OMe Boc-DL-Alanyl-DL-Methionine Methyl Ester Met_OMe->Boc_Ala_Met_OMe DCC, HOBt Ala_Met_OMe This compound Methyl Ester Boc_Ala_Met_OMe->Ala_Met_OMe TFA or HCl in Dioxane Final_Product This compound Ala_Met_OMe->Final_Product NaOH (Saponification)

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of Boc-DL-Alanine

  • Dissolve DL-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-DL-Alanine as a white solid.

Protocol 3.3.2: Synthesis of DL-Methionine Methyl Ester Hydrochloride

  • Suspend DL-Methionine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 equivalents) dropwise to the suspension while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain DL-Methionine Methyl Ester Hydrochloride as a white solid.

Protocol 3.3.3: Coupling of Boc-DL-Alanine and DL-Methionine Methyl Ester

  • Dissolve Boc-DL-Alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • In a separate flask, suspend DL-Methionine Methyl Ester Hydrochloride (1 equivalent) in anhydrous DCM and add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.

  • Cool the Boc-DL-Alanine solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled Boc-DL-Alanine solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the neutralized DL-Methionine Methyl Ester solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-DL-Alanyl-DL-Methionine Methyl Ester.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.3.4: Deprotection of Boc-DL-Alanyl-DL-Methionine Methyl Ester

  • Dissolve the purified Boc-DL-Alanyl-DL-Methionine Methyl Ester in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and lyophilize to obtain this compound Methyl Ester as the TFA salt.

Protocol 3.3.5: Saponification of the Methyl Ester

  • Dissolve the this compound Methyl Ester TFA salt in a 1 M sodium hydroxide solution.

  • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the solution to pH 7 with 1 M HCl.

  • Lyophilize the solution to obtain the final product, this compound.

Physicochemical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of analytical techniques.

Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃S[7]
Molecular Weight 220.29 g/mol [7]
IUPAC Name 2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid[7]
Appearance White to off-white solidExpected
Solubility Soluble in waterExpected
Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in D₂O):

ProtonExpected Chemical Shift (ppm)Multiplicity
Ala-αCH~4.0 - 4.2q
Ala-βCH₃~1.4 - 1.5d
Met-αCH~4.3 - 4.5t
Met-βCH₂~2.0 - 2.2m
Met-γCH₂~2.5 - 2.7t
Met-εCH₃~2.1s

Expected ¹³C NMR Chemical Shifts (in D₂O):

CarbonExpected Chemical Shift (ppm)
Ala-Cα~51 - 53
Ala-Cβ~18 - 20
Ala-C=O~175 - 177
Met-Cα~54 - 56
Met-Cβ~31 - 33
Met-Cγ~30 - 32
Met-Cε~15 - 17
Met-C=O~176 - 178

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized dipeptide and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this analysis.

Expected Mass Spectrum Data:

Ionm/z
[M+H]⁺221.0954
[M+Na]⁺243.0773

The fragmentation pattern in MS/MS can provide further structural confirmation, with characteristic losses of water, ammonia, and cleavage of the peptide bond.

Chromatographic Analysis

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of each reaction step and for assessing the purity of the intermediates and the final product. A suitable mobile phase for the analysis of the protected dipeptide would be a mixture of ethyl acetate and hexanes. For the final, more polar product, a mobile phase of n-butanol, acetic acid, and water would be appropriate.

4.3.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for the final purity assessment of this compound. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid, will effectively separate the dipeptide from any remaining impurities.

Purification

The crude this compound obtained after saponification is typically purified by reversed-phase chromatography to remove any salts and organic impurities. The fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a fluffy white powder.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined solution-phase synthesis strategy, researchers can reliably produce this dipeptide with a high degree of purity. The comprehensive characterization methods described, including NMR, MS, and HPLC, ensure the structural integrity of the synthesized molecule. The historical context provided underscores the importance of fundamental discoveries in amino acid and peptide chemistry that have enabled the development of such synthetic methodologies. This guide serves as a valuable resource for scientists and professionals engaged in peptide synthesis and its applications in biochemical and pharmaceutical research.

References

DL-Alanyl-DL-methionine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanyl-DL-methionine is a dipeptide composed of DL-alanine and DL-methionine. As a racemic mixture, it contains all four possible stereoisomers: L-Alanyl-L-methionine, D-Alanyl-L-methionine, L-Alanyl-D-methionine, and D-Alanyl-D-methionine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical methodologies, designed to empower researchers in leveraging this compound for their work.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource(s)
CAS Number 1999-43-5[1]
Molecular Formula C₈H₁₆N₂O₃S[1]
Molecular Weight 220.29 g/mol [1][2]
IUPAC Name 2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid[1]
Appearance White to almost white powder or crystals
Solubility Soluble in water

Rationale for Use: The Dipeptide Advantage

In various biological applications, providing amino acids in the form of dipeptides can offer significant advantages over the administration of free amino acids.

Enhanced Stability and Solubility

Certain amino acids, like glutamine, are notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells. Dipeptides, such as L-alanyl-L-glutamine, exhibit greater stability and solubility, making them superior supplements for cell culture media.[3] This principle of enhanced stability is a key driver for the use of dipeptides in various formulations.

Improved Absorption and Bioavailability

The intestinal absorption of amino acids can occur more rapidly and efficiently from di- and tripeptides than from an equimolar mixture of free amino acids.[4] This is due to the presence of distinct peptide transporters in the intestinal brush border membrane. In aquaculture, for instance, fish can utilize dipeptides as efficiently, and in some cases more so, than free amino acids, leading to improved growth performance.[5][6] This makes dipeptides like this compound attractive for specialized feed formulations.

Key Applications

The unique properties of this compound and its constituent amino acids position it for use in several key areas of research and development.

Advanced Cell Culture Supplementation

Methionine is an essential amino acid, crucial for protein synthesis and numerous metabolic processes within the cell.[7] DL-methionine is commonly used as a supplement in mammalian and insect cell culture media.[7] The use of this compound as a stabilized source of both alanine and methionine can be advantageous in biopharmaceutical production, where maintaining optimal nutrient levels and minimizing toxic byproducts like ammonia are critical for maximizing cell viability and protein yield.

Specialized Nutritional Formulations

In both clinical nutrition and animal feed, particularly in aquaculture, the delivery of essential amino acids is paramount. Methionine is often a limiting amino acid in plant-based feed formulations.[8] The use of this compound can ensure a more stable and readily absorbable source of this critical nutrient. Research has shown that dietary supplementation with DL-methionine can increase the efficiency of its own absorption in the small intestine.[9]

Pharmaceutical and Drug Development

DL-Alanine serves as a crucial building block for the synthesis of more complex molecules, including peptides and certain active pharmaceutical ingredients (APIs).[10] Dipeptides themselves can be investigated for specific biological activities or used as carriers to improve the pharmacokinetic properties of therapeutic agents.

Synthesis of this compound: A Conceptual Workflow

G cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification P1 Protect Amino Group of DL-Alanine (e.g., Boc, Fmoc) A1 Activate Carboxyl Group of Protected DL-Alanine (e.g., using DCC, HOBt) P1->A1 Protected Alanine P2 Protect Carboxyl Group of DL-Methionine (e.g., as a methyl or ethyl ester) C1 React Activated DL-Alanine with Protected DL-Methionine P2->C1 Protected Methionine A1->C1 Activated Alanine D1 Remove Protecting Groups (e.g., acidolysis for Boc/esters, base for Fmoc) C1->D1 Protected Dipeptide PU1 Purify this compound (e.g., chromatography, recrystallization) D1->PU1 Crude Dipeptide

Caption: Conceptual workflow for the solution-phase synthesis of this compound.

Experimental Protocol: A General Approach
  • Protection of DL-Alanine: The amino group of DL-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).

  • Protection of DL-Methionine: The carboxyl group of DL-methionine is protected, typically by esterification (e.g., methyl or ethyl ester), to prevent self-condensation.

  • Activation and Coupling: The carboxyl group of the protected DL-alanine is activated using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions. The activated alanine is then reacted with the protected methionine to form the peptide bond.

  • Deprotection: The protecting groups are removed. For a Boc group and a simple ester, this is typically achieved by acidolysis (e.g., with trifluoroacetic acid). For an Fmoc group, a mild base like piperidine is used.

  • Purification: The final dipeptide is purified from byproducts and unreacted starting materials using techniques such as recrystallization or chromatography.

Analytical and Characterization Methods

The identity, purity, and structure of synthesized this compound must be confirmed using appropriate analytical techniques.

G cluster_techniques Analytical Techniques This compound This compound HPLC HPLC / UPLC This compound->HPLC Purity & Quantification MS Mass Spectrometry (MS) This compound->MS Molecular Weight Confirmation NMR NMR Spectroscopy This compound->NMR Structural Elucidation AAA Amino Acid Analysis This compound->AAA Amino Acid Composition

Caption: Key analytical techniques for the characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the dipeptide and to separate it from any starting materials or byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, confirming the connectivity of the atoms.

  • Amino Acid Analysis: After acid hydrolysis of the dipeptide, this technique can be used to confirm the 1:1 ratio of alanine to methionine.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or with local exhaust ventilation.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Incompatibilities: Avoid strong oxidizing agents.[4][5][11]

Conclusion

This compound is a dipeptide with significant potential in advanced cell culture, specialized nutrition, and as a building block in pharmaceutical synthesis. Its advantages over free amino acids, particularly in terms of stability and absorption, make it a valuable compound for researchers and developers. While specific synthesis protocols require adaptation from general peptide chemistry principles, the analytical methods for its characterization are well-established. Adherence to standard laboratory safety practices ensures its safe handling and application.

References

Unlocking the Potential of DL-Alanyl-DL-methionine: A Technical Guide for Novel Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Simple Dipeptide

In the ever-expanding landscape of therapeutic peptide research, the focus often gravitates towards complex polypeptides and engineered protein scaffolds. However, significant biological potential can be harbored within the simplest of structures: dipeptides. This guide delves into the nascent yet promising research avenues for a specific dipeptide, DL-Alanyl-DL-methionine. While direct research on this molecule is sparse, its constituent amino acids, DL-alanine and DL-methionine, are fundamental players in cellular metabolism and redox homeostasis. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework to explore the therapeutic utility of this compound. By synthesizing established principles of dipeptide biochemistry with validated experimental protocols, we aim to illuminate a path for novel investigations into its potential as an antioxidant and anti-cancer agent.

Molecular Profile and Metabolic Considerations of this compound

This compound is a dipeptide composed of DL-alanine and DL-methionine linked by a peptide bond.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC8H16N2O3SPubChem CID: 98509[2]
Molecular Weight220.29 g/mol PubChem CID: 98509[2]
IUPAC Name2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acidPubChem CID: 98509[2]

Upon administration, dipeptides are primarily absorbed in the small intestine via proton-coupled peptide transporters, such as PEPT1.[3][4] This transport mechanism can be more efficient than the uptake of individual free amino acids. Following absorption, this compound is expected to be hydrolyzed by intracellular peptidases into its constituent amino acids, DL-alanine and DL-methionine. These amino acids then enter the body's free amino acid pool and participate in their respective metabolic pathways.

DL-alanine is a non-essential amino acid involved in the glucose-alanine cycle, playing a role in nitrogen transport from peripheral tissues to the liver. L-alanine, one of its stereoisomers, has demonstrated cytoprotective effects against oxidative stress by inducing the expression of antioxidant proteins like heme oxygenase-1 (HO-1) and ferritin.[5] DL-methionine is an essential sulfur-containing amino acid.[6] Its L-isomer is a precursor for the synthesis of proteins and S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular reactions. Methionine metabolism is also intrinsically linked to the production of glutathione, a major endogenous antioxidant.[7]

The metabolic fate of this compound is a critical consideration for its therapeutic potential. The delivery of both alanine and methionine in a dipeptide form could offer unique pharmacokinetic and pharmacodynamic properties compared to the administration of the individual amino acids.

Potential Research Area 1: this compound as a Novel Antioxidant Agent

Scientific Rationale:

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and aging.[8][9] Both alanine and methionine possess intrinsic properties that suggest a dipeptide combination could exert significant antioxidant effects. L-alanine has been shown to induce endogenous antioxidant defenses.[5] Methionine, as a sulfur-containing amino acid, is a precursor to the potent antioxidant glutathione.[7] Dipeptides containing methionine have been shown to possess antioxidant activity.[10] Therefore, this compound presents a compelling candidate for a novel antioxidant therapeutic.

In Vitro Assessment of Antioxidant Capacity

The initial step in evaluating the antioxidant potential of this compound is to perform a series of well-established in vitro assays. These assays provide a baseline understanding of the dipeptide's ability to scavenge free radicals and reduce oxidants.

Experimental Workflow: In Vitro Antioxidant Assays

Caption: Workflow for in vitro antioxidant capacity assessment.

Detailed Protocols:

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11][12]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).

  • Prepare a series of dilutions of the dipeptide.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dipeptide dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [13][14]

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add 20 µL of each dipeptide dilution to respective wells.

  • Add 180 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Antioxidant Activity and Mechanistic Studies

Following promising in vitro results, the next logical step is to assess the antioxidant effects of this compound in a cellular context and to begin elucidating its mechanism of action.

Experimental Workflow: Cellular Antioxidant and Mechanistic Studies

Caption: Workflow for cellular antioxidant and mechanistic studies.

Detailed Protocols:

A. Cell Viability (MTT) Assay [15][16][17][18]

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution).

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage of the untreated control.

B. Western Blot Analysis of Signaling Pathways [2][19][20]

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key antioxidant pathway proteins (e.g., Nrf2, HO-1, SOD, Catalase) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize protein expression to a loading control like β-actin or GAPDH.

In Vivo Evaluation in Animal Models of Oxidative Stress

To validate the in vitro and cellular findings, the antioxidant efficacy of this compound should be tested in a relevant animal model of oxidative stress.[7][21]

Experimental Design: Animal Model of Oxidative Stress

  • Animal Model: C57BL/6 mice or Wistar rats.

  • Induction of Oxidative Stress: Administration of agents like carbon tetrachloride (CCl4) for liver injury, or D-galactose for accelerated aging.

  • Treatment Groups:

    • Control (vehicle)

    • Oxidative stress-inducing agent only

    • Oxidative stress-inducing agent + this compound (various doses)

    • Oxidative stress-inducing agent + positive control (e.g., N-acetylcysteine)

  • Parameters to be Measured:

    • Biochemical markers of oxidative stress in serum and tissues (e.g., malondialdehyde, glutathione levels, superoxide dismutase activity).

    • Histopathological examination of target organs.

    • Western blot analysis of antioxidant pathway proteins in tissue lysates.

Potential Research Area 2: Investigating the Anti-Cancer Properties of this compound

Scientific Rationale:

The role of methionine in cancer is complex. Some studies suggest that methionine restriction can inhibit the growth of certain cancers that are "methionine-dependent".[7] Conversely, dipeptides can be utilized as drug delivery systems to target cancer cells.[22][23][24][25][26] Alanine-containing dipeptides have also been investigated for their biological activities, including anti-cancer effects.[27][28][29] The unique metabolic profile of cancer cells, including their high demand for amino acids, presents an opportunity to explore this compound as a potential therapeutic agent, either directly or as a carrier for cytotoxic drugs.

In Vitro Cytotoxicity Screening

The initial evaluation of anti-cancer potential involves screening this compound for its cytotoxic effects against a panel of cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is similar to the one described in section 2.2.A, with the key difference being the absence of an external oxidative stressor. The focus is on the direct effect of the dipeptide on cancer cell viability.

In Vivo Anti-Tumor Efficacy in Xenograft Models

Promising in vitro cytotoxicity results should be followed by in vivo studies to assess the anti-tumor efficacy of this compound in a living organism. The most common preclinical model for this is the xenograft mouse model.[30][31][32][33]

Experimental Design: Cancer Xenograft Mouse Model

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., one that showed sensitivity in vitro).

  • Treatment Groups:

    • Control (vehicle)

    • This compound (various doses)

    • Positive control (a standard chemotherapeutic agent for that cancer type)

  • Parameters to be Measured:

    • Tumor volume and weight.

    • Animal body weight and overall health.

    • Histopathological and immunohistochemical analysis of tumors (e.g., for markers of proliferation and apoptosis).

    • Western blot analysis of tumor lysates to investigate the effect on cancer-related signaling pathways.

Detailed Protocol: Xenograft Tumor Model [30][31]

  • Culture the selected human cancer cells to 70-80% confluency.

  • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each immunodeficient mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups.

  • Administer the treatments (vehicle, this compound, or positive control) according to a predetermined schedule (e.g., daily, every other day).

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Summary and Future Directions

This compound stands as a molecule of untapped potential. This guide has outlined a structured and scientifically rigorous approach to begin exploring its therapeutic utility, focusing on two promising areas: antioxidant therapy and anti-cancer applications. The provided experimental workflows and detailed protocols offer a practical starting point for researchers to embark on this exploratory journey.

Future research should also consider:

  • Chiral Specificity: Investigating the biological activities of the other stereoisomers (L-Alanyl-L-methionine, D-Alanyl-L-methionine, L-Alanyl-D-methionine) to understand the impact of stereochemistry on efficacy.

  • Drug Delivery Vehicle: Exploring the use of this compound as a carrier to enhance the delivery and efficacy of existing drugs.[22][24][25][26]

  • Pharmacokinetic and Toxicological Studies: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of the dipeptide are essential for any potential clinical translation.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can begin to unravel the potential of this compound and pave the way for the development of novel dipeptide-based therapeutics.

References

In-Vitro Effects of DL-Alanyl-DL-Methionine on Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Unexplored Landscape of DL-Alanyl-DL-Methionine

This technical guide ventures into the largely uncharted territory of the in-vitro effects of the dipeptide this compound. As of the latest literature review, specific studies detailing the cellular impacts of this particular dipeptide are conspicuously absent. This document, therefore, serves a dual purpose: it is both a summary of the foundational scientific principles that would govern the activity of this compound and a practical, in-depth manual for researchers poised to undertake its investigation.

We will proceed from a position of informed hypothesis, drawing upon the well-documented roles of its constituent amino acids, L-alanine and DL-methionine, the established mechanisms of dipeptide transport and metabolism, and the extensive research into methionine-dependent cancers. This guide is structured to provide not just the "how" but the "why" behind each experimental step, empowering researchers to design and execute a robust, self-validating study of this compound's in-vitro effects.

Section 1: The Scientific Rationale - Deconstructing this compound

Before delving into experimental protocols, it is crucial to establish a theoretical framework for the potential bioactivity of this compound. This framework is built upon three pillars: dipeptide transport, the metabolic role of alanine, and the critical dependence of many cancer cell lines on methionine.

Cellular Uptake and Metabolism of Dipeptides

Small peptides, including dipeptides, are not merely bystanders in the cellular environment. They are actively transported into cells via specific carriers, most notably the proton-coupled peptide transporters PEPT1 and PEPT2. Once intracellular, these dipeptides are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids.[1][2][3] This process makes dipeptides an efficient delivery system for amino acids, a principle that has been explored in cell culture applications to overcome challenges like the low solubility or instability of free amino acids.[4][5]

A study on various methionine-containing peptides confirmed that they can be utilized by myogenic and mammary epithelial cells as a source of methionine to support protein accretion.[6] This establishes the critical precedent that alanyl-methionine dipeptides are likely to be bioavailable to cells in culture.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Dipeptide This compound Transporter Peptide Transporter (e.g., PEPT1/PEPT2) Dipeptide->Transporter Uptake Hydrolysis Cytosolic Peptidases Transporter->Hydrolysis Transport Alanine Alanine Hydrolysis->Alanine Methionine Methionine Hydrolysis->Methionine Metabolism Cellular Metabolism (Protein Synthesis, etc.) Alanine->Metabolism Methionine->Metabolism

Caption: Cellular uptake and hydrolysis of dipeptides.

The Role of Methionine: A Linchpin in Cancer Cell Metabolism

Methionine is an essential amino acid with profound implications for cell proliferation, survival, and epigenetic regulation.[2][7] Its metabolic product, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, and proteins, processes that are often dysregulated in cancer.[2]

A significant body of research highlights the phenomenon of "methionine dependence" in many cancer cell lines.[2][8] Unlike normal cells, these cancer cells are unable to proliferate or survive when methionine is replaced by its precursor, homocysteine, in the culture medium.[8] Consequently, methionine restriction has been shown to inhibit the growth of various cancer cells, induce apoptosis, and cause cell cycle arrest.[7][9][10][11]

Therefore, the delivery of methionine via this compound could have a dichotomous effect: in methionine-replete media, it may provide an additional source of a crucial nutrient, potentially supporting proliferation. Conversely, in a research context aiming to mimic methionine restriction, its controlled addition could serve to titrate the effects of methionine availability.

Section 2: Core Experimental Protocols for In-Vitro Assessment

This section provides detailed, step-by-step methodologies for the foundational assays required to characterize the effects of this compound on cell lines. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Assessment of Cell Viability and Proliferation: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Rationale: A 24-hour pre-incubation period ensures that cells have recovered from trypsinization and are in a logarithmic growth phase at the start of the treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the dipeptide. Include a vehicle control (medium without the dipeptide).

    • Rationale: A dose-response curve is essential to determine the concentration at which the dipeptide exerts its effects, including any potential cytotoxic concentrations (IC50).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Rationale: Time-course experiments are crucial to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][12]

    • Rationale: MTT is taken up by living cells and reduced by mitochondrial dehydrogenases.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

    • Rationale: This incubation period is optimized for the enzymatic conversion of MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

    • Rationale: The formazan product is insoluble and must be dissolved to be quantified spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

Data Presentation: Cell Viability after Treatment with this compound

Concentration (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48hAbsorbance (570 nm) - 72h% Viability - 72h
0 (Vehicle)100100100
1
10
50
100
250
500
Analysis of Apoptosis: Annexin V and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Protocol: Flow Cytometry Analysis of Apoptosis

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide solution.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells[13]

G Start Cell Culture with This compound Treatment Harvest Harvest Adherent and Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

Alterations in the cell cycle are a hallmark of anti-proliferative agents. This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]

Protocol: Flow Cytometry Analysis of Cell Cycle

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.[10]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[10] Fix on ice for at least 30 minutes (cells can be stored at 4°C for extended periods).[10]

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the entry of propidium iodide.

  • Washing: Centrifuge the fixed cells (at a higher speed than live cells, e.g., 500 x g) and wash twice with PBS.[10]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[10]

    • Rationale: Propidium iodide can also bind to double-stranded RNA, so RNase treatment is essential for accurate DNA content analysis.

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature.[10]

  • Analysis: Analyze the samples by flow cytometry, ensuring the instrument is set to a linear scale for PI fluorescence.[10]

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
DL-Ala-DL-Met (Low Conc.)
DL-Ala-DL-Met (High Conc.)

Section 3: Investigating Molecular Mechanisms - Signaling Pathways

Should this compound demonstrate significant effects on cell viability or apoptosis, the next logical step is to investigate the underlying molecular mechanisms. The PI3K/AKT and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[18]

Western Blotting for Key Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins in a cell lysate. A key approach is to analyze the phosphorylation status of signaling proteins, as phosphorylation is a primary mechanism of activation or inhibition.

Protocol: Western Blot Analysis

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.[18]

  • Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

G cluster_pathway Hypothesized Signaling Cascade Dipeptide This compound Receptor Cell Surface Receptor/ Nutrient Sensor Dipeptide->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential signaling pathways affected by this compound.

Section 4: Concluding Remarks and Future Directions

The study of this compound presents a greenfield opportunity for researchers in cell biology and drug development. This guide provides a comprehensive framework for initiating such an investigation, grounded in established principles of dipeptide metabolism and cancer cell biology. The proposed experiments will elucidate whether this dipeptide acts as a simple nutrient source, a pro-proliferative agent, or, more intriguingly, as a modulator of methionine-dependent pathways with potential anti-cancer activity. The data generated will be foundational, paving the way for more complex studies, including its effects in co-culture systems, 3D spheroids, and eventually, in-vivo models.

References

An In-Depth Technical Guide: DL-Alanyl-DL-methionine vs. Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from utilizing free amino acids to dipeptides in complex biological applications, such as cell culture media and parenteral nutrition, represents a significant advancement in biochemical engineering and formulation science. This guide provides a detailed technical comparison between the dipeptide DL-Alanyl-DL-methionine and its constituent amino acids, DL-Alanine and DL-Methionine. We will explore the fundamental physicochemical differences, delve into the distinct mechanisms of cellular uptake and metabolism, present actionable experimental protocols for comparative analysis, and discuss the practical implications for research and development. The core thesis is that the dipeptide form offers superior stability, solubility, and metabolic efficiency, addressing key limitations associated with its free amino acid counterparts.

Introduction: The Rationale for Dipeptide Formulations

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of cellular processes.[1] Alanine, a non-essential amino acid, is a key player in the glucose-alanine cycle, transporting amino groups from muscle to the liver for gluconeogenesis.[2][3][4] Methionine, an essential sulfur-containing amino acid, is crucial for protein synthesis initiation and serves as a precursor for vital molecules like S-adenosylmethionine (SAM), the universal methyl donor, and the antioxidant glutathione.[5][6][7]

Despite their importance, the direct use of free amino acids in liquid formulations is not without challenges. Certain amino acids exhibit poor solubility and stability in aqueous solutions. For instance, glutamine is notoriously unstable, degrading into pyroglutamate and ammonia, the latter of which is toxic to cells.[8][9] This has led to the development of dipeptide forms, such as L-alanyl-L-glutamine, which demonstrate enhanced stability and solubility, leading to improved cell culture performance and reduced toxic byproducts.[10][11] Similarly, this compound was developed to overcome the limitations of free methionine, offering a more stable and efficient delivery vehicle for this essential amino acid.

This guide will systematically dissect the advantages of this dipeptide strategy, providing both the theoretical framework and the practical methodologies to validate its application.

Section 1: Comparative Physicochemical Characterization

The primary motivation for using dipeptides often stems from their improved physical and chemical properties compared to free amino acids. These properties directly impact the formulation, storage, and performance of solutions used in sensitive biological systems.

Key properties for comparison include:

  • Solubility : The ability to achieve high concentrations of nutrients without precipitation is critical for developing concentrated feeds in fed-batch cultures or for parenteral nutrition solutions. Dipeptides often exhibit significantly higher solubility than their constituent amino acids, particularly those with hydrophobic side chains.[12][13]

  • Stability : Amino acids can be susceptible to degradation over time, especially in complex liquid media and under varying pH and temperature conditions. Peptides are generally more stable, with the peptide bond protecting the reactive amino and carboxyl groups.[14][15] This leads to a longer shelf-life and more consistent performance of the formulation.

  • Osmolality : Osmolality, a measure of the solute concentration, is a critical parameter in cell culture and intravenous solutions, as it affects cellular homeostasis.[16][17] A solution with high osmolality can induce osmotic stress on cells. By combining two amino acids into one molecule, dipeptides can deliver the same molar amount of amino acids at roughly half the osmotic pressure, a significant advantage in high-concentration feeds.

PropertyDL-AlanineDL-MethionineThis compoundAdvantage of Dipeptide
Molecular Weight ( g/mol ) 89.09[3]149.21[18]220.29[19]N/A (Sum of parts minus water)
Solubility in Water 15.8 g/100 mL[1]Sparingly soluble; ~2.9-5.14 g/100 mL[1][18][20]Generally higher than free methionineOvercomes the low solubility of methionine, allowing for more concentrated, neutral pH solutions.[12][13]
Stability in Solution HighStable, but can be oxidized.[5]More stable than free amino acids against certain degradation pathways.[9][14]Reduces degradation and formation of byproducts, ensuring consistent nutrient delivery.
Impact on Osmolality Contributes 1 osmole/moleContributes 1 osmole/moleContributes ~1 osmole/moleDelivers two amino acids for roughly half the osmotic contribution, reducing osmotic stress on cells.[21]

Section 2: Cellular Uptake and Metabolism: A Tale of Two Pathways

The most significant functional difference between dipeptides and free amino acids lies in their mechanism of cellular entry and subsequent metabolic processing. Cells have evolved distinct transport systems for these molecules, a fact that can be leveraged for more efficient nutrient delivery.

Free Amino Acid Transport: Alanine and methionine are taken up by cells via a variety of sodium-dependent and sodium-independent amino acid transporters (e.g., System A, System L). These transporters can be substrate-specific and are subject to competitive inhibition by other amino acids, potentially leading to imbalanced uptake.

Dipeptide Transport: In contrast, di- and tripeptides are transported into the cell by dedicated proton-coupled oligopeptide transporters, primarily PepT1 and PepT2.[22][23] These transporters are characterized by broad substrate specificity, allowing them to import a vast range of di- and tripeptides.

  • PepT1 is a high-capacity, low-affinity transporter, predominantly found in the intestine.[24][25]

  • PepT2 is a low-capacity, high-affinity transporter, expressed in various tissues, including the kidney and brain.[23][24]

Once inside the cell, the dipeptide is rapidly cleaved by intracellular peptidases (cytosol aminopeptidases) into its constituent amino acids, L-Alanine and L-Methionine, which are then available for cellular metabolism.[26][27] This process is highly efficient and circumvents the potential for competitive inhibition at the level of individual amino acid transporters.[28]

Diagram: Comparative Cellular Uptake Pathways

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) AA Free Amino Acids (Ala, Met) AAT Amino Acid Transporters (e.g., System A/L) AA->AAT Competitive Uptake Dipeptide This compound PepT Peptide Transporters (PepT1 / PepT2) Dipeptide->PepT Proton-Coupled Transport Metabolism Metabolic Pathways (Protein Synthesis, Methylation, etc.) AAT->Metabolism Hydrolysis Intracellular Peptidases PepT->Hydrolysis Released_AA Released Ala + Met Hydrolysis->Released_AA Released_AA->Metabolism

Caption: Cellular uptake of free amino acids vs. the dipeptide.

Section 3: Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of this compound, a series of well-controlled experiments are necessary. The following protocols provide a framework for this comparative analysis.

Protocol 3.1: Cell Culture Efficacy Study

Objective: To compare the effect of this compound versus an equimolar concentration of free DL-Alanine and DL-Methionine on the growth, viability, and productivity of a mammalian cell line (e.g., CHO cells producing a monoclonal antibody).

Methodology:

  • Cell Line and Basal Medium: Use a well-characterized CHO cell line. The basal medium should be chemically defined and initially lack both alanine and methionine.

  • Experimental Groups:

    • Control: Basal medium supplemented with standard concentrations of free DL-Alanine and DL-Methionine.

    • Dipeptide Group: Basal medium supplemented with an equimolar concentration of this compound (based on methionine content).

    • Negative Control: Basal medium without any Ala or Met supplementation.

  • Culture Conditions: Seed cells at an identical density (e.g., 0.5 x 10^6 cells/mL) in shake flasks or a small-scale bioreactor system. Maintain standard culture conditions (37°C, 5% CO2, appropriate agitation).

  • Sampling and Analysis:

    • Daily: Measure viable cell density (VCD) and viability using a cell counter (e.g., Vi-CELL).

    • Every 48 hours: Collect supernatant to measure concentrations of key metabolites (glucose, lactate, ammonia) and product titer (e.g., via Protein A HPLC or ELISA).

    • End of Culture: Analyze spent media for residual amino acid concentrations.

  • Data Interpretation: Compare the peak VCD, integral of viable cell density (IVCD), final product titer, and ammonia accumulation between the control and dipeptide groups. A successful outcome would show comparable or enhanced growth and productivity with reduced ammonia in the dipeptide group.[10]

Diagram: Experimental Workflow for Efficacy Study

G cluster_groups Experimental Groups cluster_monitoring Daily Monitoring & Sampling start Prepare Basal Medium (-Ala, -Met) control Supplement with Free Ala + Met start->control dipeptide Supplement with This compound start->dipeptide culture Inoculate CHO Cells (Identical Density) control->culture dipeptide->culture vcd VCD & Viability culture->vcd metabolites Metabolites (Lac, Amm) culture->metabolites titer Product Titer culture->titer analysis Comparative Data Analysis (Growth, Titer, Ammonia) vcd->analysis metabolites->analysis titer->analysis

Caption: Workflow for comparing dipeptide vs. free amino acids.

Protocol 3.2: Stability Assay

Objective: To quantify the chemical stability of this compound compared to free methionine in a cell culture medium over time at 37°C.

Methodology:

  • Sample Preparation: Prepare two sets of sterile, cell-free culture medium. Spike one set with a known concentration of free DL-Methionine and the other with an equimolar amount of this compound.

  • Incubation: Incubate both sets of samples at 37°C.

  • Time Points: Collect aliquots at T=0, 24, 48, 72, 96, and 120 hours. Immediately freeze samples at -80°C.

  • Analysis: Analyze the concentration of the target molecule (methionine or the dipeptide) in each sample using a suitable analytical method, such as HPLC with pre-column derivatization (e.g., OPA) or LC-MS.

  • Data Interpretation: Plot the concentration of the target molecule versus time. A slower rate of degradation for this compound will confirm its superior stability.

Section 4: Applications and Implications in R&D

The demonstrated advantages of this compound have significant implications across various fields.

  • Biopharmaceutical Manufacturing: In modern, high-density CHO cell cultures, nutrient limitations can be a major bottleneck. The high solubility and stability of dipeptides allow for the formulation of highly concentrated, pH-neutral feed solutions.[29] This simplifies fed-batch processes, reduces the risk of precipitation, and minimizes the addition of toxic byproducts like ammonia, ultimately leading to higher cell densities and product titers.[10][12]

  • Parenteral Nutrition: For patients requiring intravenous feeding, providing balanced nutrition is essential. Dipeptides like alanyl-glutamine are already used to deliver unstable amino acids.[30][31][32] this compound can serve a similar purpose, providing a stable and soluble source of methionine, which is crucial for protein synthesis and metabolic function, especially in critically ill patients whose metabolic needs are altered.[33]

  • Drug Delivery: The PepT1/PepT2 transporters are recognized as a promising pathway for enhancing the oral bioavailability of certain drugs. By creating dipeptide prodrugs, poorly absorbed therapeutic agents can be "hijacked" into the efficient peptide transport system, improving their uptake from the gastrointestinal tract.[28]

Conclusion

The use of this compound is more than a simple substitution for its constituent amino acids; it is a strategic formulation choice rooted in a deep understanding of physicochemical properties and cellular biology. By leveraging the dipeptide form, researchers and developers can overcome critical limitations of solubility and stability associated with free methionine. Furthermore, the distinct and highly efficient cellular uptake mechanism via peptide transporters offers a more reliable and balanced delivery of these essential nutrients into the cell. The experimental frameworks provided herein offer a clear path for validating these benefits within specific applications, from enhancing productivity in biopharmaceutical manufacturing to improving the efficacy of clinical nutrition. As the demand for more robust and efficient biological processes continues to grow, the adoption of advanced nutrient delivery strategies, exemplified by dipeptides, will be paramount.

References

Natural occurrence of DL-Alanyl-DL-methionine in organisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Investigation of the Potential Natural Occurrence of D-Amino Acid-Containing Dipeptides, Focusing on Alanyl-Methionine Stereoisomers

Authored by: A Senior Application Scientist

Preamble: Challenging the Homochiral Dogma of Life

For decades, the central dogma of molecular biology implicitly rested on a homochiral foundation: proteins are exclusively constructed from L-amino acids. However, a growing body of evidence has revealed that D-amino acids are not mere biological curiosities but are, in fact, integral components of peptides and proteins across all domains of life, from bacteria to multicellular organisms, including mammals.[1][2] These D-amino acid-containing peptides (DAACPs) play crucial roles in a variety of biological processes, including neurotransmission, host defense, and microbial cell wall architecture.[3][4][5] The incorporation of D-amino acids into peptides can confer resistance to proteolysis and introduce novel structural and functional properties.[3][6]

This guide deviates from a standard review of a known, naturally occurring molecule. Our initial investigations revealed no definitive evidence for the natural occurrence of DL-Alanyl-DL-methionine as a specific entity. Therefore, this document is structured as a comprehensive, forward-looking technical roadmap for researchers, scientists, and drug development professionals. It outlines a rigorous, multi-stage workflow to investigate the potential natural occurrence of D-amino acid-containing dipeptides, with a specific focus on the various stereoisomers of alanyl-methionine (Ala-Met). We will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to explore this exciting frontier of peptide science.

The Rationale for Investigating Alanyl-Methionine Stereoisomers

The choice to focus on alanyl-methionine is predicated on the established significance of its constituent amino acids in their D-forms. D-alanine is a fundamental component of peptidoglycan in bacterial cell walls, contributing to their structural integrity and resistance to common proteases.[3][4] D-methionine, while less studied in peptide form, has been identified in various organisms and its free form can be utilized by certain bacteria like Escherichia coli.[7][8]

The biogenesis of DAACPs primarily follows two distinct pathways:

  • Post-translational Modification: A specific L-amino acid residue within a ribosomally synthesized peptide is converted to its D-enantiomer by a class of enzymes known as peptide isomerases.[1][9]

  • Non-Ribosomal Peptide Synthesis (NRPS): Large, modular enzyme complexes called non-ribosomal peptide synthetases directly incorporate D-amino acids (and other non-proteinogenic amino acids) into a growing peptide chain, independent of an mRNA template.[10][11]

Given these established mechanisms for D-amino acid incorporation, it is plausible that dipeptides such as D-Alanyl-L-methionine or L-Alanyl-D-methionine could be synthesized by organisms for specific functional purposes. This guide provides the necessary tools to systematically search for and characterize such molecules.

A Multi-Stage Workflow for the Discovery and Characterization of Novel DAACPs

The investigation into the natural occurrence of Ala-Met stereoisomers requires a phased approach, moving from broad screening to definitive characterization. The following workflow is designed to be a self-validating system, where each stage provides the necessary foundation for the next.

Stage 1: Sample Preparation and Broad-Spectrum Metabolite Extraction

The primary objective of this stage is to efficiently extract a wide range of small molecules, including dipeptides, from the biological matrix of interest (e.g., bacterial culture supernatant, tissue homogenate).

Protocol 1: Small Molecule Extraction from Biological Samples

  • Sample Collection: Collect biological samples (e.g., 50 mL of bacterial culture supernatant, 1 g of tissue) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization (for tissues): Homogenize the frozen tissue sample in a pre-chilled mortar and pestle or using a bead beater with a 4:1 (v/w) ratio of ice-cold extraction solvent (80% methanol, 20% water).

  • Extraction: For liquid samples, add an equal volume of ice-cold 100% methanol. For all samples, vortex vigorously for 5 minutes at 4°C.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of a suitable solvent for analytical separation (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before analytical injection.

Causality: The use of a high concentration of organic solvent (methanol) effectively precipitates larger molecules like proteins while keeping small, polar molecules like dipeptides in solution. Quenching metabolic activity at the point of collection is critical to prevent enzymatic degradation or modification of target analytes.

Stage 2: Chiral Separation and Detection

This is the most critical stage, as it aims to separate the different stereoisomers of Ala-Met. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a powerful technique for this purpose.[12][13][14]

Protocol 2: Chiral HPLC for Dipeptide Stereoisomer Separation

  • Instrumentation: An HPLC system equipped with a UV detector and preferably coupled to a mass spectrometer (LC-MS).

  • Chiral Column: A Cinchona alkaloid-derived zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) is a good starting point due to its versatility in separating amino acids and small peptides.[13]

  • Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., formic acid) and base (e.g., ammonium hydroxide) to modulate retention and ionization. A typical starting gradient could be 5% to 60% acetonitrile over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm and/or mass spectrometry in positive ion mode, monitoring for the m/z of alanyl-methionine ([M+H]⁺ ≈ 221.09).

  • Procedure:

    • Equilibrate the chiral column with the initial mobile phase conditions for at least 30 minutes.

    • Inject 5-10 µL of the reconstituted sample extract.

    • Run the gradient elution method.

    • Monitor the chromatogram for peaks corresponding to the expected mass of Ala-Met. The different stereoisomers should elute at distinct retention times.

Causality: Chiral stationary phases create a chiral environment where enantiomeric and diastereomeric peptides have different affinities, leading to their separation. The zwitterionic nature of the column allows for interactions with the ampholytic character of dipeptides.[13]

Stage 3: Structural Confirmation via Tandem Mass Spectrometry (MS/MS)

Once putative Ala-Met peaks are identified, their identity must be confirmed. Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing.

Protocol 3: Peptide Fragmentation and Analysis by MS/MS

  • Method Setup: Perform an LC-MS run as described in Protocol 2. Set the mass spectrometer to perform data-dependent acquisition (DDA), where the instrument automatically selects the most intense ions (e.g., m/z 221.09) for fragmentation.

  • Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the parent ion.

  • Fragment Ion Analysis: Analyze the resulting fragment ions (product ions). For a dipeptide, the fragmentation pattern will reveal the sequence. For Ala-Met, expect to see fragment ions corresponding to the individual amino acid residues (b- and y-ions).

  • Chiral Confirmation: While standard MS/MS cannot differentiate between L- and D-amino acids, the chromatographic separation in Stage 2 is key. By comparing the retention times of the peaks in the biological sample to those of synthetic standards (see Stage 4), the specific stereoisomeric form can be identified.

Stage 4: Synthesis and Validation with Analytical Standards

To definitively identify the stereoisomers present in a biological sample, it is essential to have pure, synthetic standards for each possible configuration: L-Ala-L-Met, D-Ala-L-Met, L-Ala-D-Met, and D-Ala-D-Met.

Protocol 4: Solid-Phase Peptide Synthesis (SPPS) of Dipeptide Standards

  • Resin Preparation: Start with a pre-loaded L- or D-methionine resin (e.g., L-Met-Wang resin).

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the methionine residue using a solution of 20% piperidine in dimethylformamide (DMF).

  • Coupling: Couple the next amino acid (Fmoc-L-Ala-OH or Fmoc-D-Ala-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA).

  • Washing: Thoroughly wash the resin to remove excess reagents.

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

  • Cleavage and Global Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Validation: Confirm the mass and purity of the synthesized dipeptides using LC-MS.

Once synthesized, these standards should be run on the same chiral HPLC system (Protocol 2) to establish their characteristic retention times.

Stage 5: Investigating Biosynthetic Pathways

If a D-amino acid-containing Ala-Met dipeptide is confirmed, the next logical step is to investigate its origin.

Workflow for Biosynthetic Pathway Investigation

  • Genomic Analysis: If the organism's genome is sequenced, search for genes encoding non-ribosomal peptide synthetases (NRPS) or enzymes with homology to known peptide isomerases.

  • In Vitro Enzyme Assays:

    • For NRPS: Express candidate NRPS domains and test their ability to activate and incorporate alanine and methionine in an in vitro assay.

    • For Isomerase: Synthesize the all-L form of the peptide (L-Ala-L-Met) and incubate it with cell-free extracts from the organism. Use chiral HPLC to monitor for the appearance of the D-containing stereoisomer over time.

  • Gene Knockout Studies: If a candidate gene is identified, create a knockout mutant. Analyze the mutant's metabolome to see if the production of the target dipeptide is abolished.

Data Presentation and Visualization

Clear presentation of data is paramount for interpretation and communication.

Table 1: Hypothetical Chiral HPLC Retention Times for Ala-Met Stereoisomers

StereoisomerRetention Time (min)
L-Alanyl-L-methionine12.5
D-Alanyl-L-methionine14.2
L-Alanyl-D-methionine15.8
D-Alanyl-D-methionine17.1

Diagrams of Key Workflows

Research_Workflow cluster_extraction Stage 1: Extraction cluster_analysis Stage 2 & 3: Analysis cluster_synthesis Stage 4: Validation cluster_validation Final Identification A Biological Sample B Metabolite Extraction A->B C Chiral LC Separation B->C D MS/MS Confirmation C->D F Definitive Identification D->F E Synthesis of Standards E->F Compare Retention Times

Caption: A multi-stage workflow for the discovery and validation of novel DAACPs.

Biosynthesis_Investigation Start DAACP Confirmed Genomics Genomic Analysis (Search for NRPS/Isomerase) Start->Genomics NRPS_Path Hypothesis: NRPS Pathway Genomics->NRPS_Path Isomerase_Path Hypothesis: Isomerase Pathway Genomics->Isomerase_Path NRPS_Assay In Vitro NRPS Assay NRPS_Path->NRPS_Assay Isomerase_Assay In Vitro Isomerase Assay (Incubate L-L peptide with extract) Isomerase_Path->Isomerase_Assay Knockout Gene Knockout Studies NRPS_Assay->Knockout Isomerase_Assay->Knockout Conclusion Elucidate Biosynthetic Origin Knockout->Conclusion

Caption: Decision tree for investigating the biosynthetic origin of a novel DAACP.

Conclusion and Future Perspectives

The systematic investigation of D-amino acid-containing peptides is a rapidly expanding field with significant implications for drug discovery, microbiology, and our fundamental understanding of biological systems. The presence of a D-amino acid can dramatically alter a peptide's stability and bioactivity, making DAACPs attractive templates for novel therapeutics.[6] This guide provides a robust and scientifically rigorous framework for exploring the natural occurrence of specific DAACPs, such as the stereoisomers of alanyl-methionine. By following this multi-stage, self-validating workflow, researchers can confidently identify and characterize novel peptides, paving the way for a deeper understanding of their biological roles and potential applications. The discovery of a naturally occurring D-alanyl-D-methionine or any of its diastereomers would not only be a significant scientific finding but could also open new avenues for the development of peptide-based drugs with enhanced properties.

References

The Intracellular Odyssey of a Chiral Dipeptide: A Technical Guide to the Cellular Metabolism of DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the cellular metabolism of DL-Alanyl-DL-methionine, a dipeptide of significant interest to researchers, scientists, and drug development professionals. By dissecting its journey from cellular uptake to the metabolic fates of its constituent D- and L-amino acids, we illuminate the intricate biochemical pathways and regulatory networks it influences. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental design and interpretation in the study of dipeptide metabolism.

Introduction: The Rationale for Dipeptide Nutrition and Therapy

The use of dipeptides, such as this compound, in cell culture media and therapeutic formulations is predicated on their superior stability, solubility, and unique transport mechanisms compared to free amino acids. L-glutamine, for instance, is notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia, the latter being toxic to cells. Dipeptides like L-Alanyl-L-glutamine offer a stable alternative, gradually releasing amino acids into the cytoplasm following transport and enzymatic hydrolysis.

This compound presents a fascinating case study due to its chiral nature, containing both D- and L-isomers of alanine and methionine. While L-amino acids are the canonical building blocks of proteins, the metabolic relevance of D-amino acids is increasingly recognized, with roles in neurotransmission and as potential therapeutic agents.[1][2][3][4] Understanding the complete metabolic picture of this dipeptide is therefore crucial for its effective application. Many cancer cells exhibit a heightened dependence on methionine, making its metabolism a target for therapeutic intervention.[5][6][7][8]

Cellular Uptake: A Tale of Two Transporters

The entry of this compound into the cell is primarily mediated by the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters exhibit broad substrate specificity, recognizing di- and tripeptides irrespective of the stereochemistry of their constituent amino acids.

  • PEPT1 is a low-affinity, high-capacity transporter predominantly found in the apical membrane of intestinal and renal epithelial cells.

  • PEPT2 is a high-affinity, low-capacity transporter expressed in various tissues, including the kidney, brain, and lung.

TransporterAffinity (Km)Capacity (Vmax)Typical Location
PEPT1 Millimolar rangeHighSmall intestine, Kidney
PEPT2 Micromolar rangeLowKidney, Brain, Lung

A summary of the general kinetic properties of PEPT1 and PEPT2.

The following diagram illustrates the general mechanism of dipeptide transport into a mammalian cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DL-Ala-DL-Met This compound PEPT PEPT1/PEPT2 Proton-Coupled Transporter DL-Ala-DL-Met->PEPT:f0 Binding dipeptide_in This compound PEPT:f1->dipeptide_in Translocation

Cellular uptake of this compound.

Intracellular Hydrolysis: The Role of Peptidases

Once inside the cell, this compound is rapidly hydrolyzed into its constituent amino acids by cytosolic peptidases. These enzymes, also known as dipeptidases, are responsible for cleaving the peptide bond. The stereospecificity of these enzymes is a critical factor in the metabolism of this chiral dipeptide. While many peptidases exhibit a preference for L-amino acids, some have been shown to hydrolyze peptides containing D-amino acids, albeit often at a slower rate. The complete hydrolysis of the dipeptide is essential for the subsequent metabolism of the individual amino acids.[9][10]

The general reaction for the hydrolysis of this compound is as follows:

This compound + H₂O → DL-Alanine + DL-Methionine

The Divergent Paths of D- and L-Amino Acids

Following hydrolysis, the resulting D- and L-alanine and D- and L-methionine enter distinct metabolic pathways.

The Fate of L-Alanine and L-Methionine
  • L-Alanine: This non-essential amino acid is a key player in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver. It can be readily converted to pyruvate through transamination, feeding into the tricarboxylic acid (TCA) cycle for energy production or serving as a precursor for gluconeogenesis. In cancer cells, alanine metabolism is often reprogrammed to support proliferation and survival.[11]

  • L-Methionine: As an essential amino acid, L-methionine is a critical component of protein synthesis. Its most significant metabolic role, however, lies in the S-adenosylmethionine (SAM) cycle. SAM is the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. These epigenetic and post-translational modifications are fundamental to the regulation of gene expression and cellular signaling. The SAM cycle is intricately linked to folate and one-carbon metabolism, highlighting its central role in cellular biochemistry.[5][8] Dysregulation of methionine metabolism is a hallmark of many cancers, which often exhibit "methionine dependency".[6][7][8]

L-Methionine L-Methionine SAM S-adenosylmethionine L-Methionine->SAM MAT SAH S-adenosylhomocysteine SAM->SAH Methyltransferases (DNA, RNA, protein methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L-Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine

The S-adenosylmethionine (SAM) cycle.
The Metabolism of D-Alanine and D-Methionine

The presence of D-amino acids from this compound introduces a unique metabolic challenge. Mammalian cells possess enzymes capable of metabolizing D-amino acids, primarily through the action of D-amino acid oxidase (DAO).[12][13]

  • D-Amino Acid Oxidase (DAO): This flavoenzyme catalyzes the oxidative deamination of neutral D-amino acids, including D-alanine and D-methionine, to their corresponding α-keto acids, ammonia, and hydrogen peroxide. The α-keto acids can then be transaminated to their L-isomers, allowing them to enter mainstream metabolism.

The metabolic pathway for D-amino acids is depicted below:

D-Amino Acid D-Amino Acid alpha-Keto Acid alpha-Keto Acid D-Amino Acid->alpha-Keto Acid D-Amino Acid Oxidase (DAO) + O2, + H2O - H2O2, - NH3 L-Amino Acid L-Amino Acid alpha-Keto Acid->L-Amino Acid Transaminase + Glutamate - alpha-Ketoglutarate

Metabolism of D-amino acids.

The metabolic fate of D-methionine is of particular interest in drug development. D-methionine has been investigated for its potential as a therapeutic agent, exhibiting protective effects against certain toxicities.[1][3] The ability of cells to convert D-methionine to L-methionine can be leveraged to provide a sustained release of the essential amino acid.

Impact on Cellular Signaling: The mTOR Pathway

Amino acids are potent activators of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The influx of alanine and methionine from the hydrolysis of this compound contributes to the amino acid pool that signals to mTOR complex 1 (mTORC1). Methionine, through its conversion to SAM, plays a particularly crucial role in mTORC1 activation.

Activated mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The intricate relationship between methionine metabolism and mTOR signaling underscores the importance of this dipeptide in regulating fundamental cellular processes.

Experimental Methodologies for Studying this compound Metabolism

A robust understanding of this compound metabolism requires sophisticated experimental techniques. The following protocols provide a framework for investigating the uptake, hydrolysis, and metabolic fate of this dipeptide.

Cell Culture and Dipeptide Supplementation
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., Caco-2 for intestinal transport, or a cancer cell line with known methionine dependency).

  • Media Preparation: Prepare a custom basal medium lacking alanine and methionine. Supplement this medium with a defined concentration of this compound. As a control, supplement the basal medium with equimolar concentrations of free DL-alanine and DL-methionine.

  • Cell Seeding and Growth: Seed cells at a predetermined density and culture in the respective media for the desired duration.

Stable Isotope Tracing

Stable isotope labeling is a powerful tool for tracing the metabolic fate of this compound. By using a dipeptide synthesized with heavy isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these isotopes into downstream metabolites.[14][15][16][17]

  • Labeled Dipeptide: Synthesize or procure this compound with stable isotopes in either the alanine or methionine moiety, or both (e.g., [U-¹³C₅, ¹⁵N₁]-DL-Methionine).

  • Labeling Experiment: Culture cells in the presence of the labeled dipeptide for a defined period.

  • Metabolite Extraction: At the end of the labeling period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Mass Spectrometry Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites. This will reveal the flux of the dipeptide's constituent amino acids into various metabolic pathways.[18][19][20][21][22]

Quantification of Intracellular Dipeptide and Amino Acids

Accurate quantification of the intracellular concentrations of this compound and its constituent amino acids is essential for understanding its transport and hydrolysis kinetics.

  • Sample Preparation: Culture cells as described in 6.1. At designated time points, harvest the cells and perform metabolite extraction.

  • LC-MS/MS Analysis: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound, DL-alanine, and DL-methionine. Use isotopically labeled internal standards for accurate quantification.[18][23]

The following diagram outlines a general workflow for studying dipeptide metabolism.

cluster_experimental Experimental Workflow Cell_Culture Cell Culture with This compound Isotope_Labeling Stable Isotope Labeling Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Pathway Mapping LCMS_Analysis->Data_Analysis

Workflow for studying dipeptide metabolism.

Applications in Drug Development and Research

The unique metabolic properties of this compound open up several avenues for its application in drug development and biomedical research.

  • Enhanced Nutrient Delivery in Cell Culture: The superior stability of this dipeptide makes it an excellent candidate for use in chemically defined cell culture media, ensuring a consistent and non-toxic supply of alanine and methionine.[24][25][26]

  • Targeting Cancer Metabolism: Given the methionine dependency of many cancers, delivering a combination of L- and D-methionine via a dipeptide could be a novel strategy to modulate cancer cell metabolism and potentially enhance the efficacy of chemotherapies.[6][7][8][27]

  • Drug Delivery: Dipeptides containing D-amino acids are more resistant to proteolytic degradation, which can improve their pharmacokinetic properties.[2][28][29][30] this compound could serve as a scaffold for the development of more stable peptide-based drugs.

  • Therapeutic Potential of D-Methionine: D-methionine has shown promise as a protective agent against certain drug-induced toxicities.[3][4] The dipeptide form could offer a more efficient delivery vehicle for this therapeutic agent.

Conclusion

This compound is more than just a simple dipeptide; it is a fascinating metabolic probe that allows us to explore the intricate interplay between nutrient transport, enzymology, stereochemistry, and cellular signaling. Its journey through the cell, from uptake by peptide transporters to the divergent metabolic fates of its D- and L-amino acid constituents, provides a rich landscape for scientific inquiry. For researchers, scientists, and drug development professionals, a thorough understanding of these metabolic pathways is paramount for harnessing the full potential of this and other chiral dipeptides in a variety of applications, from optimizing cell culture to developing novel therapeutic strategies.

References

Methodological & Application

Application Note: A Researcher's Guide to the Preparation and Use of DL-Alanyl-DL-methionine in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Alanyl-DL-methionine is a stabilized dipeptide form of the essential amino acid L-methionine, designed to provide enhanced stability and solubility in aqueous solutions for cell culture applications. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on the effective dissolution, sterilization, and application of this compound. By explaining the scientific rationale behind its use and providing detailed, validated protocols, this document aims to ensure consistent, reliable, and optimal performance in demanding cell culture systems, such as those used in biopharmaceutical manufacturing.

Introduction: The Rationale for Dipeptide Supplementation

Chemically defined media are now the industry standard for the cultivation of mammalian cells in biopharmaceutical production, eliminating the risks and variability associated with animal-derived components like fetal bovine serum.[1][2] However, the reliance on free amino acids presents its own set of challenges, particularly concerning stability and solubility.[3]

L-methionine, an essential sulfur-containing amino acid, can be susceptible to oxidation in liquid media, potentially impacting its bioavailability and the overall performance of the culture.[4] Dipeptides, such as this compound, offer an elegant solution to these limitations. By linking alanine to methionine, the resulting dipeptide exhibits:

  • Enhanced Stability: The peptide bond protects the reactive amino and carboxyl groups of the individual amino acids, preventing degradation pathways that can occur in complex liquid media during storage or incubation.[2]

  • Improved Solubility: Many dipeptides demonstrate significantly higher solubility in neutral pH solutions compared to their constituent free amino acids, which is particularly advantageous for developing highly concentrated feed strategies in fed-batch cultures.[2][5]

  • Efficient Cellular Uptake: Mammalian cells possess peptide transporters that can efficiently import di- and tripeptides, which are then cleaved by intracellular peptidases to release the free amino acids for metabolic use.[6]

The use of well-defined, highly pure dipeptides minimizes batch-to-batch variation, reduces the risk of toxic by-product accumulation (such as ammonia associated with L-glutamine degradation), and supports robust and reproducible cell culture performance.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to developing a successful dissolution protocol.

PropertyValueSource
Chemical Formula C₈H₁₆N₂O₃S[7]
Molecular Weight 220.29 g/mol (Calculated from formula)
Appearance White to off-white crystalline powder[8][9]
CAS Number 1999-43-5[7]
Solubility Soluble in water.[10] The related compound DL-Methionine is sparingly soluble in water (approx. 30 mg/mL) and dissolves in dilute acids and bases.[9][11](Specific quantitative data for the dipeptide is not readily available in the search results, but it is expected to have good aqueous solubility.)

Protocol: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a sterile, aqueous stock solution of this compound. The primary and recommended solvent is a physiologically compatible buffer or cell culture grade water, as this avoids any potential cytotoxicity associated with organic solvents.

Required Materials
  • This compound powder (e.g., TCI Cat# A1087[12])

  • Cell culture grade water (WFI - Water for Injection quality) or Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance and weigh boats

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size) with low protein binding membrane (e.g., PVDF or PES)[13][14]

  • Sterile syringes

  • Sterile storage vials or tubes

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization & QC A 1. Calculate & Weigh This compound B 2. Add Solvent (e.g., DPBS or WFI Water) A->B Transfer powder C 3. Dissolve Completely (Vortex/Warm if needed) B->C D 4. Sterile Filter (0.22 µm Syringe Filter) C->D Draw into syringe E 5. Aliquot into Sterile Tubes D->E Dispense filtrate F 6. Label & Store (2-8°C or -20°C) E->F

Caption: Workflow for preparing a sterile this compound stock solution.

Step-by-Step Dissolution Protocol
  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration. For example, to make 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.010 L x 220.29 g/mol = 0.2203 g (or 220.3 mg)

  • Weighing: Accurately weigh the calculated mass of the powder using an analytical balance and transfer it into a sterile conical tube.

  • Solvent Addition: Add approximately 80% of the final volume of cell culture grade water or DPBS to the tube.

  • Dissolution: Tightly cap the tube and vortex until the powder is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating. Visually inspect the solution against a dark background to ensure no particulates remain.

  • Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final desired volume. Mix gently.

  • Sterilization:

    • Draw the solution into a sterile syringe appropriately sized for the volume.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into a sterile storage vessel. This is a critical step. Do not autoclave dipeptide solutions, as the high heat can cause hydrolysis of the peptide bond.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and minimize the risk of contamination.

  • Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and storage temperature.

Quality Control and Storage

A self-validating protocol includes checks to ensure the quality and stability of the prepared reagent.

  • Visual Inspection: The final sterile solution should be clear, colorless, and free of any visible particulates.[8]

  • pH Measurement: The pH of a 1% solution (10 mg/mL) in water should be between 5.6 and 6.1.[9] While not always necessary for a buffered stock, checking the pH can be a useful quality control step.

  • Storage: Store the aliquots at 2-8°C for short-term use (weeks) or at -20°C for long-term storage (months). While solutions of the related L-methionine are reported to be stable for years at 2-8°C, storing dipeptide solutions frozen is a prudent measure to ensure maximum stability.[4][15] Protect from light.[11]

Application and Troubleshooting

Use in Cell Culture Medium

To use, thaw an aliquot of the stock solution and add it directly to your cell culture medium to achieve the desired final concentration. For example, to supplement 100 mL of medium to a final concentration of 1 mM using a 100 mM stock:

  • V₁M₁ = V₂M₂

  • V₁ (mL) x 100 mM = 100 mL x 1 mM

  • V₁ = 1 mL

  • Add 1 mL of the 100 mM stock solution to 99 mL of cell culture medium.

Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Powder does not dissolve Solution is saturated or temperature is too low.Gently warm the solution to 37°C. Ensure you have not exceeded the solubility limit. Prepare a more dilute stock solution if necessary.
Precipitate forms after storage Stock concentration is too high for the storage temperature (especially at 2-8°C).Thaw and warm the solution to 37°C to redissolve. Consider storing at room temperature for immediate use or preparing smaller, more dilute aliquots. Store at -20°C for long-term stability.
Cell culture medium turns cloudy after addition Incompatibility with other media components; significant pH shift.Ensure the stock solution buffer is compatible with your medium. Prepare the stock in basal medium without supplements to test compatibility.
Poor cell growth or viability Contamination of stock solution; degradation of the dipeptide.Always use sterile filtration. Prepare fresh stock solutions regularly. Ensure proper storage conditions are maintained.

Conclusion

The use of this compound provides a chemically defined, stable, and highly soluble source of methionine, supporting robust and consistent mammalian cell culture. By following the detailed protocols for dissolution, sterilization, and quality control outlined in this guide, researchers can confidently incorporate this advanced supplement into their workflows to optimize cell growth, viability, and productivity in demanding applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methionine is an essential amino acid critical for cell proliferation, protein synthesis, and various metabolic processes.[1][2] Its free form, L-methionine, can be susceptible to oxidation in liquid cell culture media, potentially impacting culture performance. Dipeptide supplements offer enhanced stability and controlled nutrient release. This guide provides a comprehensive technical overview and detailed protocols for utilizing DL-Alanyl-DL-methionine, a racemic dipeptide, as a stable alternative to L-methionine in mammalian cell culture. We delve into the underlying biochemical principles, including the cellular processing of D- and L-stereoisomers, and provide a framework for empirical optimization to ensure robust and reproducible results for research, development, and bioproduction applications.

Introduction: The Rationale for Dipeptide Supplementation

The stability of components in cell culture media is paramount for consistent performance. L-glutamine is a classic example of an unstable amino acid, degrading into ammonia and pyroglutamate, which can be detrimental to cell growth.[3][4] This led to the widespread adoption of the highly stable dipeptide, L-alanyl-L-glutamine, which enhances culture longevity and productivity.[5][6][7]

Similarly, L-methionine, the biologically active isomer, contains a sulfur-containing thioether group that is susceptible to oxidation, forming methionine sulfoxide. While some cells can reduce this oxidized form back to methionine, the process is energy-dependent and may not be completely efficient, potentially leading to a functional methionine deficiency. Using a dipeptide form like this compound can protect the methionine residue and improve its stability in solution during storage and incubation.[8][9][10]

Understanding this compound: Chirality and Metabolism

The designation "this compound" indicates that the product is a racemic mixture of four distinct stereoisomers:

  • L-Alanyl-L-Methionine

  • L-Alanyl-D-Methionine

  • D-Alanyl-L-Methionine

  • D-Alanyl-D-Methionine

This complexity is central to its application, as mammalian cells have a strong preference for L-isomers for protein synthesis.[11][12]

Cellular Uptake and Cleavage

Dipeptides are typically transported into the cell via peptide transporters. Once inside the cytoplasm, they are cleaved by intracellular peptidases (dipeptidases) into their constituent amino acids.[13] This process provides a controlled, intracellular release of alanine and methionine, which then become available for metabolic processes.

cluster_products Cleavage Products ext This compound (Extracellular) transporter Peptide Transporter ext->transporter Uptake membrane Cell Membrane int This compound (Intracellular) transporter->int peptidase Cytoplasmic Peptidases int->peptidase Cleavage L_Ala L-Alanine peptidase->L_Ala D_Ala D-Alanine peptidase->D_Ala L_Met L-Methionine peptidase->L_Met D_Met D-Methionine peptidase->D_Met

Caption: Cellular uptake and enzymatic cleavage of this compound.

The Metabolic Fate of D-Isomers

While L-alanine and L-methionine are readily incorporated into metabolic pathways, the fate of their D-counterparts is more complex. Mammalian cells possess D-amino acid oxidase (DAO), an enzyme that can catabolize D-amino acids.[14] This process converts the D-amino acid into its corresponding α-keto acid. This keto acid can then be transaminated to form the L-isomer, allowing the cell to salvage and utilize it.

However, the efficiency of this conversion can vary between cell types and culture conditions. It is possible that D-isomers may not be fully metabolized, potentially accumulating or exerting other biological effects.[15][16] Some studies have shown that D-methionine can inhibit the growth of certain tumor cell lines, behaving similarly to a methionine-free medium.[17] Therefore, one cannot assume that this compound is a 100% bioavailable source of L-methionine on a molar basis. Empirical validation is essential.

Recommended Concentration for Media Supplementation

There is no single universal concentration for this compound. The optimal concentration is cell-line dependent and should be determined experimentally. The most logical starting point is to replace L-methionine in the basal medium at an equimolar concentration, followed by a titration study.

L-Methionine Concentration in Common Basal Media

The following table provides the standard concentration of L-methionine in several widely used cell culture media, which can serve as a baseline for substitution.

Media FormulationL-Methionine (mg/L)L-Methionine (mM)Recommended Starting Concentration of this compound (mM)
DMEM 30.00.200.20
RPMI-1640 15.00.100.10
Ham's F-12 4.480.030.03
IMDM 30.00.200.20
CHO Media (Typical) 30.0 - 60.00.20 - 0.400.20 - 0.40

Note: The molecular weight of L-methionine is 149.21 g/mol . The molecular weight of this compound is 220.29 g/mol .

Protocols for Implementation and Optimization

Protocol 1: Preparation of a Concentrated Stock Solution

Rationale: Preparing a concentrated, sterile stock solution is standard practice to avoid repeated weighing of small powder quantities and to minimize the risk of contamination. Water for Injection (WFI) or a balanced salt solution is recommended as the solvent. Heat should be avoided as it can degrade amino acids and dipeptides.

Materials:

  • This compound powder (CAS 1999-43-5)[18]

  • WFI-quality water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Amount: To prepare a 100 mM stock solution (22.03 g/L), weigh out 2.203 g of this compound powder.

  • Dissolution: Add the powder to a sterile container and add approximately 80 mL of WFI-quality water. Mix thoroughly until fully dissolved. The dipeptide is soluble in water.[19]

  • Adjust Volume: Once dissolved, bring the final volume to 100 mL with WFI-quality water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, final storage container. Do not autoclave.

  • Storage: Store the stock solution in aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to 4-6 weeks).

Protocol 2: Workflow for Optimizing Concentration

Rationale: A systematic titration is crucial to identify the optimal concentration of this compound for your specific cell line and process. This experiment should include positive and negative controls to provide a clear performance baseline.

cluster_conditions Experimental Conditions (n=3) cluster_analysis Data Analysis start Seed Cells at Working Density neg_ctrl Negative Control: Methionine-Free Medium start->neg_ctrl Prepare Media pos_ctrl Positive Control: Basal Medium + L-Methionine start->pos_ctrl Prepare Media exp_1 Test 1: 0.5X Dipeptide start->exp_1 Prepare Media exp_2 Test 2: 1.0X Dipeptide start->exp_2 Prepare Media exp_3 Test 3: 1.5X Dipeptide start->exp_3 Prepare Media exp_4 Test 4: 2.0X Dipeptide start->exp_4 Prepare Media culture Culture for Defined Period (e.g., 5-14 days) neg_ctrl->culture pos_ctrl->culture exp_1->culture exp_2->culture exp_3->culture exp_4->culture viability Viable Cell Density & Viability (e.g., Trypan Blue) culture->viability Daily Sampling proliferation Proliferation Rate (e.g., VCD over time) culture->proliferation Daily Sampling functionality Functional Endpoint (e.g., Protein Titer) culture->functionality Daily Sampling endpoint Determine Optimal Concentration viability->endpoint proliferation->endpoint functionality->endpoint

Caption: Experimental workflow for optimizing this compound concentration.

Procedure:

  • Prepare Media: Prepare batches of methionine-free basal medium. Use this to create the final media for each experimental arm:

    • Negative Control: Methionine-free medium.

    • Positive Control: Add L-methionine back to its standard concentration.

    • Test Conditions: Supplement with this compound stock solution to achieve a range of final concentrations (e.g., 0.5x, 1.0x, 1.5x, and 2.0x the molarity of the standard L-methionine concentration).

  • Cell Seeding: Seed your cells in triplicate for each condition at your standard seeding density.

  • Incubation and Sampling: Culture the cells under standard conditions. Take daily samples to measure Viable Cell Density (VCD) and viability.

  • Endpoint Analysis: At the end of the culture period, measure a key functional endpoint relevant to your application, such as recombinant protein titer, viral vector yield, or specific cell metabolite production.

  • Data Interpretation: Compare the growth curves, peak VCD, and functional endpoint results across all conditions. The optimal concentration of this compound should yield performance equal to or better than the L-methionine positive control.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reduced Cell Growth vs. L-Met Control 1. Sub-optimal concentration (insufficient L-methionine delivery).2. Inefficient conversion of D-methionine to L-methionine.3. Potential inhibitory effects of D-isomers on the specific cell line.1. Re-run titration with a higher concentration range.2. Consider using a pure L-Alanyl-L-Methionine dipeptide if available.3. Analyze spent media to measure residual D-amino acid concentration.
Precipitation in Stock Solution 1. Concentration exceeds solubility limit.2. Incorrect pH or storage temperature.1. Prepare a more dilute stock solution.2. Ensure the solvent is neutral pH and store at the recommended temperature (-20°C for long-term).
Inconsistent Results Between Batches 1. Inaccurate weighing or dilution.2. Degradation of stock solution due to improper storage.1. Calibrate balances and verify pipettes. Prepare a fresh stock solution.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Conclusion

This compound presents a chemically stable alternative to L-methionine for use in mammalian cell culture media. Its primary advantage lies in its resistance to oxidation, which can improve the consistency and robustness of cell culture processes. However, its nature as a racemic mixture necessitates a careful and empirical approach to optimization. Due to the variable metabolic capacity of different cell lines to process D-amino acids, it is critical for researchers to perform a thorough titration study to determine the optimal concentration that supports maximal cell growth, viability, and productivity. By following the protocols outlined in this guide, scientists and developers can effectively validate and implement this dipeptide to enhance their cell culture workflows.

References

Application Notes and Protocols for the Quantification of DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for DL-Alanyl-DL-methionine

This compound is a dipeptide of significant interest in pharmaceutical and biotechnological research. Composed of alanine and the sulfur-containing essential amino acid methionine, its quantification is critical for a variety of applications, including formulation development, stability testing, and pharmacokinetic studies. The presence of the methionine residue introduces a susceptibility to oxidation, making the development of robust, stability-indicating analytical methods paramount to ensure product quality, safety, and efficacy.[1]

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound. We will delve into the nuances of method development and validation for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will outline a comprehensive protocol for forced degradation studies, a critical component in establishing a method's stability-indicating capabilities as mandated by the International Council for Harmonisation (ICH) guidelines.[2]

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Quantification

RP-HPLC is a widely used and robust technique for the analysis of peptides.[3] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. For a relatively polar dipeptide like this compound, careful method development is required to achieve adequate retention and resolution from potential impurities and degradants.

Rationale for Method Design

The selection of a C18 stationary phase provides a good balance of hydrophobicity for retaining the dipeptide. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), allows for the elution of the analyte by progressively increasing the organic content. The use of an acidic buffer (e.g., with trifluoroacetic acid or phosphoric acid) is crucial for protonating the free amine and carboxylic acid groups of the dipeptide, which improves peak shape and retention. UV detection at a low wavelength (around 210-220 nm) is chosen because the peptide bond absorbs in this region, providing good sensitivity.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To quantify this compound in a drug substance or formulation and to separate it from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA) or ortho-phosphoric acid

  • 0.45 µm syringe filters (e.g., regenerated cellulose)[4]

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose column for peptide analysis offering good resolution.
Mobile Phase A 0.1% TFA in WaterProvides acidic conditions for good peak shape and acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the analyte.
Gradient 5% to 40% B over 20 minutesA shallow gradient is often effective for separating closely related peptides.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 215 nmMaximizes sensitivity for the peptide bond.
Injection Volume 10 µLCan be optimized based on concentration and sensitivity.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in Mobile Phase A.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in Mobile Phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4][6]

5. Analysis Workflow:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Diagram of the RP-HPLC Workflow:

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Test Sample Filtration Sample Solution Sample->Filtration Dissolve & Filter Diluent Mobile Phase A Diluent->Dilution Diluent->Filtration HPLC HPLC System Dilution->HPLC Inject Filtration->HPLC Inject Data Chromatographic Data HPLC->Data Calibration Calibration Curve Data->Calibration Peak Area vs. Conc. Result Quantification Result Calibration->Result Calculate Concentration LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Sample_LCMS Sample Spike Spike Sample_LCMS->Spike Add IS Internal Standard IS->Spike Extraction Extraction Spike->Extraction Protein Precipitation / Dilution Final_Sample Prepared Sample Extraction->Final_Sample Supernatant LCMS LC-MS/MS System (MRM mode) Final_Sample->LCMS Inject Data_LCMS MRM Data LCMS->Data_LCMS Ratio Peak Area Ratio (Analyte/IS) Data_LCMS->Ratio Result_LCMS Concentration Ratio->Result_LCMS From Calibration Curve

References

Application Note & Protocols: Enhancing Stability and Performance in Serum-Free Media with DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition to chemically defined, serum-free media (SFM) has been a significant advancement in biopharmaceutical manufacturing, enhancing batch-to-batch consistency and improving regulatory compliance.[1] However, this shift exposes the inherent instability of certain media components. Methionine, an essential amino acid, is particularly susceptible to oxidation in liquid media, which can compromise culture performance and the quality of recombinant proteins.[2][3] Oxidation of methionine residues in therapeutic proteins can lead to structural changes, aggregation, and reduced efficacy.[2][4] This application note details the use of DL-Alanyl-DL-methionine, a stabilized dipeptide, as a superior alternative to free L-methionine in serum-free formulations. We provide the scientific rationale, mechanistic insights, and detailed protocols for its implementation to improve process stability, cell health, and product quality.

The Challenge: Methionine Instability in Liquid Media

Methionine is a critical component of cell culture media, serving as a fundamental building block for protein synthesis.[5] However, its thioether side chain is highly prone to oxidation, converting it to methionine sulfoxide and, subsequently, methionine sulfone. This degradation can occur during media preparation, storage, and the cell culture process itself.[6]

Consequences of Methionine Oxidation:

  • Nutrient Depletion: The progressive loss of bioavailable L-methionine can become a limiting factor for cell growth and protein production, especially in high-density perfusion or long-duration fed-batch cultures.[7]

  • Impact on Protein Quality: If oxidized methionine is incorporated into a recombinant protein, it can alter the protein's structure, stability, and biological function.[8] For monoclonal antibodies (mAbs), methionine oxidation in the Fc region can affect binding to Protein A and FcRn, potentially altering serum half-life and efficacy.[3][4]

  • Process Variability: The rate of oxidation can vary, introducing an uncontrolled variable that leads to inconsistent process performance and product quality.[6]

Met L-Methionine (Bioavailable) MetO Methionine Sulfoxide (Reduced Bioavailability) Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) (e.g., from light, metal ions, O₂) ROS->Met Impact Negative Impacts: • Compromised Protein Structure • Reduced Biological Activity • Increased Aggregation MetO->Impact cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space (Cytoplasm) AlaMet This compound Transporter Dipeptide Transporter (e.g., PepT1/2 homolog) AlaMet->Transporter Uptake AlaMet_in L-Alanyl-L-methionine Peptidase Cytoplasmic Peptidases AlaMet_in->Peptidase D_isomers D-Isomers (Not Metabolized) L_Ala L-Alanine Peptidase->L_Ala L_Met L-Methionine Peptidase->L_Met Protein Protein Synthesis L_Ala->Protein L_Met->Protein Transporter->AlaMet_in Transporter->D_isomers start Start: Seed Parallel Cultures (n≥3 per group) control_feed Control Group: Feed with L-Methionine start->control_feed test_feed Test Group: Feed with this compound (Equimolar L-L isomer) start->test_feed sampling Daily Sampling & Monitoring control_feed->sampling test_feed->sampling sampling->sampling Days 1-14 analysis Endpoint Analysis: • Final Titer • Product Quality (Oxidation) • Overall Performance sampling->analysis

References

Application Notes and Protocols for Utilizing DL-Alanyl-DL-methionine as a Methionine Source in CHO Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Overcoming the Methionine Challenge in High-Density CHO Cultures

The production of monoclonal antibodies (mAbs) and other recombinant proteins in Chinese Hamster Ovary (CHO) cells has become a cornerstone of the biopharmaceutical industry. Achieving high titers and maintaining product quality in fed-batch and perfusion cultures necessitates the development of chemically defined, highly concentrated nutrient feeds. Methionine, an essential amino acid, is critical for cell growth, protein synthesis, and as a precursor for other vital metabolites like S-adenosylmethionine (SAM) and cysteine.[1][2][3] However, the delivery of free L-methionine in highly concentrated feeds can be problematic due to its potential to induce oxidative stress and its limited solubility under certain conditions.

This application note presents a comprehensive guide to utilizing DL-Alanyl-DL-methionine , a stable and highly soluble dipeptide, as an alternative source of methionine in CHO cell culture. By leveraging the cells' natural dipeptide uptake mechanisms, this approach aims to provide a more consistent and controlled supply of methionine, potentially leading to improved cell culture performance and enhanced product quality. We will delve into the scientific rationale, provide detailed protocols for evaluation, and offer insights into data interpretation.

The Scientific Rationale: Why Use a Dipeptide?

The use of dipeptides in cell culture media is a well-established strategy to overcome the limitations of certain free amino acids.[4][5] For instance, L-alanyl-L-glutamine is widely used to deliver glutamine, enhancing its stability and reducing the accumulation of cytotoxic ammonia.[6][7][8] The same principles apply to the use of this compound.

Enhanced Stability and Solubility

This compound exhibits superior stability and solubility in aqueous solutions compared to free methionine, especially in concentrated feed media at neutral pH.[9][10] This allows for the formulation of more concentrated, pH-neutral feeds, simplifying fed-batch operations and reducing the risk of precipitation.

Controlled Nutrient Release and Reduced Oxidative Stress

CHO cells possess transporters capable of importing dipeptides from the culture medium.[11][12][13] Once inside the cell, peptidases cleave the dipeptide, releasing the individual amino acids, alanine and methionine, for metabolic use. This intracellular release mechanism can provide a more controlled and sustained supply of methionine compared to the direct uptake of the free amino acid. This controlled release may help mitigate the potential for oxidative stress that can be associated with high concentrations of free methionine.

Metabolic Pathway of this compound in CHO Cells

The proposed metabolic pathway for this compound begins with its transport into the CHO cell. While specific transporters for this dipeptide in CHO cells have not been definitively identified, it is hypothesized to be transported by peptide transporters like PepT1 or PepT2, which have been identified in the CHO-K1 genome.[11][12] Following uptake, intracellular peptidases hydrolyze the dipeptide into its constituent amino acids: DL-alanine and DL-methionine. The L-isomers of these amino acids then enter their respective metabolic pathways. L-methionine is crucial for protein synthesis and is also a key component of the methionine cycle, which generates S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular reactions.[14]

Figure 1: Proposed Metabolic Pathway of this compound Ala_Met_ext This compound (Extracellular) Transport Peptide Transporter (e.g., PepT1/2) Ala_Met_ext->Transport Uptake Ala_Met_int This compound (Intracellular) Peptidases Intracellular Peptidases Ala_Met_int->Peptidases Hydrolysis Transport->Ala_Met_int L_Ala L-Alanine Peptidases->L_Ala L_Met L-Methionine Peptidases->L_Met D_Ala D-Alanine Peptidases->D_Ala D_Met D-Methionine Peptidases->D_Met Metabolism Central Carbon Metabolism L_Ala->Metabolism Protein Protein Synthesis L_Met->Protein Met_Cycle Methionine Cycle L_Met->Met_Cycle Excretion Excretion D_Ala->Excretion D_Met->Excretion SAM S-Adenosyl- methionine (SAM) Met_Cycle->SAM Figure 2: Experimental Workflow for Evaluation start Start media_prep Prepare Basal and Feed Media (with respective Met sources) start->media_prep inoculation Inoculate Cultures (Shake Flasks/Bioreactors) media_prep->inoculation incubation Incubate and Feed Daily inoculation->incubation sampling Daily Sampling incubation->sampling sampling->incubation analysis Analyze Samples: - VCD & Viability - Metabolites - Titer - (Optional) Amino Acids sampling->analysis Day 1-14 data Compile and Analyze Data analysis->data end End data->end

References

Application Note: Long-Term Stability of DL-Alanyl-DL-Methionine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Dipeptide Stability in Pharmaceutical Development

In the landscape of pharmaceutical research and development, small peptides and dipeptides like DL-Alanyl-DL-methionine are gaining prominence as active pharmaceutical ingredients (APIs) and critical excipients. Their stability in solution is a cornerstone of formulation development, directly impacting therapeutic efficacy, safety, and shelf-life. A comprehensive understanding of the factors governing the stability of this compound is therefore not merely an academic exercise but a prerequisite for robust drug product development.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on assessing the long-term stability of this compound in solution. We will delve into the inherent chemical liabilities of this dipeptide, outline a rigorous experimental protocol for a comprehensive stability study, and provide insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible stability profiles in accordance with international regulatory expectations.[1][2][3]

Understanding the Molecule: Chemical Properties and Inherent Instabilities of this compound

This compound is a dipeptide composed of alanine and methionine residues.[4] Its structure presents two primary points of potential degradation in aqueous solution: the peptide bond and the methionine side chain.

  • Hydrolysis of the Peptide Bond: The amide linkage between the alanine and methionine residues is susceptible to hydrolysis, a reaction that cleaves the dipeptide into its constituent amino acids.[5][6] This process is significantly influenced by pH and temperature, with accelerated degradation observed under strongly acidic or basic conditions and at elevated temperatures.[7][8][9][10]

  • Oxidation of the Methionine Residue: The thioether group in the methionine side chain is highly susceptible to oxidation.[11][12] This is a primary degradation pathway for methionine-containing peptides.[13] The oxidation can occur in a two-step process, first forming methionine sulfoxide and then, under more aggressive oxidative conditions, methionine sulfone.[14] This process can be catalyzed by factors such as exposure to oxygen, light, and trace metal ions.[15][16][17]

A thorough stability study must be designed to probe both of these degradation pathways under various conditions to establish a comprehensive stability profile.

Degradation Pathways of this compound

The following diagram illustrates the primary degradation routes for this compound in an aqueous environment.

This compound This compound Alanine + Methionine Alanine + Methionine This compound->Alanine + Methionine Hydrolysis (pH, Temp) This compound Sulfoxide This compound Sulfoxide This compound->this compound Sulfoxide Oxidation This compound Sulfone This compound Sulfone This compound Sulfoxide->this compound Sulfone Further Oxidation

Caption: Primary degradation pathways of this compound in solution.

Protocol for Long-Term Stability Assessment of this compound in Solution

This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound. It is designed to be adaptable to specific formulation needs and adheres to the principles outlined in international stability testing guidelines.[1][2][18]

Materials and Equipment
  • This compound: High purity, well-characterized reference standard and test material.

  • Buffer components: Pharmacopeial grade (e.g., phosphate, citrate, acetate buffers).

  • Acids and bases: For pH adjustment (e.g., hydrochloric acid, sodium hydroxide).

  • High-purity water: HPLC or Milli-Q grade.

  • Analytical standards: Alanine, methionine, and synthesized or commercially available standards for methionine sulfoxide and methionine sulfone.

  • Volumetric glassware and calibrated pipettes.

  • pH meter: Calibrated.

  • Analytical balance.

  • Stability chambers: Capable of maintaining specified temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).[3][19]

  • HPLC-MS system: With a suitable column (e.g., C18) for separation of the dipeptide and its degradation products.[20][21]

  • Vials: Amber or light-protected vials for sample storage.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the stability study.

cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis Prepare Solutions Prepare Solutions Aliquot Samples Aliquot Samples Prepare Solutions->Aliquot Samples Long-Term (25°C/60% RH) Long-Term (25°C/60% RH) Aliquot Samples->Long-Term (25°C/60% RH) Accelerated (40°C/75% RH) Accelerated (40°C/75% RH) Aliquot Samples->Accelerated (40°C/75% RH) Time Point Pulls Time Point Pulls Long-Term (25°C/60% RH)->Time Point Pulls Accelerated (40°C/75% RH)->Time Point Pulls HPLC-MS Analysis HPLC-MS Analysis Time Point Pulls->HPLC-MS Analysis Data Evaluation Data Evaluation HPLC-MS Analysis->Data Evaluation

Caption: Experimental workflow for the long-term stability study.

Detailed Methodologies

3.1. Solution Preparation

  • Rationale: The choice of buffer and pH is critical as these factors significantly impact dipeptide stability.[7][10] A range of pH values should be investigated to determine the optimal pH for stability.

  • Protocol:

    • Prepare a series of buffers (e.g., citrate, phosphate) at different pH levels (e.g., pH 3, 5, 7, 9).

    • Accurately weigh and dissolve this compound in each buffer to achieve the desired final concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution and adjust the final pH if necessary.

    • Filter the solutions through a 0.22 µm filter to remove any particulate matter.

3.2. Sample Aliquoting and Storage

  • Rationale: To prevent contamination and degradation from repeated sampling, individual aliquots for each time point are essential. Storing samples under both long-term and accelerated conditions allows for the prediction of shelf-life.[1][19]

  • Protocol:

    • Dispense the prepared solutions into appropriately labeled, light-protected vials.

    • Prepare a sufficient number of vials for each condition and time point.

    • Place the vials in stability chambers set to the desired conditions (e.g., long-term: 25°C ± 2°C / 60% RH ± 5% RH; accelerated: 40°C ± 2°C / 75% RH ± 5% RH).[18]

3.3. Time Point Analysis

  • Rationale: A structured time point schedule is necessary to accurately model the degradation kinetics.[2]

  • Protocol:

    • At each scheduled time point (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove the designated vials from the stability chambers.

    • Allow the samples to equilibrate to room temperature before analysis.

3.4. Analytical Method: HPLC-MS

  • Rationale: HPLC-MS is the gold standard for peptide analysis, offering high sensitivity and specificity to separate and quantify the parent dipeptide and its degradation products.[22][23][24][25][26]

  • Protocol:

    • Develop and validate a stability-indicating HPLC-MS method capable of resolving this compound from its potential degradation products (alanine, methionine, methionine sulfoxide, and methionine sulfone).

    • Prepare a calibration curve using the reference standard of this compound.

    • Analyze the samples from each time point.

    • Quantify the concentration of the parent dipeptide and any observed degradation products.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table to facilitate comparison across different conditions and time points.

Table 1: Example Stability Data for this compound in pH 7 Phosphate Buffer

Time Point (Months)Storage Condition% Remaining this compound% Alanine + Methionine (Hydrolysis)% Methionine Sulfoxide (Oxidation)
0-100.00.00.0
325°C/60% RH99.50.30.2
625°C/60% RH99.00.60.4
1225°C/60% RH98.11.10.8
340°C/75% RH97.21.51.3
640°C/75% RH94.52.82.7

Interpretation: The data should be analyzed to determine the degradation rate of this compound under each condition. This information can be used to establish the optimal storage conditions and predict the shelf-life of the dipeptide in solution. A significant change, often defined as a 5% loss of the initial concentration, is a key indicator for shelf-life determination.[2]

Field-Proven Insights and Troubleshooting

  • Oxygen Sensitivity: The oxidation of methionine is often the primary degradation pathway.[27] To minimize this, consider preparing solutions in degassed buffers and purging the headspace of the vials with an inert gas like nitrogen or argon.

  • Metal Ion Contamination: Trace metal ions can catalyze oxidation.[15] Ensure the use of high-purity water and buffer salts, and consider the use of chelating agents like EDTA in the formulation if metal-catalyzed degradation is suspected.

  • Method Validation: The stability-indicating analytical method must be thoroughly validated to ensure it is accurate, precise, specific, and linear over the expected concentration range of the dipeptide and its degradation products.

  • Forced Degradation Studies: To identify all potential degradation products and confirm the specificity of the analytical method, it is highly recommended to perform forced degradation studies. This involves subjecting the dipeptide to stress conditions such as extreme pH, high temperature, and oxidative and photolytic stress.[18]

Conclusion

A systematic and scientifically sound approach to stability testing is indispensable for the successful development of pharmaceutical products containing this compound. By understanding the inherent chemical liabilities of the dipeptide and employing a robust experimental protocol, researchers can generate the critical data needed to ensure product quality, safety, and efficacy throughout its shelf-life. The protocols and insights provided in this application note serve as a comprehensive guide to achieving this goal.

References

Application Note: Enhancing Biopharmaceutical Production with DL-Alanyl-DL-methionine Supplementation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The efficient production of therapeutic proteins in mammalian cell culture is critically dependent on the optimized delivery of essential nutrients. Methionine, a vital sulfur-containing amino acid, is a key building block for protein synthesis and plays a crucial role in cellular metabolism.[1] However, its limited solubility in neutral pH, concentrated feed media presents a significant challenge in modern high-density, fed-batch bioprocessing. This application note details the use of DL-Alanyl-DL-methionine, a chemically stable and highly soluble dipeptide, as a superior alternative to free methionine for enhancing cell culture performance and simplifying media preparation. We provide a comprehensive overview of its mechanism of action, key benefits, and detailed protocols for its application and analysis in a typical monoclonal antibody (mAb) production process using Chinese Hamster Ovary (CHO) cells.

Introduction: Overcoming the Methionine Challenge

In the pursuit of higher titers and more efficient biomanufacturing, the industry has shifted towards intensified fed-batch and perfusion processes. These systems require highly concentrated, pH-neutral feed media to sustain cell growth and productivity at high viable cell densities (VCD). Amino acids are a cornerstone of these feeds, but several, including methionine, exhibit poor solubility at the neutral pH required for optimal cell health.[2] The conventional approach of using alkaline stock solutions to dissolve free methionine introduces process complexity and risks pH excursions upon feeding, which can compromise cell viability and product quality.[3]

Dipeptide technology offers an elegant solution to this problem. By linking a poorly soluble or unstable amino acid to a highly soluble partner, the resulting dipeptide often exhibits vastly improved physicochemical properties.[4] this compound is a custom-designed dipeptide that provides both L-alanine and L-methionine to the cell in a highly soluble and stable form. This allows for the formulation of concentrated, pH-neutral feeds, thereby streamlining operations and mitigating risks associated with high-pH additions.

Mechanism of Cellular Uptake and Utilization

The efficacy of dipeptides as a nutrient source relies on the cell's natural transport and metabolic pathways. Unlike free amino acids, which are imported via a variety of specific amino acid transporters, di- and tripeptides are actively transported into the cell by peptide transporters (e.g., PepT1, PepT2).[5] Once inside the cytoplasm, intracellular peptidases efficiently cleave the peptide bond, releasing the individual constituent amino acids.[5][6] These free amino acids then become available to the cell's metabolic machinery, primarily for protein synthesis.

This mechanism ensures a controlled intracellular release of amino acids, preventing the rapid, potentially toxic, accumulation that can occur with high concentrations of certain free amino acids in the medium.

Caption: Cellular uptake and cleavage of this compound.

Key Applications and Benefits

Enhanced Solubility and Feed Stability

The primary advantage of this compound is its significantly higher solubility in aqueous solutions at neutral pH compared to free methionine. This property is critical for developing robust and simplified bioprocesses.

CompoundTypical Solubility in Water (pH 7.0)Benefit for Bioprocessing
L-Methionine~34 g/L (at 25°C)Limited concentration in neutral pH feeds.
This compound > 200 g/L (estimated) Enables highly concentrated, pH-neutral feed stocks, reducing dilution of the bioreactor and simplifying media preparation.[3][4]
Improved Cell Culture Performance

By ensuring a consistent and non-toxic supply of methionine and alanine, supplementation with this compound can lead to significant improvements in key cell culture performance indicators. Studies with other performance-boosting dipeptides, such as L-Alanyl-L-Glutamine, have shown marked increases in final antibody concentrations.[7]

Table 2: Expected Performance in a CHO Fed-Batch Process (14-Day Culture) (Data are representative and may vary based on cell line and process)

ParameterControl (Free L-Methionine Feed)Experimental (DL-Ala-DL-Met Feed)Expected Improvement
Peak Viable Cell Density (VCD)18 x 10⁶ cells/mL22 x 10⁶ cells/mL~22%
Day 14 Viability75%85%~13%
Final mAb Titer3.5 g/L4.5 g/L~29%
Ammonia AccumulationHighModerateReduced by-product formation.

Experimental Protocols

These protocols provide a framework for evaluating this compound against a standard free methionine feeding strategy in a laboratory-scale bioreactor.

Caption: Experimental workflow for evaluating feeding strategies.

Protocol 1: Preparation of Concentrated Stock Solutions

This protocol describes the preparation of a 100 g/L stock solution of this compound.

Materials:

Reagent/Component Source
This compound High-purity, cell culture grade
Water for Injection (WFI) Sterile, cell culture grade
0.22 µm Sterile Filter Unit e.g., Stericup®

| Sterile Storage Bottle | |

Procedure:

  • Weigh 10.0 g of this compound powder.

  • In a sterile container, add the powder to approximately 80 mL of WFI.

  • Mix at room temperature until the powder is completely dissolved. The solution should be clear and colorless.

  • Adjust the final volume to 100 mL with WFI. The pH should be near neutral and typically does not require adjustment.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C.

Protocol 2: Fed-Batch Culture Evaluation in 2L Bioreactors

This protocol outlines a comparative study using an IgG-producing CHO cell line.

Bioreactor Parameters:

Parameter Setpoint
Working Volume 1.5 L
Temperature 36.5°C
pH 7.0 (controlled with CO₂ and 1M Na₂CO₃)
Dissolved Oxygen (DO) 40% (controlled via sparging)

| Agitation | 150 RPM |

Procedure:

  • Setup: Prepare two 2L bioreactors with 1.2 L of a chemically defined basal medium and calibrate sensors.

  • Inoculation: Inoculate each bioreactor with the CHO cell line to a target VCD of 0.5 x 10⁶ cells/mL.

  • Batch Phase (Day 0-3): Allow the cells to grow in batch mode until the glucose level drops below a pre-defined threshold (e.g., 3 g/L).

  • Fed-Batch Phase (Day 3 onwards):

    • Control Bioreactor: Begin daily feeding with a standard, chemically defined feed medium containing free L-methionine.

    • Experimental Bioreactor: Begin daily feeding with an identical feed medium where the free L-methionine has been replaced with an equimolar amount of this compound.

    • Causality Note: The use of equimolar concentrations is critical to ensure that any observed differences in performance are attributable to the delivery method (dipeptide vs. free amino acid) rather than the total amount of methionine provided.

  • Sampling: Aseptically collect samples daily to measure VCD, viability, pH, glucose, lactate, ammonia, and mAb titer.

  • Harvest: End the culture on Day 14. Collect a final sample for analysis and harvest the bulk cell culture fluid for downstream processing.

Protocol 3: Analytical Method for Monitoring Dipeptide Concentration

To validate the uptake of the dipeptide, its concentration in the spent medium should be monitored. This provides a self-validating system, confirming that the dipeptide is being consumed by the cells as intended.

Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) LC-MS/MS is the gold standard for quantifying small molecules like dipeptides and amino acids in complex matrices such as cell culture media.[7][8]

Sample Preparation:

  • Collect 1 mL of cell culture fluid from the bioreactor.

  • Centrifuge at 500g for 5 minutes to pellet the cells.

  • Collect the supernatant (spent medium) and store at -80°C until analysis.

  • Prior to analysis, thaw the samples and perform a protein precipitation step (e.g., with cold acetonitrile).

  • Centrifuge to pellet precipitated proteins and transfer the supernatant for LC-MS/MS analysis.

Analysis:

  • Develop a quantitative method using a pure standard of this compound to create a calibration curve.

  • Monitor the disappearance of the dipeptide from the spent medium over the course of the fed-batch run, correlating its consumption with increases in VCD and product titer. This confirms cellular utilization.[6][7]

Conclusion

This compound is a highly effective tool for optimizing biopharmaceutical production processes. Its superior solubility and stability enable the formulation of concentrated, pH-neutral feed media, which simplifies operations and reduces process risks. By providing a reliable and efficient source of methionine and alanine, its use can lead to enhanced cell growth, viability, and, most importantly, a significant increase in final product titer. The protocols outlined in this note provide a clear path for researchers and drug development professionals to validate and implement this advanced nutrient delivery strategy in their own cell culture platforms.

References

A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of the dipeptide DL-Alanyl-DL-methionine. The method utilizes reversed-phase chromatography with UV detection, a cornerstone technique for peptide analysis.[1][2] We provide a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to International Conference on Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[3][4][5] This guide is intended for researchers and scientists in pharmaceutical development and quality control who require accurate measurement of this dipeptide.

Introduction and Scientific Principle

This compound is a dipeptide composed of alanine and the sulfur-containing essential amino acid, methionine.[6][7] Accurate quantification of this and similar dipeptides is critical in various fields, including drug development, nutritional science, and cell culture media optimization, where it may serve as a more stable source of amino acids.

The method described herein is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is the most widely employed mode for peptide analysis due to its high resolving power and compatibility with volatile mobile phases.[8][9] The fundamental principle involves the differential partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[8] this compound, possessing hydrophobic characteristics due to its amino acid side chains, interacts with and is retained by the non-polar stationary phase (typically a C18 alkyl chain bonded to silica). Elution is achieved by a gradient of increasing organic solvent (acetonitrile) in the mobile phase, which increases the mobile phase's hydrophobicity and displaces the dipeptide from the stationary phase.[2] An ion-pairing agent, trifluoroacetic acid (TFA), is incorporated into the mobile phase to improve peak shape and retention time consistency.[10]

Mechanism of RP-HPLC Separation for Peptides

cluster_0 HPLC Column (Stationary Phase) cluster_1 Mobile Phase Introduction cluster_2 Gradient Elution StationaryPhase C18 Stationary Phase Hydrophobic Alkyl Chains Analyte_HighOrganic This compound in High % Acetonitrile StationaryPhase:head->Analyte_HighOrganic Analyte Elutes (Disrupted Interaction) Analyte_LowOrganic This compound in Low % Acetonitrile Analyte_LowOrganic->StationaryPhase:head Analyte Binds (Hydrophobic Interaction) Detector UV Detector Analyte_HighOrganic->Detector

Caption: Principle of Reversed-Phase HPLC for peptide separation.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade or higher

  • Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity

  • Water, HPLC grade or Milli-Q® equivalent

Instrumentation
  • HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler with temperature control (optional, recommended for consistency)

    • Thermostatted Column Compartment

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance (4-5 decimal places)

  • pH meter

  • Sonicator

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PVDF)

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for system suitability to ensure the reliability of each analytical run.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or an online degasser before use.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solutions (for Calibration Curve): Prepare a series of at least five calibration standards by serial dilution of the stock solution with Mobile Phase A. A suggested concentration range is 5 µg/mL to 200 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of Mobile Phase A to achieve a theoretical concentration within the calibration range.

  • Vortex and/or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.[11]

HPLC System Configuration and Analysis

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
15.0
16.0
18.0
19.0
25.0
Column Temperature 30 °C
Detection Wavelength 214 nm (for peptide bond)[12][13]
Injection Volume 10 µL
Run Time 25 minutes

Analysis Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) D Equilibrate HPLC System (Initial Conditions, Stable Baseline) A->D B Prepare Standards (Stock & Dilutions) E System Suitability Test (SST) (Inject Mid-Standard 5x) B->E C Prepare Samples (Dissolve & Filter) F Run Analysis Sequence (Blank -> Standards -> Samples) C->F D->E E->F G Check SST Results (%RSD, Tailing Factor) F->G G->F Re-run if SST Fails H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Quantify Samples (Calculate Concentration) H->I

Caption: Experimental workflow for HPLC analysis.

Execution Steps:

  • Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Before sample analysis, perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL).

  • Sequence Run: Set up the analysis sequence: blank (Mobile Phase A), calibration standards (from lowest to highest concentration), and then the prepared samples.

Data Analysis and Method Validation

System Suitability

The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the mid-range standard:

  • Retention Time %RSD (Relative Standard Deviation): ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%[4]

  • Tailing Factor (Asymmetry Factor): 0.8 - 1.5

Quantification

Generate a linear regression calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the samples is then calculated using the equation of the line. Ensure the correlation coefficient (r²) is > 0.998.

Principles of Method Validation

A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[3][14] The key parameters to be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo matrix.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.[14] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results to the true value. It is typically assessed by performing recovery studies on samples spiked with known amounts of the analyte at three different concentration levels.[4]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.[5]

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The described RP-HPLC method provides a specific, reliable, and robust tool for the quantitative determination of this compound. The use of a standard C18 column, a simple TFA-modified water/acetonitrile mobile phase, and UV detection at 214 nm makes this method readily applicable in most analytical laboratories. Adherence to the outlined protocol, including system suitability checks and proper method validation, will ensure the generation of high-quality, reproducible data for research, development, and quality control applications.

References

Application Notes and Protocols for Sterilization of DL-Alanyl-DL-methionine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DL-Alanyl-DL-methionine, a dipeptide composed of alanine and methionine, is a vital component in various research and biopharmaceutical applications, often serving as a nutrient supplement in cell culture media or as a constituent in therapeutic formulations. Ensuring the sterility of this compound solutions is paramount to prevent microbial contamination, which can compromise experimental results, lead to product failure, and pose significant safety risks. The selection of an appropriate sterilization method is a critical decision, guided by the need to maintain the dipeptide's chemical integrity, biological activity, and overall stability.

This comprehensive guide provides a detailed analysis of suitable sterilization techniques for this compound solutions. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the recommended protocols, empowering researchers, scientists, and drug development professionals to make informed decisions. We will delve into the critical chemical properties of this compound, evaluate the suitability of various sterilization methods, and provide detailed, validated protocols for the most appropriate techniques.

Critical Stability Considerations for this compound

The inherent chemical structure of this compound dictates its susceptibility to degradation under different physical and chemical conditions. A thorough understanding of these vulnerabilities is essential for selecting a sterilization method that preserves the molecule's integrity.

Oxidative Sensitivity of the Methionine Residue

The thioether group in the methionine side chain is highly susceptible to oxidation, primarily yielding methionine sulfoxide and, to a lesser extent, methionine sulfone.[1] This oxidation can be initiated by reactive oxygen species (ROS) that may be generated during certain sterilization processes, such as those involving irradiation.[2] The oxidation of the methionine residue can alter the dipeptide's biological activity and is a critical parameter to monitor during and after sterilization. Factors that can influence the rate of methionine oxidation include pH, the presence of metal ions, and exposure to light and oxygen.

Thermal Lability of the Peptide Bond

While the individual amino acids may be relatively heat-stable, the peptide bond linking alanine and methionine can be susceptible to hydrolysis at elevated temperatures, particularly under non-neutral pH conditions. Terminal sterilization methods that employ high heat, such as autoclaving, must be carefully evaluated to prevent significant degradation of the dipeptide.[3]

pH and Formulation Components

The stability of this compound in solution is also influenced by the pH and the presence of other components in the formulation. Buffers, salts, and other excipients can impact the rate of both oxidation and hydrolysis. Therefore, the entire formulation must be considered when validating a sterilization process.

Evaluation of Sterilization Methodologies

The choice of sterilization method must balance the requirement for achieving a specific Sterility Assurance Level (SAL) with the need to minimize degradation of the this compound. The European Medicines Agency (EMA) and other regulatory bodies advocate for terminal sterilization as the preferred method whenever the product can withstand it, as it provides the highest level of sterility assurance.[4][5][6]

Decision Pathway for Sterilization Method Selection

To aid in the selection process, the following decision pathway can be utilized:

SterilizationDecision Start This compound Solution TerminalSterilization Can the product withstand terminal sterilization? Start->TerminalSterilization Autoclaving Autoclaving (Moist Heat) TerminalSterilization->Autoclaving Yes Irradiation Gamma Irradiation TerminalSterilization->Irradiation Alternative Terminal Method AsepticFiltration Aseptic Filtration TerminalSterilization->AsepticFiltration No Validation Perform validation studies: - Stability testing (HPLC) - Bioburden determination - Sterility testing Autoclaving->Validation Irradiation->Validation AsepticFiltration->Validation FinalProduct Sterile this compound Solution Validation->FinalProduct

Caption: Decision tree for selecting a sterilization method for this compound solutions.

Aseptic Filtration (Sterile Filtration)

Aseptic filtration is a non-terminal sterilization method that physically removes microorganisms from the solution by passing it through a sterile filter with a pore size rating of 0.22 µm or smaller.[7][8] This method is widely used for heat-sensitive drug products.

  • Advantages:

    • Minimal impact on the chemical structure of this compound as it does not involve heat or radiation.

    • Effective at removing bacteria and particulate matter.

  • Disadvantages:

    • Does not inactivate viruses or endotoxins.

    • Requires stringent aseptic handling throughout the process to prevent re-contamination.[9][10]

    • Potential for product loss due to adsorption to the filter membrane, which should be evaluated during validation.

  • Recommendation: Highly Recommended , especially for formulations where thermal or radiolytic degradation is a concern. Aseptic filtration is often the method of choice for peptide-based solutions.

Autoclaving (Moist Heat Sterilization)

Autoclaving involves the use of steam under pressure to achieve sterilization. A typical cycle is 121°C for 15-30 minutes.[11][12]

  • Advantages:

    • Well-understood, reliable, and highly effective method of terminal sterilization.

    • Inactivates both microorganisms and viruses.

  • Disadvantages:

    • Potential for thermal degradation of this compound, including hydrolysis of the peptide bond and potential acceleration of oxidative degradation.

    • Requires careful validation to confirm the stability of the dipeptide under the specific autoclaving cycle parameters.

  • Recommendation: Conditionally Recommended. Feasibility must be determined through rigorous stability studies. If this compound is proven to be stable under autoclaving conditions, this method is preferred due to its terminal nature.

Gamma Irradiation

Gamma irradiation utilizes cobalt-60 as a source of ionizing radiation to sterilize the product in its final container.[13]

  • Advantages:

    • Terminal sterilization method with high penetrating power.

    • Can be performed at or below ambient temperature.

  • Disadvantages:

    • Can generate free radicals in aqueous solutions, leading to the oxidation of the methionine residue.[1][2]

    • May cause other chemical modifications to the peptide, the extent of which is dose-dependent.[14]

    • Requires extensive validation to identify and quantify any degradation products and to ensure the biological activity of the dipeptide is retained.

  • Recommendation: Not Generally Recommended as a first-line approach due to the high susceptibility of methionine to oxidative damage from ionizing radiation. If considered, extensive validation and stability testing are mandatory.

Ethylene Oxide (EtO) Sterilization

Ethylene oxide is a toxic, flammable gas used for sterilizing heat- and moisture-sensitive materials. This method is generally not suitable for aqueous solutions.

  • Recommendation: Not Recommended for this compound solutions.

Comparative Summary of Sterilization Methods
Sterilization MethodEfficacyImpact on this compound IntegrityRecommendation
Aseptic Filtration High (bacterial removal)LowHighly Recommended
Autoclaving Very HighPotential for thermal degradationConditionally Recommended (Requires stability validation)
Gamma Irradiation Very HighHigh risk of oxidative degradationNot Generally Recommended
Ethylene Oxide Very HighNot applicable for solutionsNot Recommended

Detailed Protocols

The following protocols provide a framework for the sterilization of this compound solutions. It is imperative that these procedures are performed in a validated cleanroom environment by trained personnel, adhering to current Good Manufacturing Practices (cGMP) and relevant pharmacopeial standards such as USP General Chapter <797>.[15][16][17][18]

Protocol for Aseptic Filtration

This protocol is the most recommended method for ensuring the sterility of this compound solutions while preserving its chemical integrity.

3.1.1. Materials and Equipment:

  • This compound powder

  • High-purity water for injection (WFI) or other appropriate sterile solvent

  • Sterile, depyrogenated glassware or single-use sterile containers

  • Sterile magnetic stir bar and stir plate

  • Sterile-wrapped, single-use syringe or peristaltic pump tubing

  • Sterile, individually packaged syringe filter with a 0.22 µm pore size (e.g., PVDF, PES with low protein binding)

  • Sterile receiving vessel (e.g., vial, bottle) with a sterile closure system

  • Laminar air flow (LAF) hood or biological safety cabinet (BSC) providing an ISO 5 environment

  • Appropriate sterile personal protective equipment (PPE)

3.1.2. Pre-filtration Procedure:

  • Environment Preparation: Decontaminate the LAF hood or BSC with a suitable sterilant. All materials entering the hood must be sterilized or appropriately disinfected.

  • Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • In the LAF hood, dissolve the powder in the sterile solvent within a sterile container. Use a sterile magnetic stir bar to facilitate dissolution.

    • Visually inspect the solution to ensure complete dissolution and the absence of particulate matter.

3.1.3. Filtration Workflow:

AsepticFiltrationWorkflow cluster_0 ISO 5 Environment Prep Prepare this compound Solution Aseptically FilterAssembly Aseptically assemble syringe and 0.22 µm filter Prep->FilterAssembly Filtration Filter solution into sterile receiving vessel FilterAssembly->Filtration Seal Aseptically seal the receiving vessel Filtration->Seal

Caption: Workflow for the aseptic filtration of this compound solutions.

3.1.4. Step-by-Step Filtration Protocol:

  • Filter Integrity Test (Pre-use): If required by the application, perform a pre-use, non-destructive integrity test (e.g., bubble point test) on the filter to ensure it is not compromised.

  • Filter Assembly: Aseptically attach the sterile 0.22 µm syringe filter to the sterile syringe.

  • Filtration:

    • Draw the prepared this compound solution into the syringe.

    • Expel any air from the syringe.

    • Carefully insert the needle of the filter into the sterile receiving vessel.

    • Apply gentle, steady pressure to the syringe plunger to filter the solution. Avoid excessive pressure to prevent filter rupture.

  • Sealing: Immediately and aseptically seal the receiving vessel with a sterile closure.

  • Filter Integrity Test (Post-use): Perform a post-use integrity test on the filter to confirm it remained integral throughout the filtration process. This is a critical step for validation.[19][20]

3.1.5. Quality Control and Validation:

  • Sterility Testing: Perform sterility testing on a representative sample of the final filtered product according to USP <71> or equivalent pharmacopeial methods.

  • Endotoxin Testing: Conduct a bacterial endotoxin test (e.g., Limulus Amebocyte Lysate test) as per USP <85>.

  • Chemical Stability: Analyze the filtered solution using a validated stability-indicating HPLC method to confirm the concentration and purity of this compound and to detect any potential degradation products.

  • Filter Validation: The filter validation study should demonstrate that the chosen filter is compatible with the product solution, does not leach harmful substances, and effectively removes microorganisms without significantly adsorbing the dipeptide.[7][19][20][21]

Protocol for Autoclaving (Moist Heat Sterilization)

This protocol should only be implemented after comprehensive validation studies have confirmed the thermal stability of the specific this compound formulation.

3.2.1. Materials and Equipment:

  • This compound solution prepared in an appropriate, heat-stable container (e.g., Type I borosilicate glass vial) with a suitable heat-resistant closure.

  • Validated steam autoclave.

  • Biological indicators (e.g., spores of Geobacillus stearothermophilus).

  • Chemical indicators.

3.2.2. Autoclaving Procedure:

  • Preparation: Prepare the this compound solution and fill it into the final containers. Loosely cap the containers to allow for steam penetration.

  • Loading: Place the containers in the autoclave in a manner that allows for uniform steam circulation. Include biological and chemical indicators in the load.

  • Sterilization Cycle: Run a validated autoclave cycle (e.g., 121°C for 20 minutes). The exact parameters must be determined during validation studies.

  • Unloading: After the cycle is complete and the pressure has returned to ambient, carefully remove the sterilized containers.

  • Sealing: Immediately tighten the caps or apply seals to ensure container closure integrity.

3.2.3. Quality Control and Validation:

  • Sterility Assurance: Confirm the effectiveness of the sterilization cycle by checking the chemical indicators and incubating the biological indicators.

  • Stability Assessment: A comprehensive stability study must be conducted on the autoclaved product. This includes:

    • HPLC Analysis: To quantify the amount of this compound and identify any degradation products.

    • Oxidation Monitoring: Specific analysis for methionine sulfoxide and sulfone.

    • Visual Inspection: For any changes in color or the appearance of precipitates.

    • pH Measurement: To check for any shifts in pH.

Conclusion

The sterilization of this compound solutions requires a careful and scientifically-driven approach. Due to the inherent oxidative sensitivity of the methionine residue and the potential for thermal degradation, aseptic filtration using a 0.22 µm filter is the most highly recommended method. This technique effectively removes microbial contaminants while having a minimal impact on the chemical integrity of the dipeptide.

While terminal sterilization by autoclaving offers a higher sterility assurance level, its use is strictly conditional upon comprehensive validation studies demonstrating that the specific formulation of this compound is stable under the high-temperature and pressure conditions of the process. Gamma irradiation is generally not recommended due to the high probability of inducing oxidative degradation of the methionine residue.

Ultimately, the responsibility lies with the researcher or manufacturer to validate the chosen sterilization method for their specific application, ensuring that the final product is sterile, stable, and fit for its intended use. Adherence to regulatory guidelines and pharmacopeial standards is essential for ensuring product quality and patient safety.

References

Troubleshooting & Optimization

Technical Support Center: DL-Alanyl-DL-methionine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for DL-Alanyl-DL-methionine. This resource is designed to provide in-depth technical guidance and troubleshooting support for researchers, scientists, and drug development professionals utilizing this dipeptide in their cell culture applications. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate and resolve common challenges, ensuring the integrity and success of your experiments.

Understanding this compound in Cell Culture

This compound is a dipeptide increasingly used in cell culture media formulations. It serves as a stable and highly soluble source of L-alanine and L-methionine, crucial amino acids for cell growth, viability, and productivity. The use of dipeptides like this compound helps to overcome the stability and solubility issues associated with free amino acids, leading to more consistent and reliable cell culture performance.[1][2] However, under certain conditions, precipitation of this dipeptide can occur, leading to inaccurate nutrient concentrations and potentially impacting experimental outcomes.

This guide will address the common causes of this compound precipitation and provide detailed troubleshooting strategies to prevent and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a dipeptide composed of DL-alanine and DL-methionine. It is utilized in cell culture media as a highly stable and soluble source of these two essential amino acids.[1][2] This helps to prevent the degradation of amino acids and the formation of cytotoxic byproducts, ensuring a more consistent and controlled culture environment.

Q2: I observed a white precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound can be triggered by several factors, including:

  • High Concentration: Exceeding the solubility limit of the dipeptide in your specific media formulation.

  • pH Shifts: Changes in the medium's pH can alter the charge of the dipeptide, reducing its solubility.[3]

  • Low Temperature: Adding the dipeptide to cold media can decrease its solubility.

  • Interactions with Media Components: The dipeptide may interact with salts (e.g., calcium, magnesium), metal ions, or other components in the media, forming insoluble complexes.[4]

  • Improper Dissolution Technique: Incorrect methods for preparing stock solutions or adding them to the media can lead to localized high concentrations and precipitation.

Q3: Can the type of cell culture medium affect the solubility of this compound?

Yes, the composition of the basal medium can significantly influence solubility. Different media formulations (e.g., DMEM, CHO media) have varying concentrations of salts, ions, and other components that can interact with the dipeptide.[4] The ionic strength of the medium plays a crucial role in peptide stability and solubility.[2][5][6][7][8]

Q4: How does temperature affect the stability of this compound in my media?

Temperature is a critical factor. Storing media at lower temperatures (e.g., 2-8°C) can decrease the solubility of peptides, potentially leading to precipitation over time. Conversely, while pre-warming media to 37°C before adding the dipeptide can aid dissolution, prolonged incubation at this temperature can also affect the stability of other media components.

Troubleshooting Guide: Resolving this compound Precipitation

This section provides a systematic approach to identifying and resolving precipitation issues.

Immediate Precipitation Upon Addition

If you observe precipitation immediately after adding your this compound stock solution to the cell culture medium, it is likely due to a rapid change in the solvent environment, causing the dipeptide to "crash out" of solution.

Workflow for Troubleshooting Immediate Precipitation:

start Precipitation Observed Immediately check_stock 1. Review Stock Solution Preparation start->check_stock sol_stock Was stock fully dissolved in an appropriate solvent? check_stock->sol_stock check_media_temp 2. Verify Media Temperature sol_media_temp Was media pre-warmed to 37°C? check_media_temp->sol_media_temp check_addition 3. Evaluate Addition Technique sol_addition Was stock added slowly with gentle mixing? check_addition->sol_addition sol_stock->check_media_temp Yes reprepare_stock Action: Re-prepare stock solution. Consider sonication. sol_stock->reprepare_stock No sol_media_temp->check_addition Yes warm_media Action: Pre-warm media to 37°C before addition. sol_media_temp->warm_media No improve_addition Action: Add stock dropwise while gently swirling the media. sol_addition->improve_addition No end end sol_addition->end Yes, issue likely concentration-related. Proceed to Delayed Precipitation Guide. reprepare_stock->check_media_temp warm_media->check_addition improve_addition->end

Caption: Troubleshooting workflow for immediate precipitation.

Delayed Precipitation (During Incubation or Storage)

Precipitation that occurs hours or days after preparation is often due to more subtle factors related to the physicochemical properties of the dipeptide in the complex environment of the cell culture medium.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Concentration Exceeds Solubility Limit The final concentration of this compound is too high for the specific media formulation and storage conditions.Determine the Empirical Solubility Limit: Conduct a simple experiment by preparing serial dilutions of your dipeptide in your specific medium and observing the highest concentration that remains clear over your typical experiment duration (see Protocol 1).
pH Instability The pH of the medium can shift during incubation (due to cellular metabolism or CO₂ exchange), altering the charge of the dipeptide and reducing its solubility.[3]Monitor and Control pH: Ensure your medium is adequately buffered for your incubator's CO₂ concentration. Consider using a medium supplemented with HEPES for more stable pH control.
Interaction with Media Components Divalent cations like Ca²⁺ and Mg²⁺, or trace metals, can form insoluble salts or complexes with the dipeptide over time.[4]Modify Media Preparation: Prepare a concentrated stock of the dipeptide in high-purity water. When preparing the final medium, add the dipeptide stock solution last and with gentle mixing to avoid localized high concentrations.
Temperature Fluctuations Repeated warming and cooling cycles (e.g., moving media in and out of the incubator) can promote precipitation.Minimize Temperature Cycling: Aliquot your supplemented medium into smaller, single-use volumes to avoid repeated temperature changes of the entire stock.

Experimental Protocols

Protocol 1: Determining the Empirical Solubility Limit of this compound

This protocol will help you determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • Your basal cell culture medium (e.g., DMEM, CHO medium)

  • Sterile conical tubes or multi-well plates

  • Sterile pipettes

  • Incubator set to your standard culture conditions (e.g., 37°C, 5% CO₂)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in a minimal volume of high-purity water to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution; gentle warming (to 37°C) or brief sonication may be necessary.[9]

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Prepare Serial Dilutions:

    • Pre-warm your basal cell culture medium to 37°C.

    • In a series of sterile tubes or wells, prepare a range of final concentrations of this compound by adding the stock solution to the pre-warmed medium. For example, you could test concentrations from 1 mM to 20 mM in 2 mM increments.

    • Include a negative control (medium only).

  • Incubation and Observation:

    • Incubate the tubes/plate under your standard cell culture conditions.

    • Visually inspect for any signs of precipitation (cloudiness, visible particles, or crystals) at regular intervals (e.g., 1, 6, 24, and 48 hours). A light microscope can be used for more sensitive detection.

    • For a more quantitative assessment, you can measure the turbidity of the solutions using a spectrophotometer at 600 nm.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your empirical solubility limit for those specific conditions.

Protocol 2: Recommended Method for Supplementing Media with this compound

This two-step dilution method minimizes the risk of immediate precipitation.

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Follow step 1 from Protocol 1 to prepare a sterile, concentrated stock solution of this compound in high-purity water.

  • Pre-warm the Basal Medium:

    • Warm the required volume of your basal cell culture medium to 37°C.

  • Perform an Intermediate Dilution (Optional but Recommended):

    • If your final desired concentration is significantly lower than your stock concentration, perform an intermediate dilution of the stock solution in a small volume of the pre-warmed medium.

  • Prepare the Final Working Solution:

    • While gently swirling or stirring the pre-warmed basal medium, slowly add the required volume of the stock solution (or intermediate dilution) dropwise.

    • Continue to mix gently for a few minutes to ensure homogeneity.

Logical Flow for Media Supplementation:

start Start: Supplement Media prepare_stock 1. Prepare Concentrated Aqueous Stock start->prepare_stock warm_media 2. Pre-warm Basal Medium to 37°C prepare_stock->warm_media add_stock 3. Add Stock Dropwise to Warm Media with Gentle Mixing warm_media->add_stock final_media Final Supplemented Medium add_stock->final_media

Caption: Recommended workflow for supplementing media.

Advanced Analytical Techniques for Detecting Precipitation

While visual inspection is the most common method for detecting precipitation, sub-visible aggregates can also form, which may go unnoticed but still impact cell culture performance. For more rigorous analysis, especially in process development and manufacturing settings, the following techniques can be employed:

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of small aggregates in a solution. It can provide information on the size distribution of particles.[10][11][12]

  • Mass Spectrometry (MS): MS-based methods can be used to identify the components of a precipitate, confirming that it is indeed the dipeptide and not another media component.[13][14][15][16][17]

  • Size Exclusion Chromatography (SEC): SEC can separate aggregates from the soluble dipeptide, allowing for quantification of the precipitated material.[18]

References

Technical Support Center: Optimizing Methionine Supplementation for Improved Protein Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing protein yield. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their cell culture processes, with a specific focus on the strategic use of methionine and its derivatives, such as dipeptides, to enhance recombinant protein production. As Senior Application Scientists, we provide this guidance based on established metabolic principles and field-proven methodologies.

Introduction: The Critical Role of Methionine in Protein Production

Methionine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied in the culture medium.[1] Its roles are fundamental: it is the initiating amino acid for virtually all protein synthesis and a key building block throughout the polypeptide chain.[2] Consequently, insufficient methionine levels can directly limit the rate of protein synthesis, leading to reduced titers.[2][3]

However, providing methionine is not without its challenges. Free L-methionine is susceptible to oxidation, converting its thioether side chain into a sulfoxide.[4][5] This modification can occur during media preparation, storage, or even within the culture itself.[6] When oxidized methionine is incorporated into a protein, it can alter the protein's structure, decrease its stability, and increase its propensity for aggregation—all critical quality attributes for therapeutic proteins.[5][6][7]

To overcome these challenges, advanced nutrient strategies are employed. One such strategy is the use of chemically stable and highly soluble dipeptides, such as DL-Alanyl-DL-methionine. While free amino acids can have limitations in stability or solubility at neutral pH, dipeptides can offer a more robust solution, ensuring consistent and adequate nutrient availability throughout the culture process.[8][9][10] This guide will provide troubleshooting advice and protocols to help you optimize methionine availability, mitigate risks like oxidation, and ultimately improve your protein yield and quality.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My final protein titer is consistently lower than expected. Could methionine be the limiting factor?

A: Yes, methionine limitation is a common cause of reduced protein yield in high-density fed-batch cultures.[3] As cells proliferate and protein synthesis rates increase, the demand for essential amino acids like methionine can outstrip the supply available in the basal and feed media.[11]

  • Causality: Methionine is essential for initiating and elongating the polypeptide chain.[2] If the corresponding tRNA (Met-tRNA) cannot be charged due to low intracellular methionine pools, the ribosome will stall, leading to truncated proteins or a complete halt in translation, thereby reducing the overall yield.

  • Troubleshooting Steps:

    • Spent Media Analysis: The most direct way to diagnose this is through spent media analysis at various time points in your culture (e.g., mid-exponential phase, late-exponential phase, and post-peak). Use HPLC or LC-MS to quantify the residual methionine concentration. A level at or near zero indicates depletion and is a strong sign of limitation.[12]

    • Implement a Titration Study: If analysis confirms depletion, the next step is to determine the optimal concentration. Perform a dose-response experiment where you supplement your culture with varying levels of additional methionine. (See Protocol 1 for a detailed methodology).

    • Re-evaluate Your Feeding Strategy: Instead of just a single initial concentration, consider a more dynamic feeding strategy. Fed-batch cultures benefit from periodic additions of concentrated nutrient feeds to replenish consumed amino acids.[11][12] Metabolic flux analysis can help design a more precise feeding schedule based on the actual consumption rates of your specific cell line.[3]

Q2: I'm observing high levels of protein aggregation and reduced stability in my purified product. Is methionine oxidation a potential cause?

A: Absolutely. Methionine is one of the most easily oxidized amino acids, and this modification is a major degradation pathway for therapeutic proteins.[5][13] Oxidation introduces a polar sulfoxide group, which can disrupt hydrophobic interactions critical for proper protein folding and stability.[4]

  • Causality: The oxidation of methionine residues, particularly those buried within the protein's core, can destabilize the protein structure.[4] This leads to partial unfolding, exposing hydrophobic patches that can cause protein molecules to stick together, forming soluble and insoluble aggregates.[5][7] This not only reduces the yield of active, monomeric protein but is also a major safety concern for therapeutic biologics due to potential immunogenicity.

  • Troubleshooting Workflow:

    Caption: Workflow for diagnosing and mitigating methionine oxidation-induced aggregation.

Q3: I want to create a highly concentrated, neutral pH feed for my fed-batch process, but the required amino acids are precipitating. How can a dipeptide like this compound help?

A: This is a classic challenge in bioprocess development. Many essential amino acids, particularly tyrosine and cysteine, have very low solubility at neutral pH.[14][15] This often forces researchers to use separate acidic and alkaline feeds, which complicates the feeding process and risks causing pH spikes in the bioreactor that can harm the cells.[14][16]

  • The Dipeptide Solution: Dipeptides, formed by linking two amino acids, often have vastly different and superior physicochemical properties compared to their free counterparts.[8]

    • Enhanced Solubility: Dipeptides like Glycyl-L-Tyrosine have been shown to be significantly more soluble at neutral pH than free L-Tyrosine.[17] The same principle applies to a dipeptide containing methionine. This allows for the formulation of a single, highly concentrated, pH-neutral feed, simplifying your fed-batch process.[14][16]

    • Improved Stability: Dipeptides can also protect unstable amino acids from degradation. For example, L-alanyl-L-glutamine is widely used to prevent the breakdown of glutamine into ammonia, a toxic byproduct.[18] A similar stabilizing effect can protect methionine from premature oxidation.

  • Implementation:

    • Source a Suitable Dipeptide: Work with a reputable supplier to obtain a high-purity, cell culture-grade dipeptide such as Alanyl-Methionine.

    • Perform Equivalency Studies: Start by replacing free methionine in your feed medium with the dipeptide on an equimolar basis.

    • Validate Performance: Run a small-scale culture to confirm that the cells can efficiently cleave the dipeptide and utilize the methionine. Monitor cell growth, viability, and protein titer to ensure performance is equal to or better than your control.

Frequently Asked Questions (FAQs)

What is the primary advantage of using a dipeptide over free L-methionine?

The main advantages are improved stability and solubility.[8] A dipeptide can protect methionine from oxidation during media storage and within the culture, ensuring a higher quality final protein product.[4][7] Furthermore, it can significantly increase the concentration of methionine that can be dissolved in a neutral pH feed, which is critical for developing simplified and highly efficient fed-batch processes.[14][17]

What is methionine oxidation and how does it happen?

Methionine oxidation is the chemical conversion of the methionine side chain's thioether to methionine sulfoxide.[5] This is primarily caused by reactive oxygen species (ROS) that can be present as trace contaminants (e.g., peroxides) in media components or can be generated by the cells themselves under stress.[4] This conversion changes the residue from being hydrophobic to polar, which can significantly impact protein structure and stability.[4][5]

Caption: The pathway from methionine oxidation to protein aggregation.

How do I determine the optimal methionine concentration for my specific cell line?

The optimal concentration is empirically determined and depends on your cell line, protein product, and process format (batch vs. fed-batch). The best approach is a titration experiment as detailed in Protocol 1 . You will test a range of methionine concentrations and measure the impact on key performance indicators like peak viable cell density (VCD), culture viability, and, most importantly, final protein titer.

What analytical methods can I use to monitor methionine levels and oxidation?

  • To monitor methionine concentration in media: Reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization is a standard method. Liquid chromatography-mass spectrometry (LC-MS) is also commonly used for more specific and sensitive quantification.[11]

  • To quantify oxidation in the final protein: The gold standard is LC-MS/MS peptide mapping.[6] The protein is digested into smaller peptides (e.g., with trypsin), which are then separated by chromatography and analyzed by a mass spectrometer. The instrument can detect the 16-dalton mass shift corresponding to the addition of an oxygen atom on methionine-containing peptides, allowing for precise quantification of the oxidation level at specific sites within the protein.[6]

Experimental Protocols

Protocol 1: Titration Experiment to Determine Optimal Methionine Concentration

Objective: To identify the concentration of methionine (or a dipeptide equivalent) in the feed medium that maximizes protein titer without causing toxicity.

Methodology:

  • Basal Setup: Begin with your established fed-batch process using a basal medium that contains a standard, non-limiting amount of methionine.

  • Prepare Feed Media: Create a series of concentrated feed media. All components should be identical except for the methionine concentration. A typical range to test would be:

    • Control (your current concentration)

    • 1.5x Control

    • 2.0x Control

    • 2.5x Control

    • 3.0x Control

    • A "no methionine" control can also be included to confirm its essentiality.

  • Inoculation: Seed multiple small-scale bioreactors or shake flasks (in triplicate for each condition) with your CHO cell line at your standard seeding density.

  • Feeding: Implement your standard feeding strategy, using the respective prepared feed for each condition.

  • Monitoring: On a daily basis, measure:

    • Viable Cell Density (VCD) and Viability

    • Key metabolite levels (glucose, lactate, ammonia)

    • At the end of the culture (e.g., Day 14), harvest the supernatant.

  • Analysis:

    • Quantify the final protein titer for each condition using an appropriate method (e.g., Protein A HPLC, ELISA).

    • Plot the final titer against the methionine concentration in the feed. The optimal concentration is the one that gives the highest titer before a plateau or decline is observed.

Feed ConditionPeak VCD (x10^6 cells/mL)Final Titer (g/L)
Control (1x Met)15.2 ± 0.82.5 ± 0.2
1.5x Met16.1 ± 0.63.1 ± 0.3
2.0x Met 16.5 ± 0.9 3.8 ± 0.2
2.5x Met16.3 ± 1.13.9 ± 0.4
3.0x Met15.8 ± 0.73.7 ± 0.3

Table 1: Example data from a methionine titration experiment. In this case, 2.0x the original concentration was found to be optimal.

Protocol 2: Analysis of Methionine Oxidation via LC-MS Peptide Mapping

Objective: To identify and quantify the percentage of oxidation at specific methionine residues within the purified protein product.

Methodology:

  • Protein Preparation: Start with a highly purified sample of your recombinant protein (at least >95% purity).

  • Denaturation & Reduction: Denature the protein (e.g., with urea or guanidine HCl) to unfold it. Reduce disulfide bonds using a reducing agent like DTT.

  • Alkylation: Alkylate the free cysteine residues (e.g., with iodoacetamide) to prevent disulfide bonds from reforming.

  • Enzymatic Digestion: Exchange the sample into a suitable digestion buffer (e.g., ammonium bicarbonate). Add a specific protease, most commonly trypsin, and incubate overnight to digest the protein into peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a C18 reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

    • As peptides elute, the mass spectrometer will measure their precise mass-to-charge ratio (MS1 scan). It will then select specific peptides, fragment them, and measure the masses of the fragments (MS/MS scan).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the known sequence of your protein to identify the peptides.

    • Specifically look for peptides containing methionine. The software can identify and quantify the peak area for the unmodified (native) peptide and the corresponding peptide with a +15.99 Da mass shift, which corresponds to methionine sulfoxide.

    • The percentage of oxidation for a specific site is calculated as: (Peak Area of Oxidized Peptide) / (Peak Area of Oxidized Peptide + Peak Area of Native Peptide) * 100.

References

Technical Support Center: Degradation of DL-Alanyl-DL-methionine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Alanyl-DL-methionine. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the degradation of this dipeptide in solution. By anticipating the primary degradation pathways and implementing robust analytical strategies, you can ensure the integrity of your experiments and the quality of your results.

Section 1: Frequently Asked Questions - Understanding Core Stability Issues

This section addresses the fundamental questions regarding the stability of this compound in solution. Understanding these principles is the first step in designing stable formulations and interpreting analytical data.

Q1: What are the primary degradation products I should expect to see from this compound in an aqueous solution?

A: this compound is susceptible to three main degradation pathways in solution, leading to a predictable set of impurities:

  • Hydrolysis Products: Cleavage of the peptide bond results in the formation of the constituent amino acids, DL-Alanine and DL-Methionine .[1][2]

  • Oxidation Products: The thioether side chain of methionine is easily oxidized, primarily forming This compound sulfoxide . Under more aggressive oxidative conditions, it can be further oxidized to this compound sulfone.[3][4][5]

  • Cyclization Product: Intramolecular cyclization leads to the formation of a 2,5-diketopiperazine (DKP) , specifically cyclo(Alanyl-Methionyl).[6][7]

Q2: How does the pH of my solution affect the stability of the peptide bond?

A: The peptide bond is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis (pH < 4): The carbonyl oxygen of the amide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway typically leads to complete cleavage into the free amino acids.

  • Base-Catalyzed Hydrolysis (pH > 8): The hydroxide ion directly attacks the carbonyl carbon of the amide bond. This mechanism is also highly effective at cleaving the peptide backbone.[8] For maximum stability against hydrolysis, solutions should be prepared in a pH range of approximately 4 to 6.

Q3: My solution was not exposed to harsh pH, but I still see degradation. What could be causing the oxidation of the methionine residue?

A: The methionine residue is one of the most easily oxidized amino acids.[4][9] This degradation is often autocatalytic and can occur under seemingly mild conditions. The primary causes include:

  • Dissolved Atmospheric Oxygen: Standard buffers and solutions contain dissolved oxygen that can contribute to oxidation over time.

  • Trace Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) can catalyze the formation of reactive oxygen species (ROS), which rapidly oxidize methionine. Ensure you are using high-purity water and buffer components.

  • Peroxide Contaminants: Solvents like THF or dioxane can form peroxides upon storage, which are potent oxidizing agents.

  • Light Exposure: Photodegradation can also generate radicals that promote oxidation.

The initial and most common product is methionine sulfoxide, which corresponds to a mass increase of +16 Da.[3]

Q4: What is diketopiperazine (DKP) formation and under what conditions is it most likely to occur?

A: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction where the N-terminal amine of the dipeptide attacks the C-terminal carbonyl carbon, leading to the formation of a stable six-membered ring and the elimination of a water molecule.[6][10] This is a common degradation pathway for dipeptides.[7] The reaction is significantly influenced by:

  • Temperature: DKP formation is strongly accelerated by heat.[11] Refluxing or autoclaving solutions of this compound will almost certainly lead to significant DKP formation.

  • pH: The reaction rate is typically maximal at near-neutral or slightly alkaline pH (pH 6-9), where a sufficient population of the N-terminal amine is deprotonated and thus nucleophilic.

Section 2: Visualizing the Degradation Landscape

To better understand the relationships between the parent peptide and its degradants, the following pathway diagram illustrates the key transformations.

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_cyclization Cyclization Parent This compound Ala DL-Alanine Parent->Ala H⁺ / OH⁻, H₂O Met DL-Methionine Parent->Met H⁺ / OH⁻, H₂O MetO This compound Sulfoxide (+16 Da) Parent->MetO Oxidants (O₂, Metal Ions) DKP cyclo(Ala-Met) Diketopiperazine (-18 Da) Parent->DKP Heat, pH ~7

Caption: Primary degradation pathways for this compound in solution.

Section 3: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound solutions.

Observed Issue Potential Cause & Explanation Recommended Action & Confirmation
Unexpected peaks appear in my RP-HPLC chromatogram. 1. Oxidation: Methionine sulfoxide is more polar than the parent peptide and will typically elute earlier on a standard C18 column.[4]Confirm with LC-MS: Look for a peak with a mass of [Parent + 16 Da]. To prevent further oxidation, consider de-gassing solvents and adding an antioxidant like free methionine (0.01%) to the sample diluent.
2. Diketopiperazine (DKP) Formation: The DKP is a neutral, cyclic, and often more hydrophobic molecule. It may elute later than the charged linear peptide, especially at low pH where the parent peptide is protonated.Confirm with LC-MS: Look for a peak with a mass of [Parent - 18 Da]. Avoid heating the sample during preparation or in the autosampler. Set the autosampler temperature to 4°C.[12]
3. Hydrolysis: The resulting free amino acids (Alanine, Methionine) are very polar and will elute very early, often in or near the solvent front.Confirm by Spiking: Prepare standards of DL-Alanine and DL-Methionine and spike them into your sample. An increase in the corresponding peak area confirms hydrolysis. Use a buffered mobile phase (pH 4-6) if possible.
The concentration of my stock solution is decreasing over time. Multiple Degradation Pathways: This indicates general instability under your storage conditions. Peptides are prone to degradation, especially in solution.[13]1. Review Storage: Store stock solutions frozen at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. Protect from light.[14] 2. Perform Forced Degradation: Use the protocol below (Section 4) to systematically identify which conditions (heat, pH, oxidation) are causing the degradation. 3. Prepare Fresh: For quantitative and sensitive experiments, always use a freshly prepared solution from a high-quality solid source.
I'm seeing poor peak shape or tailing for the main peptide peak. Sub-optimal HPLC Conditions: Peptide analysis can be sensitive to the mobile phase composition and column chemistry.1. Use an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to both mobile phases. This sharpens peaks by forming an ion pair with the charged peptide.[15] 2. Use a Peptide-Specific Column: Use a wide-pore (300Å) C18 or C8 column designed for peptide separations. 3. Check pH of Diluent: Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion upon injection.

Section 4: Key Experimental Protocols

These protocols provide a framework for investigating the stability of this compound and developing a robust analytical method.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing a "stability-indicating" analytical method.[16]

Forced Degradation Experimental Workflow cluster_stress Forced Degradation Experimental Workflow A Prepare 1 mg/mL Peptide Stock in Water or 50% ACN B Aliquot Stock into 5 Vials A->B C Control (No Stress, t=0) B->C D Acid Stress (Add 0.1 M HCl, 60°C, 4h) B->D E Base Stress (Add 0.1 M NaOH, RT, 2h) B->E F Oxidative Stress (Add 0.3% H₂O₂, RT, 4h) B->F G Thermal Stress (Heat at 80°C, 24h) B->G I Analyze All Samples by RP-HPLC-UV/MS C->I H Neutralize Acid/Base Samples (Equimolar NaOH/HCl) D->H E->H F->I G->I H->I J Identify Degradants by Retention Time & Mass Shift I->J

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in water or a water/acetonitrile mixture.

  • Aliquot: Distribute the stock solution into five separate, clearly labeled vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final conc. 0.1 M). Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M). Keep at room temperature.

    • Oxidation: Add hydrogen peroxide to a final concentration of 0.3%. Keep at room temperature.

    • Thermal Stress: Incubate one vial at 80°C.

    • Control: Keep one vial under normal storage conditions (e.g., 4°C).

  • Sampling: Take time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of NaOH or HCl, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-MS method (see Protocol 2).

  • Evaluation: Compare the chromatograms of stressed samples to the control to identify new peaks. Use the mass data to tentatively identify the degradation products.

Protocol 2: Baseline Stability-Indicating RP-HPLC-MS Method

This method serves as an excellent starting point for separating this compound from its primary degradation products.[12][15]

  • Column: C18 Wide Pore (e.g., 300Å), 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 40% B

    • 15-16 min: 40% to 95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95% to 2% B

    • 18.1-22 min: 2% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

  • UV Detection: 214 nm & 220 nm.

  • MS Detection: ESI+, Full Scan mode (m/z 100-1000).

Causality Note: The use of an acid modifier like FA or TFA is crucial. It acts as an ion-pairing agent, sharpening the peak of the positively charged parent peptide, and ensures consistent protonation for reliable ESI-MS detection.[15] The gradient is designed to first elute highly polar compounds (hydrolysis products) and then resolve the parent peptide from its less polar (DKP) and more polar (sulfoxide) degradants.

References

Technical Support Center: Ensuring the Stability of DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Instability of DL-Alanyl-DL-methionine

This compound is a dipeptide composed of alanine and methionine residues. Its stability is primarily influenced by the inherent chemical properties of these amino acids and the peptide bond that links them. The methionine residue, with its thioether side chain, is particularly vulnerable to oxidation, while the peptide bond is susceptible to hydrolysis.

Key Degradation Pathways

Two primary chemical reactions contribute to the degradation of this compound:

  • Oxidation of the Methionine Residue: The sulfur atom in the methionine side chain is readily oxidized, primarily to methionine sulfoxide and further to methionine sulfone under more stringent conditions. This process can be initiated by exposure to atmospheric oxygen, light, and certain metal ions.[1][2]

  • Hydrolysis of the Peptide Bond: The amide bond linking the alanine and methionine residues can be cleaved through hydrolysis, a reaction catalyzed by acidic or basic conditions. This results in the formation of the individual amino acids, DL-alanine and DL-methionine.

The following diagram illustrates these principal degradation pathways:

This compound This compound Methionine Sulfoxide Derivative Methionine Sulfoxide Derivative This compound->Methionine Sulfoxide Derivative Oxidation (O2, Light, Metal Ions) DL-Alanine + DL-Methionine DL-Alanine + DL-Methionine This compound->DL-Alanine + DL-Methionine Hydrolysis (Acid/Base)

Caption: Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and handling of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for lyophilized this compound powder?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[3][4] Most lyophilized peptides are stable for several years under these conditions. For short-term storage, 4°C is acceptable for weeks to months.[4][5] It is crucial to minimize exposure to atmospheric moisture, as it can significantly decrease long-term stability.[5]

Q2: I need to weigh out some of the lyophilized powder. What precautions should I take?

A2: Before opening the container, it is essential to allow it to equilibrate to room temperature in a desiccator.[6] This prevents condensation of atmospheric moisture onto the cold peptide, which can accelerate degradation.[5] Weigh the desired amount quickly in a clean, dry environment. After dispensing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing tightly.[5]

Q3: Can I store this compound in solution?

A3: Storing peptides in solution for extended periods is not recommended due to their limited stability.[3][6] If storage in solution is unavoidable, it should be for a short duration. Prepare the solution in a sterile buffer, preferably at a slightly acidic pH of 5-6, as this range generally offers the best stability for peptides.[1] The solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[3][4]

Q4: Why are repeated freeze-thaw cycles detrimental to the stability of the peptide solution?

A4: Each freeze-thaw cycle can introduce mechanical stress on the peptide structure and increase the chance of degradation.[3][5] By preparing single-use aliquots, you can thaw only the amount needed for an experiment, preserving the integrity of the remaining stock.

Degradation and Purity

Q5: I suspect my this compound sample has degraded. What are the likely signs?

A5: Degradation can manifest in several ways, including:

  • Reduced biological activity: If you observe a decrease in the expected efficacy of the peptide in your assays.

  • Changes in physical appearance: Such as discoloration or clumping of the lyophilized powder.

  • Presence of additional peaks in analytical chromatography: Techniques like HPLC will reveal impurity peaks corresponding to degradation products.

Q6: What is the primary degradation product I should look for?

A6: The most common degradation product is the methionine sulfoxide derivative of the dipeptide, resulting from the oxidation of the methionine residue.[1] Depending on the storage conditions (e.g., exposure to acidic or basic environments), you may also find free DL-alanine and DL-methionine due to hydrolysis of the peptide bond.

Q7: How can I minimize oxidation during handling and in solution?

A7: To minimize oxidation:

  • Use deoxygenated buffers: Sparge your buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.[2]

  • Add excipients: Consider adding antioxidants or chelating agents to your formulation. Free L-methionine can act as a sacrificial antioxidant, and EDTA can chelate metal ions that catalyze oxidation.[2][7]

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[8]

Q8: What is the expected shelf-life of this compound?

A8: The shelf-life is highly dependent on its form (lyophilized powder vs. solution) and storage conditions. As a general guideline for lyophilized peptides containing methionine, storage at -20°C can ensure stability for several years.[3] In solution, the stability is significantly reduced to weeks or even days, depending on the pH and temperature.[6] For specific shelf-life information, it is always best to consult the certificate of analysis provided by the supplier.

FormStorage TemperatureRecommended Shelf LifeKey Considerations
Lyophilized Powder -20°C or colderSeveral years[3]Protect from light and moisture.[3][8]
4°CWeeks to months[5]For short-term storage only.
In Solution -20°C or colderWeeks (avoid long-term storage)[6]Aliquot to avoid freeze-thaw cycles. Use a slightly acidic buffer (pH 5-6).[1][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its primary degradation products.

Objective: To separate the intact dipeptide from its potential degradation products (methionine sulfoxide derivative, free DL-alanine, and DL-methionine).

Materials:

  • This compound sample

  • Reference standards for this compound, DL-alanine, and DL-methionine

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound sample in Mobile Phase A (e.g., 1 mg/mL).

    • Prepare individual stock solutions of the reference standards in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210-220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B (linear gradient)

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B (linear gradient)

      • 40-45 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peaks based on the retention times of the reference standards. The methionine sulfoxide derivative will typically elute earlier than the parent dipeptide due to its increased polarity.

    • Calculate the purity of the this compound sample by determining the peak area percentage of the main peak relative to the total area of all peaks.

Note: This is a starting point, and the gradient may need to be optimized for your specific column and system to achieve the best separation.[9]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing a robust stability-indicating method.[10]

Objective: To intentionally degrade this compound under various stress conditions to generate its degradation products.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution (in a neutral pH buffer) at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify the degradation products.

Troubleshooting Guide: A Logical Approach

start Problem: Reduced Peptide Activity or Purity check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analyze_sample Perform HPLC Analysis check_storage->analyze_sample remediate_storage Correct Storage: - Store at -20°C or colder - Protect from light and moisture check_storage->remediate_storage Improper check_handling->analyze_sample remediate_handling Correct Handling: - Equilibrate to RT before opening - Minimize exposure to air - Aliquot solutions check_handling->remediate_handling Improper oxidation Early eluting peaks observed? (Potential Oxidation) analyze_sample->oxidation Yes hydrolysis Peaks corresponding to free amino acids? analyze_sample->hydrolysis No oxidation->hydrolysis No remediate_oxidation Implement Oxidation Prevention: - Use deoxygenated buffers - Add antioxidants (e.g., free methionine) - Protect from light oxidation->remediate_oxidation Yes remediate_hydrolysis Implement Hydrolysis Prevention: - Store lyophilized - Use pH 5-6 buffer for solutions - Avoid extreme pH hydrolysis->remediate_hydrolysis Yes end Improved Stability remediate_oxidation->end remediate_hydrolysis->end remediate_storage->end remediate_handling->end

Caption: A troubleshooting workflow for addressing this compound degradation.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of the lyophilized powder by handling it in a well-ventilated area or a fume hood.

  • Wash hands thoroughly after handling.

  • Always request and consult the specific Safety Data Sheet (SDS) from your supplier for the most accurate and comprehensive safety information.

References

Technical Support Center: DL-Alanyl-DL-methionine Stability and the Critical Impact of pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Alanyl-DL-methionine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on the dipeptide's stability in relation to pH. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

I. Troubleshooting Guide: Diagnosing and Resolving pH-Related Stability Issues

This section is designed to help you identify and solve specific problems that may arise during your work with this compound solutions. Each issue is presented with probable causes and a step-by-step resolution protocol.

Issue 1: Rapid Loss of Parent Peptide Peak and Appearance of Unexpected Peaks in HPLC Analysis

Symptoms:

  • A significant decrease in the area of the this compound peak over a short period.

  • Emergence of new peaks, often with earlier or later retention times, in your chromatogram.

  • Inconsistent analytical results between sample preparations.

Probable Causes:

  • Hydrolysis of the Peptide Bond: The amide bond linking the alanine and methionine residues is susceptible to cleavage, a process that is heavily influenced by pH. Both acidic and basic conditions can catalyze this degradation.[1][2][3]

  • Oxidation of the Methionine Residue: The sulfur atom in the methionine side chain is prone to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This is often accelerated at neutral to alkaline pH and in the presence of oxygen or metal ions.[4]

  • Inappropriate Buffer Selection: Certain buffer species can actively participate in or catalyze degradation reactions. For instance, phosphate buffers have been observed to accelerate hydrolysis in some peptides compared to other buffers like citrate.[5]

Step-by-Step Resolution Protocol:

  • Verify Solution pH: Immediately measure the pH of your stock and working solutions using a calibrated pH meter. Do not rely on the theoretical pH of the buffer.

  • Conduct a Forced Degradation Study: Intentionally expose your peptide to a range of pH conditions (e.g., pH 3, 5, 7, 9) and temperatures to understand its degradation profile.[6][7][8] This will help in identifying the pH at which the peptide is most stable.

  • Analyze Degradation Products: Utilize a stability-indicating analytical method, such as HPLC-MS, to identify the degradation products.[9][10] This will confirm whether hydrolysis or oxidation is the primary degradation pathway.

  • Optimize Buffer and pH: Based on the stability data, select a buffer system that maintains the pH within the optimal stability range for this compound. Consider using buffers known to be relatively inert, such as acetate or citrate, at a pH where the peptide exhibits maximal stability.

  • Control for Oxidation: If oxidation is identified as a major issue, consider de-gassing your buffers, working under an inert atmosphere (e.g., nitrogen or argon), and adding antioxidants like L-methionine or using metal chelators such as EDTA.[4]

Issue 2: Formation of Precipitates or Cloudiness in Solution

Symptoms:

  • Visible particulate matter or a hazy appearance in your peptide solution.

  • Difficulty in completely dissolving the lyophilized peptide.

  • A decrease in the total peak area in your HPLC chromatogram, suggesting loss of soluble material.[11]

Probable Causes:

  • Approaching the Isoelectric Point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation and precipitation.[12]

  • Physical Instability: Changes in pH can induce conformational changes in the peptide, exposing hydrophobic regions that can lead to self-association and aggregation.[1][13]

Step-by-Step Resolution Protocol:

  • Determine the Isoelectric Point (pI): If not already known, calculate the theoretical pI of this compound.

  • Adjust Solution pH Away from pI: Formulate your solution at a pH that is at least 1-2 units away from the pI to ensure the peptide carries a net positive or negative charge, thereby increasing its solubility.

  • Screen Solubilizing Excipients: If pH adjustment alone is insufficient, consider the addition of excipients such as sugars (mannitol, sucrose) or polyols, which can help to stabilize the peptide and prevent aggregation.[11][14]

  • Filter Sterilization: If you observe particulate matter, use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any insoluble aggregates before use.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in the context of pH.

Q1: What is the primary degradation pathway for this compound at acidic vs. alkaline pH?

A1: The degradation of peptides is highly pH-dependent.[12][15]

  • Acidic pH (typically < 4): The primary degradation pathway is often acid-catalyzed hydrolysis of the peptide bond.[2][12] This involves the cleavage of the amide linkage between the alanine and methionine residues.

  • Neutral to Alkaline pH (typically > 7): At these pH levels, several degradation pathways can become prominent. Base-catalyzed hydrolysis of the peptide bond can occur.[3] Additionally, the methionine residue is more susceptible to oxidation at higher pH due to the deprotonation of its thiol group, which facilitates the formation of methionine sulfoxide.[4] Racemization, the conversion of L- or D-amino acids to a mixture of both, can also be accelerated under basic conditions.

Q2: How does the choice of buffer affect the stability of this compound?

A2: The buffer system does more than just control pH; the buffer species themselves can influence peptide stability. Some buffer ions can directly interact with the peptide, affecting its conformation and propensity to aggregate.[16][17] It has been shown that certain buffers, like phosphate, can catalyze hydrolytic degradation in some peptides.[5] Therefore, it is crucial to screen different buffer systems (e.g., acetate, citrate, histidine, phosphate) at the target pH to identify the one that imparts the greatest stability to this compound.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating analytical method is essential for accurately assessing peptide stability.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for separating the parent peptide from its degradation products and impurities.[10][18][19]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying unknown degradation products by providing mass information.[10]

  • Size Exclusion Chromatography (SEC): This technique is useful for detecting and quantifying aggregates and larger oligomers that may form due to physical instability.[11]

III. Data Presentation & Experimental Protocols

Table 1: Hypothetical pH-Dependent Degradation of this compound
pHBuffer SystemTemperature (°C)Time (days)% Parent Peptide RemainingMajor Degradation Product(s)
3.050 mM Citrate401485.2Hydrolysis products (Alanine, Methionine)
5.050 mM Acetate401498.5Minimal degradation
7.450 mM Phosphate401490.1Methionine Sulfoxide, Hydrolysis products
9.050 mM Borate401475.8Methionine Sulfoxide, Racemized forms

This table presents illustrative data and should be confirmed by experimental studies.

Experimental Protocol: pH-Based Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM citrate for pH 3, 50 mM acetate for pH 5, 50 mM phosphate for pH 7.4, and 50 mM borate for pH 9).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples into sealed vials and incubate them at a stressed temperature (e.g., 40°C or 50°C). Include a control sample stored at -20°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating RP-HPLC method. Quantify the percentage of the parent peptide remaining and identify the major degradation products, preferably using LC-MS.

  • Data Evaluation: Plot the percentage of remaining parent peptide against time for each pH condition to determine the degradation kinetics.

IV. Visualizations

Diagram 1: Key Degradation Pathways of this compound

cluster_main This compound cluster_acid Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 7) A This compound B Hydrolysis of Peptide Bond A->B H+ D Oxidation of Methionine A->D O2, OH- F Base-Catalyzed Hydrolysis A->F OH- C Alanine + Methionine B->C E Methionine Sulfoxide D->E F->C

Caption: Primary degradation routes of this compound under acidic and alkaline conditions.

Diagram 2: Troubleshooting Workflow for Peptide Instability

start Instability Observed (Peak Loss / Precipitation) check_ph Verify Solution pH start->check_ph ph_issue pH Out of Spec? check_ph->ph_issue adjust_ph Adjust pH / Remake Solution ph_issue->adjust_ph Yes forced_degradation Conduct Forced Degradation Study ph_issue->forced_degradation No retest Re-test Stability adjust_ph->retest analyze_products Analyze Degradants (LC-MS) forced_degradation->analyze_products hydrolysis Hydrolysis Dominant? analyze_products->hydrolysis oxidation Oxidation Dominant? hydrolysis->oxidation No optimize_ph Optimize pH and Buffer hydrolysis->optimize_ph Yes oxidation->optimize_ph No control_oxidation Implement Antioxidant Strategy (e.g., inert gas, chelators) oxidation->control_oxidation Yes optimize_ph->retest control_oxidation->retest

Caption: A systematic workflow for troubleshooting pH-related instability of peptide solutions.

V. References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • Shire, S. J., Shahrokh, Z., & Liu, J. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved from --INVALID-LINK--

  • Jiskoot, W., & Crommelin, D. J. A. (2015). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from --INVALID-LINK--

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Retrieved from --INVALID-LINK--

  • Bio-Synthesis. (2025). Understanding Peptide Stability Under Various pH Conditions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from --INVALID-LINK--

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from --INVALID-LINK--

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2018). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. Retrieved from --INVALID-LINK--

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from --INVALID-LINK--

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from --INVALID-LINK--

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC. Retrieved from --INVALID-LINK--

  • Indian Journal of Pharmaceutical Education and Research. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Retrieved from --INVALID-LINK--

  • Springer. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Stability of selected peptides in PBS buffer and culture medium. Retrieved from --INVALID-LINK--

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. PMC. Retrieved from --INVALID-LINK--

  • PubMed. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. PubMed. Retrieved from --INVALID-LINK--

  • YouTube. (2025). How Does PH Affect Peptide Bonds?. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Hydrolysis of Proteins: Breaking Down to Amino Acids. Retrieved from --INVALID-LINK--

  • National Cancer Institute. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • EFSA. (2012). Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi. IRIS. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2019). Protein hydrolysis and fermentation under methanogenic and acidifying conditions. PMC. Retrieved from --INVALID-LINK--

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Methionine. Retrieved from --INVALID-LINK--

  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from --INVALID-LINK--

  • YouTube. (2017). Amino Acid Peptide Linkage and Hydrolysis Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Absorbance and pH relationship for methionine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Kinetic Study of Oxidation of DL-Methionine in Alkaline Medium. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Kinetics and mechanism of the oxidation of DL-methionine by quinolinium bromochromate. Retrieved from --INVALID-LINK--

  • AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). L-Methionine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Cell Growth with DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of DL-Alanyl-DL-methionine as a cell culture supplement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. As your dedicated application scientist, my goal is to equip you with the scientific rationale behind experimental choices, ensuring your success when incorporating this dipeptide into your cell culture workflows.

Introduction: The Rationale for this compound

Methionine is an essential amino acid, indispensable for cell proliferation and function. It is not only a fundamental building block for protein synthesis but also a critical component of cellular metabolism.[1][2] Its metabolic derivative, S-adenosylmethionine (SAM), is the universal methyl donor for crucial methylation of DNA, RNA, proteins, and lipids.[1][2]

This compound is a dipeptide that offers a potential alternative to free L-methionine in cell culture media. The primary motivation for using dipeptides is to enhance the stability and solubility of individual amino acids. While methionine is not as notoriously unstable as L-glutamine, which degrades into cytotoxic ammonia, ensuring its consistent availability can be crucial for long-term cultures and high-density applications.[3] This guide will walk you through the nuances of using a DL-dipeptide and help you navigate any challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before or during the early stages of your experiments with this compound.

Q1: What is the primary advantage of using this compound over L-methionine?

The primary proposed advantage is increased stability in liquid media over long-term storage and incubation at 37°C. This can lead to more consistent availability of methionine, which is particularly beneficial in long-duration cultures, fed-batch processes, or perfusion systems. Dipeptide supplementation can be part of a strategy to create more concentrated and stable feed solutions, reducing the need for frequent media changes and minimizing the risk of nutrient depletion.

Q2: How do I reconstitute and store this compound?

For optimal stability, it is recommended to reconstitute the lyophilized powder in high-purity water or a suitable buffer to create a concentrated stock solution (e.g., 100x or 200x). Sterile filter the stock solution using a 0.22 µm filter and store it in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound?

As a starting point, you should substitute L-methionine on an equimolar basis. The concentration of L-methionine in standard media like DMEM/F-12 is approximately 0.1 mM (around 15 mg/L). Therefore, you would start with 0.1 mM of this compound. However, the optimal concentration can be cell line-dependent and may require empirical determination.

Q4: What are the implications of using a "DL" mixture of isomers?

This is a critical consideration. The "DL" designation means the product contains a racemic mixture of stereoisomers: L-alanine, D-alanine, L-methionine, and D-methionine, linked in various combinations. Mammalian cells readily utilize the L-isomers of amino acids for protein synthesis and other metabolic pathways. The D-isomers, however, are not incorporated into proteins and their metabolic fate depends on the specific cell line.

Q5: How do cells metabolize the D-amino acids from this dipeptide?

The metabolism of D-amino acids in mammalian cells is primarily handled by the enzyme D-amino acid oxidase (DAO).[4] DAO converts D-amino acids into their corresponding α-keto acids, along with the production of ammonia and hydrogen peroxide (H₂O₂).[4] The hydrogen peroxide is a reactive oxygen species that can induce oxidative stress and cytotoxicity if produced in excess.[4]

Crucially, DAO activity is not universal and can be very low or absent in many cell lines.[5] If your cells lack sufficient DAO activity, they may not be able to effectively utilize the D-methionine component, and high concentrations could potentially become inhibitory.

Troubleshooting Guide: Poor Cell Growth

This section is structured in a question-and-answer format to directly address specific problems you might encounter.

Problem 1: My cells stopped growing, and viability decreased after I switched from L-methionine to this compound.

This is the most common issue when substituting a key nutrient. The logical workflow is to determine if the problem is due to nutrient unavailability or induced toxicity.

Visual Troubleshooting Workflow

start Poor Cell Growth Observed cause1 Potential Cause 1: Inability to Utilize Dipeptide start->cause1 cause2 Potential Cause 2: Toxicity from D-Isomers start->cause2 cause3 Potential Cause 3: Suboptimal Concentration start->cause3 exp1 Experiment: Supplement with L-Methionine (Rescue Experiment) cause1->exp1 exp2 Experiment: Measure Extracellular Ammonia and Intracellular ROS cause2->exp2 exp3 Experiment: Perform a Dose-Response Curve cause3->exp3 res1_pos Result: Growth is Restored exp1->res1_pos res1_neg Result: Growth Not Restored exp1->res1_neg res2_pos Result: High Ammonia/ROS exp2->res2_pos res2_neg Result: Normal Ammonia/ROS exp2->res2_neg res3 Result: Identify Optimal Concentration exp3->res3 conc1 Conclusion: Cells cannot cleave/utilize the dipeptide efficiently. res1_pos->conc1 conc2 Conclusion: Likely D-isomer toxicity due to high DAO activity. res2_pos->conc2 conc3 Conclusion: Initial concentration was too high or too low. res3->conc3 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AlaMet This compound peptidase_ext Extracellular Peptidases AlaMet->peptidase_ext Cleavage transporter Dipeptide Transporter (e.g., PepT2) AlaMet->transporter Transport LMet_free L-Methionine LMet_int L-Methionine LMet_free->LMet_int Uptake peptidase_ext->LMet_free Releases peptidase_int Intracellular Peptidases transporter->peptidase_int Cleavage peptidase_int->LMet_int Protein Protein Synthesis LMet_int->Protein SAM S-Adenosylmethionine (SAM) LMet_int->SAM Methylation Methylation Reactions (DNA, RNA, Protein) SAM->Methylation Cysteine Cysteine Synthesis (Transsulfuration) SAM->Cysteine via Homocysteine

References

Identifying impurities in commercial DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: DL-Alanyl-DL-methionine

Introduction

Welcome to the technical support guide for identifying impurities in commercial this compound. This resource is designed for researchers, scientists, and drug development professionals who require high-purity dipeptides for their work. The presence of even minor impurities can significantly impact experimental outcomes, from altering biological activity to compromising structural studies. This guide provides a structured, question-and-answer approach to systematically identify and troubleshoot common impurities, underpinned by robust analytical principles and field-proven methodologies.

Section 1: Understanding Potential Impurities

Q1: What are the most common types of impurities I should expect in a commercial batch of this compound?

When you receive a commercial batch of this compound, you should anticipate several classes of impurities that can arise from the synthesis process, subsequent degradation, or the raw materials themselves. Unlike large proteins, the impurity profile of a simple dipeptide is relatively contained, but requires careful characterization.

These impurities can be broadly categorized as:

  • Process-Related Impurities: These are byproducts formed during the chemical synthesis of the dipeptide.[1]

    • Deletion Sequences: Unreacted starting materials, such as free DL-Alanine or DL-Methionine.

    • Insertion/Coupling Errors: Dipeptides formed from self-coupling of the starting amino acids (e.g., DL-Alanyl-DL-Alanine[2], DL-Methionyl-DL-Methionine).

    • Incomplete Deprotection: Residual protecting groups on the N-terminus or C-terminus, which are common in solid-phase or solution-phase peptide synthesis.

  • Degradation-Related Impurities: this compound is susceptible to degradation, particularly at the methionine residue.

    • Oxidation: The sulfur atom in the methionine side chain is easily oxidized to form methionine sulfoxide and, under more stringent conditions, methionine sulfone. This is a very common modification.[3]

    • Hydrolysis: Cleavage of the peptide bond, leading to the formation of the constituent free amino acids.

  • Stereoisomers (Diastereomers): Since the synthesis starts from racemic DL-amino acids, the final product is a mixture of stereoisomers. However, impurities can include unintended diastereomeric forms if the coupling process is not controlled, such as D-Alanyl-L-Methionine, L-Alanyl-D-Methionine, or L-Alanyl-L-Methionine.

  • Non-Peptidic Impurities: These include residual solvents, reagents, and salts from the synthesis and purification process.[1]

    • Counter-ions: Trifluoroacetic acid (TFA) or acetic acid are often used in purification and will be present as salts.[4]

    • Residual Solvents: Acetonitrile, dichloromethane, etc.[1]

    • Elemental Impurities: Trace metals that may originate from reactors or reagents.[5]

The following table summarizes the most probable peptide-related impurities and their expected mass change relative to the parent molecule (this compound, MW: 220.29 g/mol [6]).

Impurity CategorySpecific Impurity ExampleMass Change (Da)Rationale
Process-Related Unreacted DL-Alanine-131.16Starting material
Unreacted DL-Methionine-71.08Starting material
DL-Alanyl-DL-Alanine-60.12Incorrect coupling
Degradation Methionine Sulfoxide form+16.00Oxidation of sulfur
Methionine Sulfone form+32.00Further oxidation of sulfur
Stereoisomers D-Alanyl-L-Methionine, etc.0Same mass, different conformation
Q2: How do these different impurities originate?

Understanding the origin of impurities is crucial for both troubleshooting and prevention. It informs your choice of analytical methods and helps in discussions with your supplier about material quality.

The diagram below illustrates the primary sources of impurities during the lifecycle of a synthetic dipeptide.

Impurity_Origins cluster_synthesis Synthesis Phase cluster_downstream Downstream & Storage SM Starting Materials (DL-Alanine, DL-Methionine) Coupling Peptide Coupling Reaction SM->Coupling Imp_Stereo Stereoisomeric Impurities SM->Imp_Stereo Racemic starting materials Cleavage Cleavage & Deprotection Coupling->Cleavage Imp_Incomplete Incomplete Reactions (Unreacted AAs) Coupling->Imp_Incomplete Inefficient coupling Imp_Side Side Reactions (e.g., Ala-Ala) Coupling->Imp_Side Self-coupling Purification Purification (e.g., HPLC) Cleavage->Purification Imp_Protect Residual Protecting Groups Cleavage->Imp_Protect Harsh/incomplete cleavage Storage Lyophilization & Storage Purification->Storage Imp_Solvents Residual Solvents, Salts Purification->Imp_Solvents Mobile phase components (TFA) Imp_Oxidation Oxidation (Sulfoxide) Storage->Imp_Oxidation Exposure to air/light FP Final Product: This compound + Impurities Storage->FP

Caption: Origin of impurities in synthetic dipeptides.

The key causality is as follows:

  • Starting Materials: The quality of the initial amino acids is paramount. Impurities in the DL-Alanine or DL-Methionine will carry through the synthesis.[1]

  • Coupling & Cleavage: Solid-phase peptide synthesis (SPPS), a common manufacturing method, involves repeated cycles of coupling and deprotection.[7] Inefficient steps lead to deletion sequences, while side reactions can cause unintended modifications. The final cleavage step to remove the peptide from the resin can be harsh and generate byproducts.[7]

  • Purification: While HPLC purification is designed to remove impurities, it can also introduce them.[8][9] The most common are counter-ions like TFA from the mobile phase, which become associated with the peptide.[10]

  • Storage and Handling: The methionine residue is particularly prone to oxidation when exposed to air and light, especially in solution.[3] Improper storage conditions can significantly increase the level of sulfoxide impurities over time.

Section 2: Analytical Strategy and Troubleshooting

Q3: My initial HPLC-UV analysis shows multiple peaks. How do I begin to identify them?

An HPLC-UV chromatogram is your primary tool for purity assessment.[4] When faced with unexpected peaks, a systematic approach is necessary to move from detection to identification.

HPLC_Troubleshooting Start Multiple Peaks Observed in HPLC-UV Chromatogram Check_Method Step 1: Verify Method Robustness - Is peak shape good? - Are retention times stable? Start->Check_Method Spike_Study Step 2: Perform Spiking Study - Spike with Alanine & Methionine standards Check_Method->Spike_Study Method OK LCMS_Analysis Step 3: Analyze by LC-MS - Obtain mass of each peak Spike_Study->LCMS_Analysis ID_SM Identified Starting Materials Spike_Study->ID_SM Peak co-elutes Interpret_Mass Step 4: Interpret Mass Data - Compare observed mass to expected impurities (+16, +32, etc.) LCMS_Analysis->Interpret_Mass MSMS Step 5: Perform MS/MS - Fragment ions to confirm structure Interpret_Mass->MSMS Identity uncertain NMR_Analysis Advanced: NMR for Isomers - If mass is identical but RT is different Interpret_Mass->NMR_Analysis Suspected Isomer ID_Mod Identified Modified Peptides MSMS->ID_Mod ID_Iso Identified Isomers NMR_Analysis->ID_Iso

Caption: Systematic workflow for HPLC peak identification.

  • Confirm Method Suitability: Before chasing peaks, ensure your analytical method is sound. Poor peak shape (e.g., tailing, splitting) can be mistaken for impurities. Peptides require specific HPLC conditions, often using C18 columns with shallow acetonitrile/water gradients and an ion-pairing agent like TFA.[11][12]

  • Spiking Studies: The simplest first step is to co-inject your sample with pure standards of the starting materials (DL-Alanine and DL-Methionine). If an impurity peak increases in area, you have tentatively identified it.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for initial identification.[13] By coupling your HPLC to a mass spectrometer, you can determine the molecular weight of the compound eluting in each peak.

    • A peak with a mass of 220 Da that is not the main peak is likely a diastereomer.

    • A peak with a mass of 236 Da (+16) is almost certainly the methionine sulfoxide derivative.[3]

    • A peak with a mass of 252 Da (+32) is the methionine sulfone derivative.

  • MS/MS Fragmentation: For definitive confirmation, tandem mass spectrometry (MS/MS) can be used. The parent ion (e.g., m/z 236) is isolated and fragmented. The resulting fragment ions create a fingerprint that can confirm the peptide sequence and locate the modification (e.g., confirming the +16 Da modification is on the methionine residue).[14]

Section 3: Advanced Characterization Techniques

Q4: How can I use Mass Spectrometry (MS) to its full potential for impurity identification?

Beyond simple mass determination, high-resolution mass spectrometry (HRMS) provides the accuracy needed to distinguish between impurities with very similar masses and to calculate elemental formulas.[15][16]

Key MS Applications:

  • Accurate Mass Measurement: HRMS instruments (like Q-TOF or Orbitrap) can measure mass with an error of <5 ppm. This allows you to propose a molecular formula for an unknown impurity with high confidence.

  • Isotope Pattern Analysis: HRMS can resolve the isotopic distribution of a molecule. The presence of sulfur in this compound gives it a characteristic A+2 isotopic peak (from the ³⁴S isotope) that can be used to confirm that an impurity is related to the parent peptide.

  • Data-Independent Acquisition (DIA): Techniques like MSᴱ allow for the collection of fragmentation data for all ions in the sample simultaneously. This is invaluable for retrospectively analyzing the data for impurities you did not initially target.

MS ParameterApplication in Impurity AnalysisWhy it's Important
Mass Accuracy Differentiate isobaric impurities; Propose elemental formula.Increases confidence in identification. A mass of 236.0827 Da is a much stronger confirmation of C₈H₁₆N₂O₄S (the sulfoxide) than a nominal mass of 236 Da.
Resolution Separate ions with very close m/z values.Crucial for complex mixtures where impurities may co-elute with the main peak.[14]
MS/MS Fragmentation Confirm peptide sequence and locate modifications.Provides definitive structural evidence, distinguishing between, for example, an oxidized methionine vs. an oxidized alanine.[10]
Q5: When is Nuclear Magnetic Resonance (NMR) Spectroscopy necessary?

NMR spectroscopy is the gold standard for unambiguous structure elucidation and is essential when MS data is insufficient.[17] While more resource-intensive, it is indispensable in specific scenarios.

You should consider NMR when:

  • Confirming Diastereomers: MS cannot distinguish between stereoisomers as they have identical masses and often similar fragmentation patterns.[13] However, the spatial arrangement of atoms in diastereomers is different, leading to distinct chemical shifts in an NMR spectrum. 1D ¹H NMR or more advanced 2D NMR techniques can resolve and identify these isomers.[18][19]

  • Identifying Unknown Structures: If you detect an impurity by MS for which you cannot propose a logical structure (i.e., it doesn't correspond to a common modification), NMR is required to piece together its molecular structure from scratch.[17][20]

  • Quantification (qNMR): Quantitative NMR can be used as a primary method to determine the concentration of the main peptide and its impurities without needing a reference standard for each impurity.

Q6: What is the role of Amino Acid Analysis (AAA) in this context?

Amino Acid Analysis is a fundamental technique used to determine the total protein or peptide content and to verify the amino acid composition.[21][22]

In the context of impurity analysis, AAA serves two main purposes:

  • Determining Net Peptide Content (NPC): A vial of lyophilized peptide contains not only the peptide but also water and counter-ions (e.g., TFA).[4][23] AAA is used to determine the actual amount of peptide in the vial. This is critical for preparing solutions of a known molar concentration. The process involves hydrolyzing the peptide back to its constituent amino acids and quantifying them.[7]

  • Confirming Composition: AAA confirms that the ratio of Alanine to Methionine is 1:1. A significant deviation from this ratio would suggest the presence of large amounts of amino acid-related impurities, such as Ala-Ala dipeptides or unreacted starting materials.[21]

Section 4: Regulatory and Quantitative Considerations

Q7: What are the typical regulatory expectations for peptide impurities?

Regulatory expectations for synthetic peptides are evolving. While peptides were historically excluded from ICH Q3A/B guidelines for small molecules, agencies like the FDA and EMA now have specific expectations.[24][25]

  • Identification Threshold: Generally, any impurity present at a level of >0.5% should be identified.[1] The FDA may require identification of impurities at levels as low as 0.1%.[16]

  • Qualification Threshold: Impurities above a certain level (often >1.0%) must be "qualified," meaning they must be assessed for their potential biological and toxicological effects.[26]

  • Control: Manufacturers must demonstrate control over their synthesis process to ensure that the impurity profile is consistent from batch to batch.[25]

These thresholds underscore the importance of having robust, validated analytical methods capable of accurately detecting and quantifying impurities at these low levels.[27]

Section 5: Standard Operating Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol describes a standard reversed-phase HPLC method for assessing the purity of this compound.

1. Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Sample Diluent: Mobile Phase A

  • This compound sample

2. Sample Preparation:

  • Accurately weigh ~1 mg of the peptide and dissolve it in 1.0 mL of Sample Diluent to create a 1 mg/mL stock solution.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

3. HPLC Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for peptide separations, offering good retention and resolution.[28]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[10]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic modifier used to elute the peptide.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 214 nmWavelength for detecting the peptide bond, providing a universal response for all peptide-related impurities.[4][29]
Injection Vol. 10 µL
Gradient 0-2 min, 5% BIsocratic hold to focus the sample on the column.
2-22 min, 5% to 35% BShallow gradient is critical for resolving closely related peptides.[11]
22-25 min, 35% to 95% BColumn wash.
25-30 min, 95% to 5% BRe-equilibration.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area % method).

Protocol 2: LC-MS Analysis for Impurity Mass Identification

This protocol adapts the HPLC method for compatibility with mass spectrometry to identify unknown peaks.

1. Method Modifications for MS Compatibility:

  • Mobile Phase: Replace TFA with 0.1% Formic Acid (FA). TFA is an ion-suppressing agent and should be avoided for MS analysis.[10] FA is a weaker ion-pairing agent but provides good protonation for positive-ion ESI-MS.

  • Instrumentation: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

2. MS Parameters (Example for a Q-TOF instrument):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Mass Range: m/z 100 - 1000

  • Acquisition Mode: Full Scan (for identification)

3. Data Analysis:

  • Extract the mass spectrum for each chromatographic peak.

  • Deconvolute the spectrum if multiple charge states are observed.

  • Compare the measured monoisotopic mass to the theoretical masses of potential impurities (see table in Q1). Use a mass tolerance of <5 ppm for high-resolution data.

References

Technical Support Center: Analysis of DL-Alanyl-DL-methionine in Spent Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of DL-Alanyl-DL-methionine. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep scientific principles with practical, field-tested advice. This guide is designed for researchers, scientists, and drug development professionals who utilize dipeptide-supplemented media and require accurate monitoring of nutrient consumption.

Dipeptides like this compound are increasingly used in modern cell culture to overcome the stability and solubility limitations of free amino acids.[1] For instance, L-glutamine is often replaced by the more stable dipeptide L-alanyl-L-glutamine to prevent the accumulation of ammonia, which can be detrimental to cell culture performance.[1] Similarly, this compound provides a stable source of both alanine and methionine. Accurate analysis of its concentration in spent media is critical for optimizing feeding strategies, maximizing protein production, and ensuring process consistency.[2]

This guide provides validated protocols and robust troubleshooting frameworks to help you navigate the complexities of dipeptide analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use and analysis of this compound.

Q1: What is this compound and why is it used in cell culture media?

This compound is a dipeptide composed of alanine and methionine. It is used as a highly stable and soluble source of these two amino acids in cell culture media. Free L-methionine can be susceptible to oxidation, and using a dipeptide form helps protect it from premature degradation while ensuring its bioavailability to the cells.[3] This approach is analogous to using L-alanyl-L-glutamine to prevent the degradation of L-glutamine.[1]

Q2: Why is it necessary to accurately measure its concentration in spent media?

Monitoring the consumption of key nutrients like this compound is essential for modern bioprocess development. Accurate measurement allows you to:

  • Optimize Feeding Strategies: Understanding the rate of consumption helps in designing fed-batch strategies that prevent nutrient depletion and avoid wasteful overfeeding.[2]

  • Monitor Cell Metabolism: Changes in the uptake rate can indicate shifts in cellular metabolism, which may correlate with cell growth phases, productivity, or stress.

  • Ensure Process Consistency: Batch-to-batch consistency in nutrient consumption is a key indicator of a reproducible and controlled manufacturing process.

Q3: What are the main challenges in analyzing this compound?

Analyzing this dipeptide presents several challenges:

  • Chemical Instability during Analysis: While stable in culture, the methionine residue is prone to oxidation to methionine sulfoxide during sample preparation and certain analytical procedures.[4][5] This can lead to an underestimation of the parent dipeptide.

  • Matrix Complexity: Spent media is a complex mixture of amino acids, vitamins, salts, proteins, and metabolic byproducts that can interfere with the analysis.[6]

  • Chromatographic Separation: Separating the dipeptide from its constituent free amino acids (alanine and methionine) and other media components requires a well-optimized chromatographic method.

Q4: What are the recommended analytical methods for quantification?

The primary methods for quantifying dipeptides and amino acids in spent media are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: A robust and widely available method. It often requires pre-column derivatization to make the non-UV-absorbing amino acids and dipeptides visible to the detector.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity. It can directly measure the underivatized dipeptide, providing accurate quantification even at low concentrations and clearly distinguishing it from related compounds.[8][9]

Section 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of this compound.

Protocol 1: Sample Collection and Preparation

The goal of sample preparation is to remove interfering substances (like proteins) and prepare the sample in a diluent compatible with the analytical method, while minimizing artifactual degradation.[10]

Step-by-Step Method:

  • Sample Collection: Aseptically collect 1-2 mL of spent media from the bioreactor or cell culture flask.

  • Cell Removal: Immediately centrifuge the sample at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube, avoiding the cell pellet. At this stage, samples can be frozen at -80°C for later analysis.

  • Protein Precipitation (for HPLC and LC-MS):

    • Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to 1 volume of the spent media supernatant. (e.g., 300 µL of acetonitrile solution to 100 µL of supernatant).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Final Dilution:

    • Carefully transfer the resulting supernatant to a new tube.

    • Dilute the sample with an appropriate mobile phase or injection diluent (e.g., 0.1% formic acid in water) to bring the expected concentration within the calibration curve range. A 1:10 or 1:50 dilution is a common starting point.[11]

    • Transfer the final diluted sample to an autosampler vial for analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a highly specific and sensitive method for direct quantification without derivatization.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect Collect Spent Media Centrifuge1 Centrifuge (Remove Cells) Collect->Centrifuge1 Precipitate Protein Precipitation (Acetonitrile) Centrifuge1->Precipitate Centrifuge2 Centrifuge (Remove Protein) Precipitate->Centrifuge2 Dilute Dilute Supernatant Centrifuge2->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Standard Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow for dipeptide analysis.

Instrumentation and Parameters:

ParameterRecommended Setting
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Mass Spectrometer Triple Quadrupole (e.g., SCIEX QTRAP, Agilent 6400 Series)
Column HILIC Column (for polar compounds) or C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 2% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 2% B and re-equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Analysis: To set up the method, you will need to determine the specific precursor and product ions for this compound and any internal standard.

  • This compound:

    • Precursor Ion (Q1): [M+H]⁺ = 221.1 m/z

    • Product Ion (Q3): A common fragment corresponds to the loss of the methionine side chain or cleavage of the peptide bond. This must be optimized by infusing a pure standard.

  • Methionine Sulfoxide form:

    • Precursor Ion (Q1): [M+H]⁺ = 237.1 m/z

    • Product Ion (Q3): Optimized from a standard. Monitoring this helps in troubleshooting oxidation issues.

Calibration: Prepare a calibration curve using a certified standard of this compound. The curve should range from a concentration below your lowest expected value to above your highest, typically spanning 3-4 orders of magnitude.[8] Use a stable isotope-labeled version of the dipeptide as an internal standard for best results.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific problems you may encounter.

Q: My measured concentration of this compound is consistently lower than expected, or it appears to be consumed too rapidly. What could be the cause?

A: This is a common issue often linked to the instability of the methionine residue. There are two primary causes: degradation in the culture or degradation during sample processing.

Troubleshooting Logic Diagram:

Caption: Troubleshooting low dipeptide concentration.

Possible Causes & Solutions:

  • Artifactual Oxidation during Sample Preparation: Methionine is highly susceptible to oxidation during sample handling and analysis.[4]

    • Diagnosis: Analyze your sample for the presence of the oxidized form (this compound sulfoxide). If you see a significant peak for the oxidized version that isn't present in a freshly prepared standard, sample prep is the likely culprit.

    • Solution:

      • Minimize sample processing time and keep samples on ice or at 4°C at all times.

      • Work quickly during the protein precipitation step.

      • Consider adding a small amount of an antioxidant like N-acetylcysteine to your sample diluent, but first validate that it does not interfere with your chromatography.

      • A more advanced technique involves using ¹⁸O-labeled hydrogen peroxide to forcibly oxidize all remaining unoxidized methionine at the time of cell lysis. This "locks" the in-vivo oxidation state and prevents further artificial oxidation during analysis.[5]

  • Oxidative Stress in the Cell Culture: High oxygen levels or the presence of catalytic metal ions in the media can lead to chemical oxidation of methionine in the bioreactor.

    • Diagnosis: If you rule out sample prep artifacts, the oxidation is likely occurring in the culture.

    • Solution: Review your process parameters. Check dissolved oxygen (DO) levels and sparging strategy. Ensure there is no significant metal leaching from your equipment.

  • Extracellular Peptidase Activity: Cells may secrete peptidases that cleave the dipeptide into free alanine and methionine, which are then consumed.

    • Diagnosis: Monitor the concentrations of free alanine and methionine in your spent media. A rapid increase in these amino acids that correlates with the disappearance of the dipeptide points to extracellular cleavage.

    • Solution: This is a biological reality of the cell line. Your model must account for the consumption of the dipeptide as well as the appearance and subsequent consumption of the free amino acids.

Q: My results are inconsistent between replicates. What are the common sources of variability?

A: Inconsistent results typically point to issues in sample handling or the analytical method itself.

  • Inconsistent Sample Preparation: Ensure that dilutions are performed accurately using calibrated pipettes. Vortex all samples thoroughly at each step, especially after adding the precipitation solvent.

  • Autosampler Issues: Check for air bubbles in the autosampler lines or syringe. Ensure the injection volume is consistent.

  • Column Degradation: If retention times are shifting and peak shapes are deteriorating, the column may be nearing the end of its life. Implement a column wash cycle after each batch of samples.

  • Matrix Effects (LC-MS): The complex media matrix can sometimes suppress or enhance the ionization of the target analyte, leading to variability.

    • Diagnosis/Solution: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and ensure high precision.[9]

References

Minimizing oxidative damage from DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: DL-Alanyl-DL-methionine

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Oxidative Damage

Welcome to the technical support center for this compound. This dipeptide is a valuable component in various applications, from serving as a nutrient in cell culture media to being a constituent of therapeutic drug formulations.[1][2] However, the inherent susceptibility of its methionine residue to oxidation presents a significant challenge to maintaining product stability, efficacy, and safety.[3]

This guide is structured to provide you with a comprehensive understanding of the mechanisms behind this degradation and to offer field-proven, practical solutions for its mitigation. We will delve into the causality behind experimental choices, providing you with the knowledge to build self-validating, robust protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered during the handling and formulation of this compound.

Part 1: Understanding the Core Problem

Q1: Why is the methionine residue in this compound so prone to oxidation?

The sulfur-containing side chain of methionine, a thioether, is highly susceptible to attack by various reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl).[3][4][5] Unlike other amino acids, the thioether is not protected during standard peptide synthesis, leaving it vulnerable to the chemical environment.[6] The oxidation process is primarily a 2-electron oxidation that converts the methionine to methionine sulfoxide.[4] This reaction can proceed readily and is largely independent of pH, making it a persistent challenge across various formulation conditions.[5][7]

Q2: What are the primary products of methionine oxidation, and how do they impact my experiment or product?

The initial and most common oxidation product is methionine sulfoxide (MetO) , which exists as two diastereomers (R and S).[3][8][9] This conversion adds an oxygen atom, increasing the molecular weight by 16 Da.[6] Under more extreme oxidative stress, MetO can be further oxidized to methionine sulfone (MetO₂) .[7][10]

The consequences of this oxidation are significant:

  • Structural & Conformational Changes: The addition of a polar oxygen atom can disrupt the local protein or peptide structure, potentially altering its folding, stability, and aggregation propensity.[4][11]

  • Loss of Biological Activity: For therapeutic peptides and proteins, methionine oxidation, particularly in critical regions like the Fc domain of antibodies, can lead to a significant reduction or complete loss of biological function and efficacy.[12]

  • Altered Pharmacokinetics: Oxidation can affect a drug's half-life and its binding to receptors, compromising its therapeutic effect.[12]

  • Analytical Complexity: The presence of oxidized variants complicates analytical characterization, requiring robust methods to separate and quantify these species.[9][10]

Q3: What are the key factors that accelerate the oxidation of this compound?

Several environmental and formulation factors can significantly increase the rate of methionine oxidation. Proactive control of these variables is the first line of defense.

  • Exposure to Oxygen: The presence of dissolved or headspace oxygen is a primary driver. Minimizing oxygen content is crucial.[3][13]

  • Light Exposure: Intense light, particularly UV light, can induce photo-oxidation, often through a singlet oxygen pathway.[3][14]

  • Elevated Temperatures: Higher temperatures increase reaction kinetics and can promote the generation of free radicals, leading to accelerated oxidation.[3][14]

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts of oxidation.[3][15] They can be introduced as impurities from raw materials or leach from containers like stainless steel, especially in the presence of chlorides.[14]

  • Oxidizing Agents & Peroxides: Contamination with peroxides or other reactive oxygen species (ROS) will directly oxidize methionine.[3][4]

Part 2: Proactive Prevention & Mitigation

Q4: What are the best practices for preparing and storing solutions to prevent oxidation?

A multi-faceted approach is required, focusing on controlling the key accelerators identified above.

StrategyBest PracticeRationale
Oxygen Control Prepare solutions using de-gassed buffers (e.g., by sparging with an inert gas like nitrogen or argon). Overlay the headspace of vials and containers with the same inert gas.[3]Reduces the availability of a primary reactant for the oxidation reaction.
Temperature Control Store solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen. Avoid repeated freeze-thaw cycles.Lowers the kinetic rate of the oxidation reaction.
Light Protection Use amber or opaque containers for storage and preparation. Minimize exposure to ambient and UV light during handling.Prevents photo-oxidation pathways from being initiated.[14]
Material Selection Use high-purity water and reagents. Employ high-quality glass or polymer-based containers that are known to have low levels of leachable metals.[13][16]Minimizes the introduction of catalytic metal ions and other impurities.
Chelating Agents Consider adding a chelating agent like EDTA or DTPA to the formulation at low concentrations (typically µM to low mM range).Sequesters trace metal ions, preventing them from participating in catalytic oxidation cycles.[17]

Q5: Which antioxidants are most effective for protecting the methionine residue, and how do I choose one?

Antioxidants act as "sacrificial" agents, being preferentially oxidized over the methionine residue. The choice depends on compatibility with your specific application.

  • Free L-Methionine: Adding an excess of free L-methionine is a highly effective strategy. It acts as a competitive scavenger for oxidizing species.[3][14] Recent studies show that high concentrations (>20 mM) can be particularly effective in high-concentration antibody formulations.[18]

  • Sodium Thiosulfate: This is another effective free radical scavenger used to prevent temperature-induced oxidation.[14]

  • Nitrogen-containing Antioxidants: Peptides containing histidine (His) or tryptophan (Trp) can exhibit antioxidant properties.[19] Carnosine, a dipeptide of beta-alanine and histidine, is known for its antioxidant capabilities.[19]

  • Thiols: N-acetylcysteine (NAC) can be an effective antioxidant, though its reactivity may need to be carefully evaluated within the specific formulation.

Q6: What is the role of pH and buffer selection in minimizing oxidation?

While the direct oxidation of methionine's thioether is not highly pH-dependent, pH can indirectly influence stability.[5][7]

  • Metal Ion Solubility & Reactivity: The catalytic activity of metal ions can be pH-dependent.

  • Overall Formulation Stability: The chosen pH must be one where the dipeptide and other formulation components are optimally stable.

  • Buffer-Related Oxidation: Avoid buffers that may contain or generate oxidative species. For example, phosphate buffers can sometimes contain trace metal impurities. Always use high-purity buffer components.

Part 3: Analysis and Troubleshooting

Q7: My solution of this compound has developed a slight yellow tint. Is this a sign of oxidation?

While a color change can sometimes be associated with degradation, it is not a specific indicator of methionine oxidation itself. Methionine sulfoxide and sulfone are colorless. The yellowing is more likely due to the degradation of other components in your formulation, side reactions, or impurities in the starting material. To confirm oxidation, you must use a specific analytical technique like HPLC or Mass Spectrometry.

Q8: How can I set up an analytical method to detect and quantify methionine oxidation?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis.[3][20]

  • Principle: Methionine sulfoxide is more polar than native methionine. Therefore, in an RP-HPLC system, the peak corresponding to the oxidized dipeptide will elute earlier than the parent compound.[7][21]

  • Confirmation: The identity of the peaks can be confirmed by Mass Spectrometry (LC-MS), which will show a mass increase of +16 Da for the sulfoxide and +32 Da for the sulfone form.[6]

  • Quantification: The level of oxidation is calculated by comparing the peak area of the oxidized form(s) to the total peak area of all related species (native + oxidized).[21]

Q9: I'm seeing multiple new, small peaks in my HPLC chromatogram over time. How do I troubleshoot this?

This common observation requires a systematic approach to identify the source of the peaks.

Troubleshooting_Workflow Start Multiple new peaks observed in stability sample HPLC CheckBlank 1. Analyze a blank injection (mobile phase only) Start->CheckBlank BlankResult Are peaks present? CheckBlank->BlankResult SystemIssue Issue is carry-over or system contamination. Clean system & column. BlankResult->SystemIssue Yes CheckControl 2. Analyze a freshly prepared (T=0) control sample BlankResult->CheckControl No ControlResult Are peaks present? CheckControl->ControlResult ImpurityIssue Peaks are likely impurities in starting material. Characterize with MS. ControlResult->ImpurityIssue Yes AnalyzeSample 3. Analyze stability sample with Mass Spec (LC-MS) ControlResult->AnalyzeSample No MSResult Do masses correspond to +16 Da or +32 Da of parent? AnalyzeSample->MSResult OxidationConfirmed Oxidation Confirmed. Peaks are MetO and/or MetO₂. Implement mitigation steps. MSResult->OxidationConfirmed Yes OtherDegradation Other degradation pathways (e.g., hydrolysis, deamidation). Further characterization needed. MSResult->OtherDegradation No

Caption: A systematic workflow for troubleshooting unexpected peaks in HPLC analysis.

Key Experimental Protocols

Protocol 1: Preparation of an Oxygen-Minimized Dipeptide Solution

This protocol details the steps for preparing a solution of this compound while minimizing exposure to atmospheric oxygen.

  • Buffer Preparation: Prepare the desired buffer (e.g., 20 mM Histidine, pH 6.0).

  • De-gassing: Place the buffer in a sealed container and sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Component Weighing: In a controlled environment with low light, accurately weigh the required amount of this compound powder and any chosen excipients (e.g., L-methionine as an antioxidant).

  • Dissolution: Transfer the weighed powders to a sterile, nitrogen-purged container. Add the de-gassed buffer and stir gently until fully dissolved. Avoid creating a vortex, which can re-introduce air.

  • Final Steps: If required, adjust the final pH using de-gassed acid/base solutions. Filter the solution through a 0.22 µm sterile filter into the final storage vials.

  • Headspace Purge: Before sealing/capping each vial, gently flush the headspace with inert gas for 5-10 seconds.

  • Storage: Immediately transfer the sealed vials to a light-protected storage location at the appropriate temperature (e.g., 2-8°C).

Protocol 2: RP-HPLC Method for Quantifying Methionine Oxidation

This protocol provides a baseline method for the separation and quantification of this compound and its primary sulfoxide derivative. Method optimization may be required for specific formulations.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-27 min: Linear gradient from 40% to 95% B

    • 27-30 min: Hold at 95% B

    • 30-32 min: Return to 5% B

    • 32-37 min: Re-equilibration at 5% B

  • System Suitability: Before sample analysis, inject a standard mixture of the dipeptide and a force-oxidized sample (prepared by treating the dipeptide with a low concentration of H₂O₂) to ensure adequate separation between the native and oxidized peaks.

  • Data Analysis: Identify the this compound sulfoxide peak (elutes first) and the parent this compound peak. Calculate the percentage of oxidation using the formula: % Oxidation = [Area(sulfoxide) / (Area(sulfoxide) + Area(parent))] * 100

Visualizing the Mechanism

Understanding the chemical transformation is key to preventing it.

Methionine_Oxidation Met This compound R-S-CH₃ (Thioether) label1 [O] (e.g., H₂O₂, ROS) Met->label1 MetO Methionine Sulfoxide (MetO) R-S(=O)-CH₃ label2 [O] (Harsh Conditions) MetO->label2 MetO2 Methionine Sulfone (MetO₂) R-S(=O)₂-CH₃ label1->MetO label2->MetO2

Caption: The oxidation pathway of the methionine residue.

References

Validation & Comparative

A Comparative Guide for Researchers: DL-Alanyl-DL-methionine vs. L-Alanyl-L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of DL-Alanyl-DL-methionine and L-Alanyl-L-methionine, designed for researchers, scientists, and professionals in drug development and cell culture. Moving beyond a simple product-to-product comparison, we will explore the fundamental principles of stereochemistry that govern the biological activity and utility of these dipeptides, supported by experimental frameworks.

The Decisive Factor: Understanding Stereochemistry in Biological Systems

At the heart of this comparison lies the concept of chirality. All proteinogenic amino acids, except for glycine, exist as one of two mirror-image stereoisomers: the 'L' (levorotatory) form and the 'D' (dextrorotatory) form.[1][2] In virtually all higher organisms, biological systems are constructed exclusively from L-amino acids.[3] This fundamental preference dictates the specificity of biological machinery:

  • Enzymes: Peptidases and proteases, the enzymes responsible for cleaving peptide bonds, have active sites precisely shaped to recognize and bind peptides composed of L-amino acids.[4]

  • Transporters: Cellular uptake systems, such as the intestinal peptide transporter PEPT1, are optimized for the transport of L-enantiomeric di- and tri-peptides.[5]

  • Protein Synthesis: The entire ribosomal machinery is hardwired for the incorporation of L-amino acids into polypeptide chains.[6]

L-Alanyl-L-methionine is a homochiral dipeptide, composed of the two naturally occurring L-amino acids. In contrast, This compound is a racemic mixture, containing four different stereoisomers: L-Alanyl-L-methionine, D-Alanyl-D-methionine, L-Alanyl-D-methionine, and D-Alanyl-L-methionine. This distinction is not trivial; it is the primary determinant of their metabolic fate and ultimate utility in a biological context.

Physicochemical Properties: A Quantitative Overview

While biological activity is paramount, the fundamental physical and chemical properties of these compounds are critical for formulation, storage, and experimental design.

PropertyL-Alanyl-L-methionineThis compoundRationale & Significance
Molecular Formula C₈H₁₆N₂O₃SC₈H₁₆N₂O₃SIdentical chemical composition, differing only in stereochemistry.
Molecular Weight 220.29 g/mol [7]220.29 g/mol [8]Identical molecular weight due to the same atomic composition.
Solubility in Water HighHighBoth are dipeptides of relatively small, uncharged amino acids, leading to good aqueous solubility. Solubility can be influenced by crystal packing, which may differ slightly between the pure L-L isomer and the racemic mixture.[9]
Stability Susceptible to enzymatic degradation by peptidases.[6]The D-amino acid-containing isomers exhibit increased resistance to enzymatic degradation.[10][11]The stability of the peptide bond is a key differentiator. The L-L form is designed for cleavage, whereas the presence of D-isomers sterically hinders the approach of stereospecific proteases.

Biological Activity & Metabolic Fate: A Tale of Two Pathways

The primary purpose of supplying an alanyl-methionine dipeptide in research applications, such as cell culture media or parenteral nutrition, is to deliver the essential amino acid L-methionine and the non-essential amino acid L-alanine for protein synthesis and other metabolic functions.[6] Here, the metabolic pathways diverge dramatically.

L-Alanyl-L-methionine: This dipeptide is recognized efficiently by cell surface and intestinal peptide transporters (like PEPT1) for uptake.[5][12] Once inside the cell or in the bloodstream, it is rapidly hydrolyzed by ubiquitous peptidases into L-alanine and L-methionine.[6][13] These amino acids are then directly available to the cellular pool for immediate use in protein synthesis and other critical metabolic pathways.[6]

This compound: The story of the racemic mixture is one of inefficiency and metabolic burden.

  • Reduced Uptake/Hydrolysis: The L-L isomer within the mixture is handled as described above. However, the isomers containing D-amino acids are poor substrates for both peptide transporters and peptidases.[4][10]

  • Metabolism of Liberated D-Amino Acids: To the extent that D-containing isomers are hydrolyzed, the resulting D-alanine and D-methionine cannot be used for protein synthesis.[3] Instead, they are targeted for catabolism by a specific class of enzymes, primarily D-amino acid oxidase (DAAO) , which is found in tissues like the kidney and liver.[14][15][16]

  • The DAAO Pathway: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[14][15] While this pathway serves a detoxification role, it is metabolically costly and generates potentially cytotoxic byproducts. The accumulation of ammonia and the oxidative stress from hydrogen peroxide are undesirable in sensitive systems like cell cultures or in clinical applications.

The following diagram illustrates the stark contrast in the metabolic processing of these two compounds.

G A Prepare Dipeptide Solutions (1 mM in PBS, pH 7.4) B Incubate Samples at 37°C A->B C Collect Aliquots at Time Points (0, 2, 4... hrs) B->C D Inject Sample into RP-HPLC System C->D E Separate on C18 Column (Acetonitrile/Water/TFA Gradient) D->E F Detect by UV Absorbance (214 nm) E->F G Integrate Dipeptide Peak Area F->G H Quantify Concentration (using Standard Curve) G->H I Plot Concentration vs. Time to Determine Stability H->I

References

Efficacy of DL-Alanyl-DL-methionine vs. L-methionine Supplementation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of DL-Alanyl-DL-methionine and L-methionine as supplementation strategies in research and drug development. We will delve into the biochemical rationale, comparative efficacy, and experimental protocols to evaluate these two sources of the essential amino acid, methionine.

Introduction: The Critical Role of Methionine and the Rationale for Dipeptide Supplementation

Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism. It serves as a precursor for protein synthesis, a key methyl donor via S-adenosylmethionine (SAM), and a progenitor for other vital molecules like cysteine, taurine, and glutathione.[1] In cell culture and various in vivo models, providing a stable and readily bioavailable source of methionine is critical for optimal performance, whether it be for cell growth, recombinant protein production, or maintaining metabolic homeostasis.[2]

L-methionine is the biologically active isomer directly utilized by cells.[3] However, challenges such as its limited solubility and potential for degradation in liquid media have prompted the exploration of alternative delivery forms.[4][5] Dipeptides, short chains of two amino acids, have emerged as a promising alternative, offering potential advantages in terms of stability, solubility, and absorption kinetics.[2][6] This guide focuses on the dipeptide this compound, a compound that provides both L- and D-isomers of methionine linked to alanine.

Biochemical and Metabolic Distinctions: A Head-to-Head Comparison

The fundamental difference between supplementing with free L-methionine versus the dipeptide this compound lies in their absorption and subsequent metabolic pathways.

FeatureL-methionineThis compound
Structure Free amino acidDipeptide of DL-Alanine and DL-Methionine
Primary Uptake Mechanism Amino acid transporters (e.g., System L, System A)Peptide transporter 1 (PEPT1) followed by intracellular hydrolysis
Isomeric Composition Purely L-isomerRacemic mixture of L- and D-isomers of both alanine and methionine
Metabolic Activation Directly available for metabolic pathwaysRequires intracellular hydrolysis by peptidases to release free amino acids. The D-methionine component must then be converted to L-methionine.
Potential Advantages Direct utilizationEnhanced solubility and stability in solution, potentially faster and more efficient absorption, reduced competition with other free amino acids for transport.[4][6]
Potential Disadvantages Limited solubility, potential for degradation in liquid media, competition for transport.[4][5]Requires intracellular enzymatic activity for hydrolysis and conversion of D- to L-isomer, which may vary between cell types and metabolic states.
Cellular Uptake and Bioavailability

Free L-methionine is transported into cells via various amino acid transporter systems. In contrast, dipeptides like this compound are primarily taken up by the high-capacity, low-affinity proton-coupled peptide transporter PEPT1.[7] This distinct uptake mechanism can be advantageous as it bypasses the competition that occurs between free amino acids for their respective transporters.[6] Studies have shown that amino acid absorption from dipeptides can be more rapid and efficient than from a mixture of free amino acids.[6]

Upon entering the cell, this compound is hydrolyzed by intracellular peptidases, releasing free alanine and methionine. The L-methionine is then directly available for cellular metabolism. The D-methionine, however, must undergo a two-step enzymatic conversion to L-methionine, a process that primarily occurs in the liver and kidneys in vivo.[8]

Metabolic Fate and Efficacy

The central hub of methionine metabolism is its conversion to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions crucial for epigenetics, protein function, and neurotransmitter synthesis.[1][9] The ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), is a critical indicator of the cell's methylation potential.[4]

While L-methionine directly fuels the methionine cycle, the efficacy of this compound is dependent on the efficiency of both its hydrolysis and the subsequent conversion of D-methionine to L-methionine. While some studies in animal nutrition suggest that DL-methionine can be as efficacious as L-methionine, others indicate a lower relative bioavailability of the D-isomer.[10]

A study using a porcine intestinal epithelial cell line (IPEC-J2) showed that different methionine sources, including a dipeptide (DL-methionyl-DL-methionine), have distinct effects on intracellular methionine metabolism, including the levels of SAM and SAH. This highlights the importance of empirically evaluating the metabolic consequences of using dipeptide forms of methionine in any given experimental system.

Experimental Protocols for Comparative Efficacy Assessment

To rigorously compare the efficacy of this compound and L-methionine, a multi-faceted experimental approach is recommended. The following protocols provide a framework for conducting such a comparison in a cell culture setting, which is highly relevant for researchers in drug development and biopharmaceutical production.

Cell Culture Model and Experimental Design

A robust experimental design is crucial for obtaining meaningful comparative data.

G cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_endpoints Endpoint Analysis Cell_Line Select Relevant Cell Line (e.g., CHO, HEK293, HepG2) Basal_Media Methionine-deficient basal medium Cell_Line->Basal_Media Control No Methionine Supplementation Basal_Media->Control Supplement with L_Met L-Methionine (Graded Concentrations) Basal_Media->L_Met Supplement with DL_Ala_DL_Met This compound (Equimolar to L-Met) Basal_Media->DL_Ala_DL_Met Supplement with Cell_Growth Cell Viability & Proliferation (e.g., Trypan Blue, MTT assay) Control->Cell_Growth Metabolite_Analysis Intracellular & Extracellular Amino Acid Analysis (HPLC) Control->Metabolite_Analysis Methylation_Status SAM/SAH Ratio (ELISA or LC-MS) Control->Methylation_Status L_Met->Cell_Growth L_Met->Metabolite_Analysis L_Met->Methylation_Status Protein_Production Recombinant Protein Titer (if applicable) L_Met->Protein_Production DL_Ala_DL_Met->Cell_Growth DL_Ala_DL_Met->Metabolite_Analysis DL_Ala_DL_Met->Methylation_Status DL_Ala_DL_Met->Protein_Production

Figure 1: Experimental workflow for comparing methionine sources.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a methionine-deficient basal medium to ensure that the sole source of methionine is from the experimental supplementation.

  • Supplementation: Add L-methionine or this compound at equimolar concentrations to the culture medium. A dose-response curve with multiple concentrations is recommended.

  • Incubation: Culture the cells for a defined period, collecting samples at various time points for analysis.

  • Endpoint Analysis: Perform the analyses detailed below.

Protocol for Intracellular and Extracellular Amino Acid Analysis via HPLC

This protocol allows for the quantification of methionine uptake and the appearance of its metabolites.

Sample Preparation (Intracellular):

  • Harvest cells (e.g., 1x10^7 cells) and wash twice with ice-cold PBS.

  • Lyse the cells in 1 ml of 10% trichloroacetic acid (TCA) for 30 minutes on ice.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Adjust the pH of the supernatant to ~12 with 10N NaOH.

Sample Preparation (Extracellular):

  • Collect the cell culture supernatant.

  • Precipitate proteins by adding methanol (4 parts methanol to 1 part supernatant).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

HPLC Analysis:

  • Derivatization: Use a pre-column derivatization method with o-phthalaldehyde (OPA) to form fluorescent derivatives of the amino acids.

  • Separation: Separate the derivatized amino acids on a C18 reverse-phase HPLC column.

  • Detection: Use a fluorescence detector with an excitation wavelength of 360 nm and an emission wavelength of 455 nm.

  • Quantification: Quantify the amino acid concentrations by comparing the peak areas to a standard curve of known amino acid concentrations.

Protocol for Measuring SAM and SAH Levels

The SAM/SAH ratio is a critical indicator of cellular methylation capacity.

Method 1: ELISA

Commercially available ELISA kits offer a convenient method for quantifying SAM and SAH.[4]

  • Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions. This typically involves cell lysis and protein precipitation.

  • Assay Procedure: Follow the competitive ELISA protocol provided with the kit.

  • Data Analysis: Calculate the concentrations of SAM and SAH based on the standard curve and determine the SAM/SAH ratio.

Method 2: LC-MS/MS

For more sensitive and specific quantification, LC-MS/MS is the gold standard.

  • Sample Preparation: Extract metabolites from cell pellets using a suitable solvent system (e.g., methanol/water).

  • Chromatographic Separation: Separate SAM and SAH using reverse-phase or HILIC chromatography.

  • Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of SAM and SAH.

  • Quantification: Quantify the analytes using stable isotope-labeled internal standards.

Visualizing the Metabolic Landscape: Methionine Pathways

Understanding the metabolic fate of methionine is key to interpreting experimental results. The following diagram illustrates the central methionine metabolic pathways.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrates Methylated Substrates (DNA, RNA, proteins) SAM->Methylated_Substrates Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione Cys->GSH

Figure 2: Simplified overview of methionine metabolism.

Conclusion and Future Perspectives

The choice between L-methionine and this compound supplementation is not straightforward and depends on the specific application and experimental system. While dipeptide supplementation offers theoretical advantages in terms of stability and uptake kinetics, the efficacy of the this compound form is contingent on efficient intracellular hydrolysis and conversion of the D-isomer.

For researchers and drug development professionals, the protocols outlined in this guide provide a robust framework for empirically determining the optimal methionine source for their specific needs. By systematically evaluating cell growth, metabolic profiles, and key functional readouts, an evidence-based decision can be made to enhance the reliability and reproducibility of in vitro and in vivo studies. Future research should focus on direct comparative studies of alanyl-methionine dipeptides in a wider range of cell lines and preclinical models to further elucidate their potential benefits.

References

A Senior Application Scientist's Guide to the Performance of DL-Alanyl-DL-methionine in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the composition of cell culture media is a cornerstone of experimental success and manufacturing consistency. Methionine, an essential sulfur-containing amino acid, is indispensable for cellular health, proliferation, and the synthesis of therapeutic proteins. However, the delivery of free L-methionine can be suboptimal in high-density or long-term cultures. This guide provides an in-depth, objective comparison of DL-Alanyl-DL-methionine as a potential alternative, grounding its analysis in metabolic principles and established experimental data from analogous compounds.

We will dissect the performance of this dipeptide by exploring the fundamental role of methionine in cellular metabolism, critically evaluating the implications of its racemic "DL-" nature, and projecting its performance in key industrial and research cell lines. This guide is structured to provide not just data, but the scientific rationale behind it, empowering you to make informed decisions for your specific applications.

Section 1: The Central Role of Methionine in Cellular Metabolism

Methionine's importance extends far beyond its role as a building block for protein synthesis. It is a critical node in a network of essential metabolic pathways. Once inside the cell, methionine enters the "methionine cycle," where it is converted into S-adenosyl-methionine (SAM).

SAM is the universal methyl group donor for a vast number of transmethylation reactions, influencing:

  • Epigenetic Regulation: Methylation of DNA and histones, which controls gene expression.[1]

  • Protein Function: Post-translational methylation of proteins.

  • Metabolism: Synthesis of creatine, carnitine, and phospholipids.[2]

The flux through this cycle is so vital that many cancer cells exhibit a phenotype known as "methionine dependency" or the "Hoffmann effect." These cells have an elevated requirement for exogenous methionine and cannot survive or proliferate if it is replaced by its precursor, homocysteine, unlike normal cells.[2][3][4] This dependency underscores the cell's profound need for a reliable methionine supply, as its depletion can lead to cell cycle arrest and apoptosis.[1][5]

Met_in Methionine (Extracellular) Met_cell Methionine (Intracellular) Met_in->Met_cell Uptake SAM S-Adenosyl-methionine (SAM) Met_cell->SAM MAT2A Proteins Protein Synthesis Met_cell->Proteins SAH S-Adenosyl-homocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Histone, Protein Methylation SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->Met_cell Methionine Synthase (Requires B12/Folate) CBS Transsulfuration Pathway (Cysteine, Glutathione Synthesis) HCY->CBS

Caption: Cellular Methionine Metabolism and the Role of SAM.

Section 2: this compound: A Critical Evaluation

The rationale for using dipeptides to deliver unstable or poorly soluble amino acids is well-established in cell culture.[6] L-alanyl-L-glutamine, for instance, is widely used to overcome the rapid degradation of L-glutamine in liquid media, which otherwise leads to the accumulation of toxic ammonia.[7][8] This dipeptide is taken up by cells and cleaved by intracellular peptidases, providing a stable, controlled release of the required amino acid.[9]

By analogy, a dipeptide of methionine could offer similar benefits. However, the specific formulation This compound presents a significant metabolic challenge that must be understood.

The "DL-" Isomer Consideration

The designation "DL-" indicates that the product is a racemic mixture, containing both D- and L- stereoisomers of alanine and methionine. This results in a mixture of four different dipeptides:

  • L-Alanyl-L-methionine

  • L-Alanyl-D-methionine

  • D-Alanyl-L-methionine

  • D-Alanyl-D-methionine

This is a critical point because mammalian cells almost exclusively metabolize L-amino acids .[10] The enzymes responsible for protein synthesis and most metabolic pathways are stereospecific for the L-isomer. The D-isomers are typically not utilized, or are metabolized very slowly by specific D-amino acid oxidases, which are not ubiquitously active.

Therefore, when using this compound, it is highly probable that only the L-Alanyl-L-methionine component (25% of the mixture) is efficiently used by the cells. The remaining 75% may act as an inert substance, contributing to the osmolarity of the medium without providing significant nutritional value, or potentially having uncharacterized inhibitory effects at high concentrations. This inefficiency is a major drawback compared to a pure L-L dipeptide. A similar issue is seen with DL-Glutamine, where the D-isomer is considered an inert component that does not support cell growth.[10]

Section 3: Performance Across Key Cell Lines - A Comparative Analysis

While direct, peer-reviewed performance data for this compound is scarce, we can project its impact on key cell lines based on the metabolic principles discussed. The primary benefit would be increased stability of the methionine source, while the primary drawback is the inefficient delivery due to the racemic mixture.

Chinese Hamster Ovary (CHO) and Hybridoma Cells

These cell lines are the workhorses of the biopharmaceutical industry for producing monoclonal antibodies (mAbs) and other recombinant proteins.[11][12] In high-density fed-batch or perfusion cultures, maintaining optimal concentrations of essential amino acids is critical for sustaining cell viability and productivity.[13]

  • Expected Impact: Supplementing with this compound might provide a more stable concentration of available L-methionine over time compared to bolus feeding of free L-methionine. However, due to the inefficient isomer composition, a four-fold higher concentration of the DL-dipeptide might be required to deliver the same amount of usable L-methionine as a pure L-L dipeptide. This could lead to higher medium osmolarity, which can negatively impact cell growth and productivity. The overall effect on mAb titer would likely be modest and inferior to that of a pure L-Alanyl-L-methionine supplement.[14]

Cancer Cell Lines (e.g., MDA-MB-468, HeLa, Jurkat)

Given their heightened dependency on methionine, cancer cell lines are highly sensitive to the availability and source of this amino acid.[4]

  • Expected Impact: The use of this compound would support the growth of these cells, but its performance would be directly tied to the concentration of the L-L isomer. In studies of methionine restriction, limiting this amino acid is a strategy to inhibit cancer cell growth.[5] Using an inefficient source like a DL-dipeptide could inadvertently lead to periods of methionine limitation if not dosed appropriately, affecting experimental reproducibility. For metabolic studies aiming to precisely control methionine levels, this product would be unsuitable.

Comparative Data Summary

The following table provides a projected comparison of L-Methionine with this compound and a hypothetical, superior alternative (L-Alanyl-L-methionine). The performance of this compound is estimated based on the assumption that only 25% of the compound is metabolically active.

Performance ParameterStandard L-MethionineThis compound L-Alanyl-L-methionine (Hypothetical)Rationale
Stability in Media (37°C) ModerateHigh HighDipeptides are inherently more stable to chemical degradation than free amino acids.[10]
Metabolic Efficiency HighLow (approx. 25%) HighOnly the L-L isomer is readily metabolized by mammalian cells.[10]
CHO Cell Peak Viable Cell Density BaselineSlightly Lower HigherInefficiency and potential osmotic stress from DL-form may limit growth. Stable L-L form supports higher density.[7]
mAb Titer (CHO Cells) BaselineEquivalent or Slightly Lower HigherInefficient delivery may limit peak production. A stable, efficient source boosts productivity.[15]
Required Concentration 1x~4x ~1xTo compensate for the low percentage of the usable L-L isomer.
Suitability for Research HighLow HighThe undefined nature of the racemic mixture introduces variability, making it unsuitable for precise metabolic studies.

Section 4: Experimental Protocols for Performance Validation

To empirically validate the performance of any new media supplement, a systematic experimental approach is required. The following protocols provide a framework for comparing this compound to standard L-methionine.

Protocol 1: Comparative Cell Proliferation and Viability Assay

This protocol uses a tetrazolium-based assay (like MTT or WST-1) to measure the metabolic activity of cells, which is proportional to the number of viable cells.[16][17]

Objective: To compare the ability of this compound and L-methionine to support cell proliferation over time.

Methodology:

  • Cell Seeding: Seed cells (e.g., CHO-K1, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well in their standard culture medium. Incubate for 24 hours to allow for attachment.

  • Media Preparation: Prepare a methionine-free basal medium. From this, create experimental media supplemented with:

    • No methionine (Negative Control)

    • Standard concentration of L-methionine (e.g., 100 µM) (Positive Control)

    • Equimolar concentration of this compound (e.g., 100 µM)

    • 4x molar concentration of this compound (e.g., 400 µM)

  • Medium Exchange: After 24 hours, carefully aspirate the seeding medium and replace it with 100 µL of the respective experimental media.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72, 96 hours).

  • Viability Assessment (WST-1/CCK-8 Assay):

    • At each time point, add 10 µL of WST-1 or CCK-8 reagent to each well.[18]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the negative control and plot cell viability/proliferation over time for each condition.

start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h seed->incubate1 media 3. Replace with experimental media: - No Met - L-Met (Control) - DL-Ala-DL-Met (1x) - DL-Ala-DL-Met (4x) incubate1->media incubate2 4. Incubate for 24, 48, 72, 96h media->incubate2 assay 5. Add WST-1/CCK-8 reagent and incubate 1-4h incubate2->assay read 6. Measure Absorbance (450 nm) assay->read analyze 7. Analyze and Plot Data read->analyze end End analyze->end

Caption: Comparative Cell Viability Assay Workflow.

Protocol 2: Dipeptide Stability Assay in Cell Culture Medium

Objective: To confirm the enhanced stability of the dipeptide form compared to free L-methionine.

Methodology:

  • Sample Preparation: Prepare cell culture medium supplemented with either L-methionine or this compound at a known concentration (e.g., 1 mM).

  • Incubation: Incubate the prepared media under standard cell culture conditions (37°C, 5% CO2) in a cell-free incubator for several days (e.g., 0, 1, 3, 5, 7 days).

  • Sample Collection: At each time point, collect an aliquot of the medium.

  • Analysis by HPLC or LC-MS: Analyze the concentration of the parent compound (L-methionine or the dipeptide) in each aliquot using a validated reverse-phase HPLC or LC-MS method.[19][20]

  • Data Analysis: Plot the percentage of the initial compound remaining over time to determine the degradation kinetics.

Section 5: Conclusion and Expert Recommendations

This compound presents a chemically logical but biologically inefficient solution for delivering methionine in cell culture.

Advantages:

  • Enhanced Stability: As a dipeptide, it is expected to be significantly more stable in liquid media at 37°C compared to free L-methionine, preventing unintended nutrient depletion in long-term cultures.

Disadvantages:

  • Metabolic Inefficiency: Its racemic nature means that likely only 25% of the compound (the L-Alanyl-L-methionine isomer) is readily metabolized by mammalian cells. This leads to wasteful supplementation and introduces non-metabolizable components into the culture system.

  • Increased Osmolarity: To deliver an effective dose of L-methionine, a much higher concentration of the DL-dipeptide is required, which can increase medium osmolarity and negatively affect cell performance.

  • Experimental Variability: The presence of D-isomers introduces an uncharacterized variable, making this supplement unsuitable for precise metabolic research or tightly controlled biomanufacturing processes.

Recommendation:

For researchers and process scientists seeking to improve the stability of methionine delivery, This compound is not recommended for demanding applications . While it may offer a marginal stability benefit over free L-methionine, its profound metabolic inefficiency makes it a scientifically and economically suboptimal choice. The superior alternative would be a pure L-Alanyl-L-methionine dipeptide. This would provide all the stability advantages of a dipeptide without the significant drawbacks of the racemic mixture, ensuring efficient nutrient delivery, predictable performance, and higher experimental reproducibility. For routine, non-critical applications, standard L-methionine supplementation remains a reliable and cost-effective strategy.

References

A Researcher's Guide to Validating the Cellular Uptake of DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cell biology and drug development, understanding how cells acquire essential nutrients and therapeutic agents is paramount. Dipeptides, short chains of two amino acids, represent a significant avenue for both nutrition and targeted drug delivery. Their uptake is primarily mediated by specific transporters, offering a pathway to bypass free amino acid transport systems and potentially enhance cellular delivery. This guide provides a comprehensive, technically-grounded framework for validating the cellular uptake of a specific dipeptide, DL-Alanyl-DL-methionine.

We will move beyond a simple recitation of protocols. Instead, this guide will delve into the rationale behind experimental choices, establish self-validating systems, and compare the uptake of this compound against relevant alternatives. The methodologies detailed herein are designed to provide robust, publishable data for researchers, scientists, and drug development professionals.

The Biological Context: Why Dipeptide Uptake Matters

Cells utilize proton-coupled oligopeptide transporters (POTs), primarily PepT1 (SLC15A1) and PepT2 (SLC15A2), to internalize di- and tripeptides.[1][2][3] These transporters play a crucial role in protein absorption in the intestine and peptide reabsorption in the kidneys.[1][4] From a drug development perspective, leveraging these transporters is a promising strategy for enhancing the oral bioavailability and cellular uptake of peptide-based drugs.

This compound, a dipeptide composed of alanine and the essential amino acid methionine, serves as an interesting model. Methionine is critical for protein synthesis and numerous metabolic processes.[5][6] Investigating the uptake of this dipeptide allows us to explore a targeted nutrient delivery system and compare its efficiency to the uptake of its constituent amino acid.

Experimental Framework for Validation

Our approach to validating the uptake of this compound is built on a comparative analysis. We will assess its uptake against two key benchmarks:

  • L-Methionine: The free amino acid. This comparison will determine if the dipeptide form offers a more efficient uptake mechanism.

  • Glycyl-L-sarcosine (Gly-Sar): A well-characterized, hydrolysis-resistant dipeptide that is a canonical substrate for PepT1 and PepT2 transporters.[2] This serves as a positive control for transporter-mediated uptake.

We will employ two distinct and complementary analytical techniques to quantify cellular uptake:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A label-free, highly specific, and quantitative method for directly measuring the intracellular concentration of the intact dipeptide and its constituent amino acids.[7][8]

  • Fluorescence-Based Quantification: A widely accessible method involving fluorescently labeling the dipeptide to visualize and quantify its uptake via fluorescence microscopy and plate-based assays.[9][10][11]

The following diagram illustrates the overall experimental workflow:

G cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: Uptake Assays cluster_2 Phase 3: Analysis & Comparison Cell_Selection Select PepT1/PepT2 Expressing and Null Cell Lines (e.g., Caco-2, HEK293) Cell_Culture Culture cells to optimal confluency for uptake assays Cell_Selection->Cell_Culture Incubation Incubate cells with: - this compound - L-Methionine - Gly-Sar - Labeled Dipeptide Cell_Culture->Incubation Washing Wash cells to remove extracellular compounds Incubation->Washing Lysis Lyse cells to release intracellular contents Washing->Lysis LC_MS LC-MS/MS Analysis: Quantify intracellular dipeptide and amino acid concentrations Lysis->LC_MS Fluorescence Fluorescence Analysis: - Microscopy for localization - Plate reader for quantification Lysis->Fluorescence Data_Analysis Comparative Data Analysis: Uptake kinetics and efficiency LC_MS->Data_Analysis Fluorescence->Data_Analysis

Caption: Overall experimental workflow for validating dipeptide uptake.

Method 1: Label-Free Quantification by LC-MS/MS

This method provides the gold standard for accurately quantifying the intracellular concentration of unlabeled this compound.

Rationale for Method Selection

LC-MS/MS offers unparalleled specificity and sensitivity, allowing for the simultaneous quantification of the parent dipeptide and its potential intracellular hydrolysis products (alanine and methionine).[7][8] This is crucial for understanding the metabolic fate of the dipeptide upon entering the cell. The use of stable isotope-labeled internal standards ensures high accuracy in quantification.[12]

Experimental Protocol

1. Cell Culture and Seeding:

  • Culture Caco-2 cells (a human colorectal adenocarcinoma cell line that endogenously expresses PepT1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and grow until they form a confluent monolayer (typically 5-7 days).

2. Uptake Assay:

  • On the day of the experiment, wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Prepare uptake solutions in HBSS (pH 6.0 to favor the proton-coupled transport mechanism of PepT1/PepT2) containing:

    • 1 mM this compound

    • 1 mM L-Methionine

    • 1 mM Gly-Sar

  • Incubate the cells with the uptake solutions for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • To determine the role of PepT1, perform a competitive inhibition assay by co-incubating 1 mM this compound with 10 mM Gly-Sar.

  • For a negative control, perform the uptake assay at 4°C to inhibit active transport.[13]

3. Cell Lysis and Sample Preparation:

  • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS (pH 7.4).

  • Lyse the cells by adding 500 µL of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., L-Methionine-d3).

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Use appropriate chromatographic conditions (e.g., a C18 column with a water/acetonitrile gradient containing 0.1% formic acid) to separate this compound, L-methionine, and Gly-Sar.

  • Optimize mass spectrometry parameters for the detection and quantification of each analyte using multiple reaction monitoring (MRM).

Data Presentation and Interpretation

The results of the LC-MS/MS analysis can be presented in a table to compare the uptake rates of the different compounds.

CompoundTime (min)Intracellular Concentration (pmol/mg protein)
This compound 5150 ± 12
15420 ± 35
30780 ± 62
601100 ± 98
L-Methionine 580 ± 9
15210 ± 18
30390 ± 31
60550 ± 45
Gly-Sar 5180 ± 15
15500 ± 41
30950 ± 80
601350 ± 115
This compound + Gly-Sar 60250 ± 22
This compound (4°C) 6050 ± 7

Note: The data presented are representative and should be generated through experimentation.

A significantly higher intracellular concentration of this compound compared to L-methionine would suggest a more efficient uptake mechanism for the dipeptide. The robust uptake of Gly-Sar validates the activity of the dipeptide transporters in the cell model. A significant reduction in this compound uptake in the presence of excess Gly-Sar would strongly indicate that its transport is mediated by the same transporters (i.e., PepT1). The low uptake at 4°C confirms that the process is an active, energy-dependent transport.

Method 2: Fluorescence-Based Visualization and Quantification

This method offers a more accessible approach for visualizing the cellular uptake and localization of the dipeptide.

Rationale for Method Selection

Fluorescently labeling the dipeptide allows for direct observation of its internalization using fluorescence microscopy and quantification of uptake in a high-throughput manner using a fluorescence plate reader.[9][10][11][14][15] This method is excellent for initial screening and for providing qualitative evidence of cellular entry.

The following diagram illustrates the workflow for this method:

G Start Synthesize Fluorescently-Labeled This compound (e.g., FITC-Ala-Met) Incubate Incubate Caco-2 cells with FITC-Ala-Met Start->Incubate Wash Wash cells to remove extracellular label Incubate->Wash Analyze Analyze Wash->Analyze Microscopy Fluorescence Microscopy: Visualize cellular localization Analyze->Microscopy Qualitative Plate_Reader Fluorescence Plate Reader: Quantify total uptake Analyze->Plate_Reader Quantitative

Caption: Workflow for fluorescence-based uptake validation.

Experimental Protocol

1. Preparation of Fluorescently Labeled Dipeptide:

  • Synthesize this compound labeled with a fluorescent dye such as fluorescein isothiocyanate (FITC) at the N-terminus. Ensure purification to remove any free dye.

2. Cell Culture and Seeding:

  • Culture and seed Caco-2 cells as described in Method 1, using 24-well plates with glass coverslips for microscopy and 96-well black, clear-bottom plates for plate reader quantification.

3. Uptake Assay:

  • Wash the cells with pre-warmed HBSS (pH 7.4).

  • Incubate the cells with HBSS (pH 6.0) containing 50 µM of FITC-labeled this compound for 1 hour at 37°C.

  • For inhibition studies, co-incubate with a 100-fold excess of unlabeled this compound or Gly-Sar.

  • As a negative control, incubate cells at 4°C.

4. Analysis:

  • For Fluorescence Microscopy:

    • Wash the cells on coverslips three times with ice-cold HBSS.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence microscope with appropriate filters for FITC and DAPI.

  • For Plate Reader Quantification:

    • Wash the cells in the 96-well plate three times with ice-cold HBSS.

    • Lyse the cells with 100 µL of lysis buffer (e.g., 0.1 M NaOH).[16]

    • Measure the fluorescence intensity in each well using a fluorescence plate reader (Excitation/Emission ~495/520 nm for FITC).

Data Presentation and Interpretation

Fluorescence Microscopy: Images from the microscope will provide qualitative evidence of uptake. Increased intracellular green fluorescence in cells incubated at 37°C compared to 4°C, and its reduction upon co-incubation with an excess of unlabeled dipeptide, would confirm specific uptake.

Quantitative Fluorescence Data:

ConditionRelative Fluorescence Units (RFU)
FITC-Ala-Met (37°C) 8500 ± 650
FITC-Ala-Met (4°C) 950 ± 120
FITC-Ala-Met + Unlabeled Ala-Met 1500 ± 200
FITC-Ala-Met + Unlabeled Gly-Sar 1800 ± 230

Note: The data presented are representative and should be generated through experimentation.

The quantitative data from the plate reader should corroborate the microscopy findings. A significant decrease in fluorescence upon competition with unlabeled dipeptides validates the specificity of the uptake process.

Comparative Summary and Conclusion

This guide has outlined a robust, multi-faceted approach to validating the cellular uptake of this compound. By employing both a highly specific, label-free method (LC-MS/MS) and a widely accessible visualization technique (fluorescence), researchers can build a comprehensive and compelling story of their molecule's interaction with cells.

The comparative framework is essential. Demonstrating that this compound is taken up more efficiently than its constituent amino acid, L-methionine, and that this uptake is inhibitable by a canonical dipeptide transporter substrate like Gly-Sar, provides strong evidence for a transporter-mediated mechanism.

The protocols described herein are not merely a set of instructions but a self-validating system. Each experiment contains the necessary controls to ensure the data is trustworthy and interpretable. By following this guide, researchers can confidently and accurately characterize the cellular uptake of this compound, contributing valuable insights to the fields of cell nutrition and drug delivery.

References

The Evolving Role of Dipeptides in Pharmaceutical Formulations: A Comparative Guide to DL-Alanyl-DL-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the quest for excipients that can enhance the stability, solubility, and overall quality of drug products is perpetual. Among the emerging class of functional excipients, dipeptides are garnering significant attention for their potential to address the multifaceted challenges associated with both small molecules and complex biologics. This guide provides a comprehensive comparison of DL-Alanyl-DL-Methionine's effect on critical product quality attributes, supported by experimental data and a detailed exploration of the underlying scientific principles.

Introduction: The Rationale for Dipeptide Excipients

This compound, a dipeptide composed of DL-alanine and DL-methionine, has emerged as a promising excipient. Its potential benefits stem from the individual properties of its constituent amino acids and their synergistic effects when linked. Methionine is well-recognized for its antioxidant properties, while alanine can contribute to the overall stability and solubility profile of the formulation.[2][3] This guide will delve into the specific impacts of this compound on key quality attributes, drawing comparisons with other excipients and providing the experimental context for its evaluation.

Enhancing Product Stability: A Multifaceted Approach

A primary driver for the use of novel excipients is the enhancement of drug product stability. Degradation of the active ingredient can occur through various pathways, including oxidation, aggregation, and hydrolysis. This compound offers a multi-pronged strategy to mitigate these degradation routes.

Mitigating Oxidative Stress: The Role of the Methionine Residue

Oxidation is a major degradation pathway for many biopharmaceuticals, particularly those containing susceptible amino acid residues like methionine, cysteine, tryptophan, and histidine.[4] The sulfur-containing side chain of methionine is readily oxidized, acting as a sacrificial scavenger of reactive oxygen species (ROS).[5][6] By incorporating a methionine-containing dipeptide like this compound into a formulation, a preferential oxidation of the excipient can protect the therapeutic protein.[2][3]

The antioxidant mechanism of methionine involves the conversion of the thioether to a sulfoxide, a reversible reaction in biological systems, though often considered irreversible in the context of a drug product shelf-life.[2]

References

Comparative study of DL-Alanyl-DL-methionine and other dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of DL-Alanyl-DL-methionine and Other Dipeptides for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Dipeptide Therapeutics

Dipeptides, the simplest constituents of the peptide family, are far more than mere metabolic intermediates. Comprising two amino acids linked by a single peptide bond, these molecules exhibit a remarkable range of biological activities, from antioxidant and anti-inflammatory effects to roles as neurotransmitters and enzyme modulators. Their small size often confers advantages in bioavailability and cell permeability over larger peptides and proteins. In the realm of drug development, dipeptides serve as critical scaffolds for peptidomimetics and as standalone therapeutic agents.

This guide focuses on a comparative analysis of This compound , a dipeptide containing alanine and the sulfurous amino acid methionine, against other structurally and functionally relevant dipeptides. This compound is of particular interest due to the racemic nature of its constituent amino acids and the antioxidant potential conferred by the methionine residue.[1] The presence of both D- and L-isomers can influence its stability against enzymatic degradation, a critical parameter for therapeutic viability.[2][3]

We will dissect the performance of this compound by comparing its fundamental physicochemical properties and key biological performance metrics—antioxidant capacity, serum stability, and cell permeability—against well-characterized dipeptides such as its stereoisomer L-Alanyl-L-methionine, the simple Glycyl-glycine, and the renowned antioxidant Carnosine. This analysis is grounded in established experimental methodologies, for which we provide detailed, replicable protocols to empower your research and development endeavors.

Part 1: Physicochemical Properties - The Foundation of Function

A dipeptide's therapeutic potential is fundamentally governed by its physicochemical characteristics. Properties such as molecular weight, lipophilicity (logP), and solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Molecular Weight (MW): Influences diffusion rates and the ability to cross biological barriers.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. A balanced logP is often crucial for passive diffusion across cell membranes. Negative values indicate hydrophilicity.

  • Chirality: The stereochemistry of the constituent amino acids can dramatically affect biological activity and enzymatic stability. L-amino acids are the natural substrates for most proteases and transporters, while D-amino acids can confer resistance to degradation.[3][4]

Here, we compare the computed properties of this compound with other selected dipeptides.

DipeptideMolecular FormulaMolecular Weight ( g/mol )XLogP3Chirality
This compound C8H16N2O3S220.29[5]-3.2[5]Racemic Mixture (D/L-Ala, D/L-Met)
L-Alanyl-L-methionine C8H16N2O3S220.29[6]-3.2[6]L-isomers only
Glycyl-glycine C4H8N2O3132.12-3.6Achiral
Carnosine (β-Alanyl-L-histidine) C9H14N4O3226.23-3.1L-isomer (Histidine)

Causality Behind the Data: The identical molecular weight and LogP of the alanyl-methionine stereoisomers highlight that chirality's primary influence is not on these bulk properties but on biological interactions.[5][6] The highly negative LogP values across all selected dipeptides indicate a strong hydrophilic character, suggesting that their transport across lipid membranes is unlikely to be dominated by passive diffusion and more likely relies on specific transport mechanisms.

Part 2: Comparative Biological Performance

To provide a functional comparison, we evaluate the dipeptides based on three critical performance metrics relevant to drug development: antioxidant activity, stability in serum, and cell permeability.

Antioxidant Activity

The methionine residue, with its sulfur atom, can act as a potent scavenger of reactive oxygen species (ROS), making methionine-containing peptides valuable antioxidant candidates.[1] We compare their potential activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a standard for evaluating antioxidant capacity.[7][8]

DipeptidePredicted Antioxidant PotentialKey Structural Feature
This compound HighThioether group in methionine
L-Alanyl-L-methionine HighThioether group in methionine
Glycyl-glycine Very LowNo significant radical scavenging groups
Carnosine HighImidazole ring of histidine

Experimental Insight: While both alanyl-methionine variants are expected to show high activity due to the methionine, carnosine's well-documented antioxidant properties provide a robust positive control.[9] Glycyl-glycine serves as a negative control, allowing for the clear attribution of activity to specific functional groups.

In Vitro Serum Stability

A primary hurdle for peptide therapeutics is their rapid degradation by proteases in the bloodstream.[10][11] An in vitro serum stability assay measures the peptide's half-life (t1/2) when incubated with serum, providing a crucial indicator of its likely in vivo persistence.

DipeptidePredicted Serum Half-life (t1/2)Rationale
This compound Moderate to HighThe presence of D-amino acids can sterically hinder protease recognition sites, increasing stability.
L-Alanyl-L-methionine Low to ModerateComposed entirely of natural L-amino acids, making it a more likely substrate for serum proteases.[3]
Glycyl-glycine LowSusceptible to general dipeptidases.
Carnosine HighThe unusual beta-alanine linkage makes it highly resistant to standard proteases.

Experimental Insight: Comparing the DL- and L- forms of Alanyl-methionine directly tests the hypothesis that incorporating D-amino acids enhances stability. Carnosine's unique structure makes it an excellent benchmark for a highly stable natural dipeptide.

Cell Permeability

For drugs targeting intracellular components, the ability to cross the cell membrane is paramount. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of orally administered drugs.[12] It measures the apparent permeability coefficient (Papp).

DipeptidePredicted Permeability (Papp)Rationale for Transport
This compound ModerateLikely transported via peptide transporters (e.g., PEPT1), but transport efficiency may be affected by the D-isomers.
L-Alanyl-L-methionine Moderate to HighAs a natural L-dipeptide, it is a potential substrate for efficient transport by PEPT1.[13]
Glycyl-glycine ModerateOften used as a model substrate for peptide transporters.
Carnosine ModerateKnown to be transported by PEPT1 and specific carnosine transporters.

Experimental Insight: The high hydrophilicity of these dipeptides (as indicated by logP) suggests active transport is the primary mechanism for cell entry. Comparing the Papp values of the L- and DL- forms can reveal the stereoselectivity of the responsible transporters.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for the key assays discussed.

Workflow for Comparative Dipeptide Evaluation

The overall experimental process follows a logical sequence from synthesis and characterization to functional assessment.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Performance Assays Peptide_Synthesis Dipeptide Synthesis (or Procurement) Purification Purification (e.g., RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (e.g., Mass Spec) Purification->Characterization Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Stability Serum Stability Assay Characterization->Stability Permeability Cell Permeability (Caco-2) Characterization->Permeability Data_Analysis Data Analysis & Comparative Assessment Antioxidant->Data_Analysis Stability->Data_Analysis Permeability->Data_Analysis

Caption: General workflow for the comparative evaluation of dipeptides.

Protocol 1: DPPH Radical Scavenging Assay

This protocol quantifies the ability of a dipeptide to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured as a decrease in absorbance at 517 nm.[7][8]

Causality: This assay is chosen for its simplicity, reliability, and direct measurement of radical scavenging, a key mechanism of antioxidant action. The color change from deep violet to pale yellow provides a clear visual and spectrophotometric endpoint.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Dipeptide stock solutions (e.g., 10 mM in water or buffer)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Create a serial dilution of each dipeptide and the positive control in the microplate wells (e.g., final concentrations ranging from 0.1 to 5 mM). Add an appropriate volume of solvent (e.g., 20 µL).

  • Reaction Initiation: Add a fixed volume of the 0.1 mM DPPH solution to each well (e.g., 180 µL).

  • Control Wells: Prepare control wells containing (a) solvent + DPPH solution (blank/maximum absorbance) and (b) solvent + sample (to correct for any sample color).

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-bleaching of the DPPH radical.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the dipeptide-containing well.

  • Data Analysis: Plot the % scavenging against dipeptide concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G A Prepare 0.1 mM DPPH in Methanol C Add DPPH Solution to All Wells A->C B Serially Dilute Dipeptides in 96-well Plate B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

Caption: Workflow for the DPPH antioxidant assay.

Protocol 2: In Vitro Serum Stability Assay

This protocol assesses the stability of dipeptides against enzymatic degradation in a biologically relevant matrix.[14][15]

Causality: Human serum is used as it contains a complex mixture of proteases and peptidases that a therapeutic peptide would encounter upon systemic administration. Quenching the reaction with a strong acid or organic solvent is essential to instantly stop all enzymatic activity at each time point, ensuring an accurate measurement of the remaining peptide.

Materials:

  • Purified dipeptides

  • Human serum (or plasma)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic acid (TFA))

  • Incubator (37°C)

  • Centrifuge

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare a stock solution of the dipeptide in PBS (e.g., 1 mM).

  • Incubation: In a microcentrifuge tube, mix the dipeptide stock solution with human serum to a final dipeptide concentration of 100 µM and a final serum concentration of 90%.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).

  • Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution (e.g., 50 µL of ACN/TFA). This step precipitates the serum proteins and stops the enzymatic reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of intact peptide remaining. The LC-MS provides the specificity and sensitivity needed to distinguish the intact peptide from its degradation products.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay curve to calculate the half-life (t1/2).

G A Incubate Dipeptide with 90% Human Serum at 37°C B Withdraw Aliquots at Various Time Points A->B C Quench Reaction with Cold ACN/TFA B->C D Centrifuge to Precipitate Proteins C->D E Analyze Supernatant by LC-MS D->E F Plot % Remaining Peptide vs. Time Calculate Half-Life (t1/2) E->F

Caption: Workflow for the in vitro serum stability assay.

Protocol 3: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to predict in vivo drug absorption.[12]

Causality: Caco-2 cells spontaneously differentiate to form a polarized monolayer with tight junctions, making them the gold standard for predicting intestinal permeability. The bidirectional nature of the assay (measuring transport from apical to basolateral and vice-versa) is crucial for identifying if a compound is a substrate of efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Dipeptide solutions

  • Control compounds (e.g., Propranolol for high permeability, Lucifer Yellow for low permeability/monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Setup:

    • Wash the cell monolayers carefully with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the dipeptide solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dipeptide solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the dipeptide in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Part 4: Mechanistic Insights - Transport and Signaling

The biological effects of dipeptides are initiated by their transport into cells and subsequent interaction with cellular machinery. Dipeptides are primarily absorbed via proton-coupled peptide transporters, with PEPT1 being the most prominent in the intestine and PEPT2 in the kidneys and other tissues.[13]

Once inside the cell, dipeptides can be hydrolyzed into their constituent amino acids by cytosolic peptidases, entering metabolic pools.[13] Alternatively, intact dipeptides may exert direct biological effects. For instance, certain dipeptides can modulate signaling pathways such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.[16] They can also activate MAP kinase pathways, influencing cellular responses to stress.[17][18]

G cluster_0 Intracellular Space Dipeptide Extracellular Dipeptide PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Uptake Membrane <Cell Membrane> Hydrolysis Hydrolysis by Dipeptidases PEPT1->Hydrolysis Signaling Modulation of Signaling Pathways (e.g., TOR, MAPK) PEPT1->Signaling AminoAcids Free Amino Acid Pool Hydrolysis->AminoAcids Response Cellular Response (e.g., Antioxidant Defense, Growth Regulation) Signaling->Response

References

A Senior Application Scientist's Guide to Assessing the Bioequivalence of DL-Alanyl-DL-methionine Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the consistency and reliability of raw materials are paramount. DL-Alanyl-DL-methionine, a dipeptide often utilized in parenteral nutrition, cell culture media, and as a stable source of methionine, is no exception. Sourcing this dipeptide from different suppliers necessitates a rigorous evaluation to ensure that a change in supplier does not introduce variability that could compromise experimental reproducibility or therapeutic efficacy. This guide provides an in-depth framework for assessing the bioequivalence of this compound from various suppliers, moving beyond simple certificate of analysis comparisons to a holistic, data-driven qualification process.

Bioequivalence is achieved when two products containing the same active substance are shown to have comparable bioavailability (rate and extent of absorption) after administration in the same molar dose.[1] For a dipeptide like this compound, this ensures that different sources will perform identically in a given biological system. This guide is structured to walk you through a three-part validation process: establishing pharmaceutical equivalence through physicochemical characterization, predicting in vivo behavior with in vitro performance assays, and confirming bioequivalence through pharmacokinetic analysis.

Part 1: The Foundation: Physicochemical Characterization and Pharmaceutical Equivalence

Before any biological assessment, we must first establish pharmaceutical equivalence. This means the dipeptide from different suppliers must contain the identical active substance and be identical in strength, quality, and purity. This is achieved by evaluating a set of Critical Quality Attributes (CQAs), which are physical, chemical, or biological properties that must be controlled to ensure the desired product quality.

Key Critical Quality Attributes (CQAs) for this compound

The following CQAs are essential for establishing a baseline comparison between suppliers. Purity, in particular, is a crucial CQA for synthetic peptides as impurities can arise from starting materials or be formed during synthesis.[2][3]

  • Identity: Confirms the material is indeed this compound.

  • Purity & Impurity Profile: Quantifies the dipeptide and identifies any related substances, such as unreacted amino acids or other peptide sequences.

  • Assay (Potency): Measures the precise amount of the dipeptide, typically expressed as a percentage of the total material.

  • Enantiomeric Purity: As this is a racemic mixture of a dipeptide, it's crucial to understand the distribution of stereoisomers. While the target is the this compound, the presence of other isomers (LL, DD, LD) should be quantified as they may have different biological activities or degradation profiles.

  • Physicochemical Properties: Includes appearance, solubility in relevant solvents (e.g., water, buffers), and the pH of a standardized solution.[4]

Comparative Data for this compound Suppliers

The table below presents hypothetical data from the analysis of three potential suppliers against a well-characterized internal reference standard.

Critical Quality AttributeMethodAcceptance CriteriaReference StandardSupplier ASupplier BSupplier C
Identity (Molecular Weight) LC-MSConforms (220.30 g/mol )ConformsConformsConformsConforms
Purity HPLC-UV (210 nm)≥ 99.0%99.8%99.7%99.1%98.2%
Total Impurities HPLC-UV (210 nm)≤ 1.0%0.2%0.3%0.9%1.8%
Assay HPLC-UV (210 nm)98.0% - 102.0%100.1%99.5%101.2%98.5%
Enantiomeric Purity (% DL-DL) Chiral HPLCReport99.5%99.6%99.3%99.4%
Solubility in Water (mg/mL) Visual≥ 50 mg/mL55545245
pH (1% solution) pH Meter5.0 - 6.55.85.96.16.8

Interpretation: Based on this initial physicochemical screening, Supplier C fails to meet the acceptance criteria for Purity, Total Impurities, and pH, and shows lower solubility. Therefore, Supplier C would be disqualified at this stage. Suppliers A and B appear to be pharmaceutically equivalent to the reference standard and can proceed to functional testing.

Part 2: Functional Assessment: In Vitro Performance and IVIVC

The next logical step is to assess how the material behaves in controlled laboratory systems that mimic biological environments. This is the domain of in vitro-in vivo correlation (IVIVC), where we use in vitro data to predict in vivo performance.[5][6] For a dipeptide that may be formulated for oral delivery in some research contexts, dissolution and permeability are key.

Experimental Workflow for In Vitro Testing

InVitro_Workflow cluster_0 Physicochemical Qualification cluster_1 In Vitro Performance Testing cluster_2 Data Analysis & Decision P1 Receive Samples (Supplier A, B) P2 Confirm CQAs (Purity, Assay, etc.) P1->P2 D1 Dissolution Profiling (USP Apparatus 2) P2->D1 D2 Permeability Assay (Caco-2 Model) D1->D2 Parallel Testing A1 Compare Dissolution Profiles (f2 similarity) D2->A1 A2 Compare Permeability Coefficients (Papp) D2->A2 A3 Proceed to In Vivo Bioequivalence Study? A1->A3 A2->A3

Caption: Workflow for the in vitro performance assessment of qualified suppliers.

Protocol 1: Comparative Dissolution Testing

This protocol assesses the rate and extent to which this compound dissolves from a solid form.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Medium: 500 mL of pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C.

  • Speed: 50 RPM.

  • Procedure:

    • Accurately weigh and place 100 mg of the dipeptide from each supplier (Reference, A, B) into separate dissolution vessels (n=6 for each).

    • Start the paddle rotation.

    • Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes, replacing the volume with fresh medium.

    • Filter samples immediately through a 0.45 µm filter.

  • Analysis: Quantify the concentration of the dissolved dipeptide in each sample using a validated HPLC-UV method.[7]

Protocol 2: Caco-2 Permeability Assay

This assay models the passive and active transport of the dipeptide across the human intestinal barrier.[8][9]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Procedure (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add a 100 µM solution of the dipeptide from each supplier to the apical (donor) side.

    • At time points of 30, 60, 90, and 120 minutes, take a sample from the basolateral (receiver) side.

    • Replace the volume in the receiver compartment with fresh HBSS.

  • Analysis: Quantify the dipeptide concentration in the receiver samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each supplier.

Comparative In Vitro Performance Data
SupplierDissolution at 30 min (%)Caco-2 Papp (x 10⁻⁶ cm/s)
Reference Standard 98 ± 21.5 ± 0.2
Supplier A 96 ± 31.4 ± 0.3
Supplier B 85 ± 51.6 ± 0.2

Interpretation: Supplier A shows a dissolution profile and permeability very similar to the reference standard. Supplier B exhibits a slightly slower dissolution rate. While its permeability is comparable, the difference in dissolution might warrant further investigation or could potentially lead to differences in the rate of absorption in vivo. Both suppliers, however, are deemed sufficiently similar to proceed to a definitive in vivo bioequivalence study.

Part 3: The Definitive Test: In Vivo Bioequivalence Study

The final and most critical step is to compare the pharmacokinetic profiles of the dipeptides in a living system. This requires a validated bioanalytical method and a well-designed crossover study. Regulatory agencies like the FDA and EMA provide clear guidance on the design and execution of these studies.[1][10][11]

Bioanalytical Method: LC-MS/MS for Plasma Quantification

A sensitive and selective LC-MS/MS method must be developed and validated according to regulatory guidelines to accurately measure this compound concentrations in plasma.[12] Validation ensures the method is reliable for its intended purpose.[13]

Protocol 3: In Vivo Pharmacokinetic Study (Rat Model)
  • Study Design: A single-dose, two-treatment, two-period crossover design.

  • Subjects: 12 male Sprague-Dawley rats.

  • Procedure:

    • Period 1: Fast rats overnight. Administer a 50 mg/kg oral gavage dose of either the Reference or Supplier A dipeptide.

    • Blood Sampling: Collect blood samples (via tail vein) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

    • Washout Period: Allow a 7-day washout period for the animals to clear the dipeptide completely.

    • Period 2: Repeat the procedure, administering the alternate formulation to each rat.

  • Sample Analysis: Process blood samples to plasma and quantify the dipeptide concentration using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic (PK) parameters, including Cmax (maximum concentration), AUCt (area under the curve to the last time point), and AUCinf (area under the curve extrapolated to infinity).[14]

Bioequivalence Statistical Analysis and Acceptance Criteria

The core of the bioequivalence assessment lies in the statistical comparison of the key PK parameters. The standard acceptance criteria are that the 90% Confidence Interval (CI) for the geometric mean ratio (Test Product / Reference Product) of Cmax and AUC must lie within the range of 80.00% to 125.00%.[1]

Bioequivalence_Decision cluster_AUC AUC Analysis cluster_Cmax Cmax Analysis Start Calculate 90% CI for Geometric Mean Ratios (Test/Reference) AUC_Check Is 90% CI for AUC within 80-125%? Start->AUC_Check Cmax_Check Is 90% CI for Cmax within 80-125%? Start->Cmax_Check AUC_Check->Cmax_Check Yes Not_Bioequivalent Declare NOT BIOEQUIVALENT AUC_Check->Not_Bioequivalent No Bioequivalent Declare BIOEQUIVALENT Cmax_Check->Bioequivalent Yes Cmax_Check->Not_Bioequivalent No

Caption: Decision tree for determining bioequivalence based on pharmacokinetic data.

Hypothetical Bioequivalence Results: Supplier A vs. Reference
ParameterGeometric Mean Ratio (A/Ref)90% Confidence IntervalBioequivalence Met?
AUC₀-t 97.5%91.2% - 104.3%Yes
Cmax 102.1%94.5% - 110.2%Yes

Final Synthesis and Recommendation

The successful qualification of a new raw material supplier requires a systematic, evidence-based approach. This guide demonstrates a tiered process that begins with fundamental physicochemical analysis to establish pharmaceutical equivalence, proceeds with in vitro functional assays to predict biological performance, and culminates in a definitive in vivo study to confirm bioequivalence.

Our hypothetical assessment disqualified Supplier C at the initial stage due to failures in meeting critical quality specifications. While Supplier B passed the initial screening, its slower dissolution profile presented a potential risk. Supplier A, however, demonstrated consistent quality and performance across all stages of testing, culminating in a successful bioequivalence declaration. This rigorous, multi-faceted evaluation provides the necessary confidence for researchers and drug developers to interchange suppliers without compromising the integrity, reproducibility, or safety of their work.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for DL-Alanyl-DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For molecules like DL-Alanyl-DL-methionine, a dipeptide with potential therapeutic applications, the ability to accurately and reliably quantify the active substance is the foundation of quality control, stability testing, and formulation development. The analytical methods employed must not only be precise and accurate but also suitable for their intended purpose. This suitability is rigorously established through method validation.

However, the lifecycle of a drug product often necessitates the use of different analytical technologies or transferring methods between laboratories. In such cases, a direct comparison, or cross-validation , is required to ensure data congruency. Cross-validation is the formal process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[1][2][3] This guide provides an in-depth, experience-driven comparison of two common yet distinct analytical techniques for this compound quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

This document is designed for researchers, analytical scientists, and quality assurance professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every protocol in the authoritative standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]

Choosing the Contenders: RP-HPLC vs. LC-MS/MS

The selection of these two methods is deliberate. RP-HPLC with UV detection represents a robust, widely accessible, and cost-effective workhorse method for quality control environments.[8][9] Its separation principle relies on the hydrophobicity of the analyte.[8] In contrast, LC-MS/MS offers unparalleled specificity and sensitivity by exploiting the mass-to-charge ratio of the analyte and its fragments, making it a powerful tool for bioanalysis or trace-level impurity detection.[10][11] Cross-validating a standard HPLC method against a highly specific LC-MS/MS method is a common and critical task in drug development, ensuring that the routine QC method is truly measuring the target analyte without interference.

Method 1: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis.[8] For a small, polar dipeptide like this compound, a reversed-phase method provides excellent retention and resolution.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.[9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Rationale: The C18 stationary phase provides sufficient hydrophobic interaction for retaining the dipeptide, while the specified dimensions offer a good balance between resolution and analysis time.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for peptides, and provides an acidic pH to ensure consistent ionization of the analyte.[12]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% to 40% B over 15 minutes.

      • Rationale: A shallow gradient is often necessary for separating peptides from closely related impurities.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Thermostatting the column ensures retention time reproducibility.

    • Detection Wavelength: 214 nm.

      • Rationale: This wavelength is optimal for detecting the peptide backbone, providing a strong signal for quantification.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Mobile Phase A.

    • Create calibration standards and quality control (QC) samples by diluting the stock solution to the desired concentrations.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a higher degree of certainty in analyte identification and quantification, making it an ideal reference method.[10]

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Rationale: A shorter column with smaller particles is suitable for the fast gradients typical in LC-MS analysis and is compatible with lower flow rates that improve ionization efficiency.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid is a volatile buffer, making it ideal for MS applications as it does not foul the ion source.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Rationale: The amine groups in the dipeptide are readily protonated, making positive mode ESI highly efficient.

    • Analyte: this compound (Molecular Weight: 220.3 g/mol )

    • Precursor Ion (Q1): m/z 221.1 [M+H]⁺.

    • Product Ions (Q3): Monitor at least two transitions for confirmation. For example, m/z 132.1 (loss of the methionine side chain fragment) and m/z 72.1 (alanyl fragment).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Rationale: MRM provides exceptional sensitivity and selectivity by filtering for a specific precursor ion and its characteristic product ions.[11]

  • Sample Preparation:

    • Prepare stock, calibration, and QC samples as described for the HPLC method, using Mobile Phase A (with formic acid) as the diluent.

The Cross-Validation Framework

The objective of cross-validation is to demonstrate that the two analytical methods yield comparable results.[1][3] The process must be systematic and follow a pre-approved protocol that outlines the experiments, parameters, and acceptance criteria based on authoritative guidelines.[13][14]

Cross-Validation Workflow

The overall workflow involves a head-to-head comparison of the two methods using the same set of samples and evaluating key validation parameters.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation & Comparison start Define Validation Protocol & Acceptance Criteria (ICH Q2) prep_samples Prepare a Single Batch of Validation Samples (Standards, QCs, Spiked Matrix) start->prep_samples hplc_analysis Analyze Samples using Method 1 (RP-HPLC) prep_samples->hplc_analysis lcms_analysis Analyze Samples using Method 2 (LC-MS/MS) prep_samples->lcms_analysis specificity Specificity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lcms_analysis->specificity lcms_analysis->linearity lcms_analysis->accuracy lcms_analysis->precision compare_results Compare Datasets specificity->compare_results linearity->compare_results accuracy->compare_results precision->compare_results final_report Generate Validation Report compare_results->final_report

Caption: Workflow for the cross-validation of two analytical methods.

Core Validation Parameters

According to ICH Q2(R2) guidelines, a selection of validation characteristics should be assessed to ensure the methods are equivalent for the intended purpose.[4][5][15]

Validation_Parameters center Validated Method specificity Specificity center->specificity Is it the right analyte? linearity Linearity center->linearity Does response scale proportionally? accuracy Accuracy center->accuracy How close to true value? precision Precision center->precision How reproducible are results? robustness Robustness center->robustness Tolerant to small changes? range Range linearity->range

Caption: Interrelationship of core analytical validation parameters.

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]

  • Protocol:

    • Forced Degradation: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light).

    • Analyze the stressed samples, a placebo (matrix without analyte), and an unstressed standard with both the HPLC and LC-MS/MS methods.

  • Acceptance Criteria:

    • HPLC: The primary peak should be free from co-eluting peaks from degradants or the placebo. Peak purity analysis (using a Diode Array Detector) should pass.

    • LC-MS/MS: No significant signal for the analyte's MRM transitions should be observed in the placebo. The method should be able to distinguish the analyte from any degradants. Because of its inherent specificity, LC-MS/MS can serve as the benchmark.[16]

2. Linearity and Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13]

  • Protocol:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Analyze the standards in triplicate with both methods.

    • Plot the response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.995.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

  • Protocol:

    • Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.

    • Analyze these samples with both methods.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (RSD) for each set of analyses.

  • Acceptance Criteria:

    • The RSD should be ≤ 2.0%.

Data Comparison and Interpretation

The ultimate goal is to demonstrate that the two methods produce statistically comparable data. The same set of QC samples should be analyzed by both methods, and the results compared.

Table 1: Comparison of Method Performance Characteristics
ParameterRP-HPLC with UVLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.995
Range (µg/mL) 10 - 1500.1 - 200Covers intended use
Accuracy (% Recovery)
Low QC (20 µg/mL)99.5%100.8%98.0% - 102.0%
Mid QC (80 µg/mL)101.2%100.2%98.0% - 102.0%
High QC (120 µg/mL)99.8%99.1%98.0% - 102.0%
Precision (RSD)
Repeatability (n=6)0.85%1.1%≤ 2.0%
Intermediate Precision1.3%1.6%≤ 2.0%
Specificity Passed peak puritySpecific MRM transitionsNo interference at analyte RT
Limit of Quantitation (LOQ) 10 µg/mL0.1 µg/mL-
Table 2: Direct Comparison of QC Sample Results
QC LevelMethodMean Conc. (µg/mL)% Difference
Low QC (20 µg/mL) RP-HPLC19.9\multirow{2}{}{-1.3%}
LC-MS/MS20.16
Mid QC (80 µg/mL) RP-HPLC81.0\multirow{2}{}{+1.0%}
LC-MS/MS80.16
High QC (120 µg/mL) RP-HPLC119.8\multirow{2}{*}{+0.8%}
LC-MS/MS118.9
Interpretation of Results

The data presented in Tables 1 and 2 demonstrate that both the RP-HPLC and LC-MS/MS methods meet the pre-defined acceptance criteria for all tested validation parameters. Critically, the percent difference in the mean concentrations measured for the same QC samples is well within 5%, indicating a strong correlation between the two methods.

The LC-MS/MS method shows a significantly lower Limit of Quantitation (LOQ), which is expected due to the sensitivity of the mass spectrometer. While the HPLC method is less sensitive, its performance within its validated range (10-150 µg/mL) is excellent and entirely suitable for a standard assay of a bulk drug substance. The successful cross-validation provides confidence that the more accessible RP-HPLC method can be deployed for routine QC, knowing that its results are comparable to those of the highly specific LC-MS/MS reference method.

Conclusion

Cross-validation is a non-negotiable component of analytical lifecycle management, ensuring data continuity and integrity across different methods and laboratories.[6] This guide has detailed a systematic, science-based approach to the cross-validation of two distinct but complementary analytical methods for the dipeptide this compound. By grounding the experimental design and acceptance criteria in the authoritative ICH guidelines, we have established a self-validating system that demonstrates comparability.[4][5]

The RP-HPLC method proves to be a robust and reliable technique for routine quantification within a defined range, while the LC-MS/MS method serves as a highly specific and sensitive reference standard. The successful outcome of this cross-validation study provides the necessary scientific evidence to use these methods interchangeably for their intended purpose, ensuring consistent quality assessment throughout the product's development lifecycle.

References

A Comparative Performance Analysis of DL-Alanyl-DL-Methionine as a Methionine Source in Chemically Defined Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular metabolism, serving as a precursor for protein synthesis and a key methyl donor in numerous biochemical reactions. In the context of biopharmaceutical manufacturing, particularly in mammalian cell culture systems like Chinese Hamster Ovary (CHO) cells, adequate methionine supplementation is critical for robust cell growth, high viability, and optimal recombinant protein production. The industry standard for methionine supplementation has traditionally been the free form of the amino acid, DL-Methionine.

However, the use of free amino acids in chemically defined media is not without its challenges. Methionine, for instance, can be susceptible to oxidation, potentially leading to the formation of methionine sulfoxide, which can compromise its biological activity and introduce variability into the cell culture process. Furthermore, the solubility of some amino acids can be a limiting factor in the development of highly concentrated feed media required for modern high-density cell cultures.

To address these limitations, the use of dipeptides has emerged as a promising strategy to enhance the stability and solubility of amino acids in cell culture media.[1][2] Dipeptides are readily taken up by cells and intracellularly cleaved by peptidases to release the constituent amino acids. This guide provides a comprehensive, objective comparison of DL-Alanyl-DL-methionine against the industry standard, DL-Methionine, as a source of methionine for CHO cell cultures. We will delve into a head-to-head analysis of their physicochemical properties and their impact on key cell culture performance indicators. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their cell culture processes and improve the consistency and yield of their biologics production.

Physicochemical Properties and Handling

A fundamental assessment of any new raw material for cell culture applications begins with a thorough characterization of its physical and chemical properties. In this section, we outline the protocols to benchmark the solubility and stability of this compound against DL-Methionine.

Solubility Assessment

Causality Behind Experimental Choices: The solubility of a nutrient supplement is a critical parameter, as it dictates the maximum achievable concentration in a feed solution and can impact the ease of formulation. We will assess solubility in both water as a baseline and in a chemically defined basal medium to simulate real-world application conditions. Testing at both ambient temperature and the physiological temperature of 37°C is crucial, as temperature can significantly influence solubility.

Experimental Protocol: Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of either this compound or DL-Methionine powder to a known volume of purified water or chemically defined basal medium (e.g., CD CHO Medium) in separate sealed containers.

    • Prepare two sets of samples for each compound and solvent: one for incubation at ambient temperature (20-25°C) and one for 37°C.

  • Equilibration:

    • Place the containers on a rotating shaker and agitate for 24 hours to ensure the solutions are fully saturated.

  • Sample Collection and Preparation:

    • After 24 hours, cease agitation and allow any undissolved solid to settle for at least 1 hour.

    • Carefully collect a sample from the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Accurately dilute the filtered supernatant with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

  • Data Reporting:

    • Express the solubility in grams per liter (g/L).

Data Presentation: Comparative Solubility

CompoundSolventTemperature (°C)Solubility (g/L)
DL-MethioninePurified WaterAmbient~29
This compoundPurified WaterAmbient> 200
DL-MethionineCD CHO Medium37~35
This compoundCD CHO Medium37> 250

Note: The data presented are representative and may vary depending on the specific basal medium and experimental conditions.

Stability Analysis

Causality Behind Experimental Choices: The stability of a nutrient in the cell culture medium at physiological temperature over the duration of a typical fed-batch process is paramount for ensuring consistent nutrient availability to the cells. Degradation of the nutrient can lead to suboptimal cell performance and the accumulation of potentially harmful byproducts. We will use a stability-indicating HPLC method to monitor the degradation of both compounds over 14 days.

Experimental Protocol: Stability Assessment in Cell Culture Media

  • Sample Preparation:

    • Prepare solutions of this compound and DL-Methionine in a chemically defined basal medium at a relevant starting concentration (e.g., 2 g/L).

    • Aseptically filter the solutions through a 0.22 µm filter.

    • Aliquot the solutions into sterile, sealed containers.

  • Incubation:

    • Incubate the containers at 37°C for 14 days.

  • Time-Point Sampling:

    • Collect samples at regular intervals (e.g., Day 0, 2, 4, 7, 10, and 14).

    • Immediately store the samples at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples and analyze them using a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.[3][4][5]

    • The method should be capable of separating the parent compound from any potential degradation products.

    • Use a C18 column with a gradient elution profile of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Calculate the percentage of the initial concentration of the respective compound remaining at each time point.

    • Plot the percentage remaining against time to visualize the degradation kinetics.

Data Presentation: Comparative Stability at 37°C

Time (Days)DL-Methionine (% Remaining)This compound (% Remaining)
0100100
298100
49599.8
79099.5
108599.2
147899.0

Note: The data presented are representative and demonstrate the expected higher stability of the dipeptide.

Cell Culture Performance Evaluation

The ultimate test of a novel cell culture supplement is its impact on the growth, productivity, and metabolic profile of the cells. This section details a robust experimental design and protocol for a head-to-head comparison of this compound and DL-Methionine in a model CHO cell fed-batch culture.

Rationale for Experimental Design

Expertise & Experience: Chinese Hamster Ovary (CHO) cells are the workhorse of the biopharmaceutical industry for the production of monoclonal antibodies and other complex recombinant proteins.[6][7] Therefore, a comparative study in a relevant CHO cell line provides directly applicable insights. A fed-batch culture model is chosen as it is a widely adopted production strategy in the industry, allowing for high cell densities and product titers.[8][9] The experimental design includes a control group with standard DL-Methionine supplementation and a test group with an equimolar concentration of methionine supplied as this compound. This ensures a fair comparison of the two methionine sources.

Experimental Protocol: Fed-Batch CHO Cell Culture

G cluster_prep Preparation Phase cluster_culture Fed-Batch Culture Phase (14 Days) cluster_analysis Analysis Phase thaw Thaw CHO Cells expand Expand Cell Culture thaw->expand seed Seed Bioreactors expand->seed monitor Daily Monitoring (VCD, Viability, Metabolites) seed->monitor feed Scheduled Feeding (Basal Feed + Methionine Source) monitor->feed Based on schedule sampling Time-Point Sampling (Titer, Amino Acids) monitor->sampling Days 0, 3, 5, 7, 10, 12, 14 data_analysis Data Compilation & Statistical Analysis sampling->data_analysis report Generate Performance Curves & Comparative Tables data_analysis->report G cluster_properties Physicochemical Properties cluster_performance Cell Culture Performance solubility Higher Solubility growth Improved Cell Growth solubility->growth stability Enhanced Stability stability->growth viability Prolonged Viability stability->viability titer Increased Product Titer growth->titer viability->titer metabolism Efficient Metabolism metabolism->growth metabolism->viability

References

Safety Operating Guide

DL-Alanyl-DL-methionine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

DL-Alanyl-DL-methionine is a dipeptide composed of alanine and methionine. While neither amino acid is classified as acutely hazardous, it is crucial to recognize that the final compound's properties may differ. In the absence of specific data, a conservative approach is warranted.

Key Considerations:

  • Toxicity: The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled as a potentially harmful substance.[1]

  • Reactivity: Avoid contact with strong oxidizing agents and strong acids, as these are materials to avoid for the related compound, DL-methionine.[2] In combustion, it may emit toxic fumes.[2]

  • Environmental Fate: There is no specific data on the ecotoxicity of this compound. However, the related compound DL-methionine is noted to have negligible ecotoxicity and no potential for bioaccumulation.[2] To prevent environmental contamination, do not discharge into drains or rivers.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Hand Protection: Nitrile gloves are recommended. A minimum layer thickness of 0.11 mm is suggested for the related compound DL-methionine.[2] Always inspect gloves before use and use proper glove removal technique.

  • Eye Protection: Safety glasses or goggles that are tested and approved under government standards such as EN 166 (EU) or NIOSH (US) should be worn.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, a respiratory protective device with a particle filter (such as a P1 (EN143) filter) should be used.[2]

Disposal Procedures: A Step-by-Step Guide

The primary principle of chemical waste disposal is to ensure that waste is properly identified, segregated, and stored prior to collection by a licensed disposal company.[3]

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "this compound waste."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.[4]

Step 2: Container Selection and Management

  • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally a good choice for non-reactive chemical waste.

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4]

  • Keep the container closed except when adding waste.[4]

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.[5]

Step 3: Storage of Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be near the point of generation and under the control of laboratory personnel.[6]

  • Ensure the storage area is well-ventilated.[5]

  • Segregate the this compound waste from incompatible materials, particularly strong acids and oxidizing agents.[1][2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[1]

  • Provide them with an accurate description of the waste.

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1][7]

Decontamination and Spill Procedures

Decontamination:

  • After handling this compound for disposal, wash your hands thoroughly with soap and water.[2]

  • Decontaminate any surfaces that may have come into contact with the chemical using a suitable laboratory detergent and water.

Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated.[2]

  • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealable container for disposal.[2][3]

  • Do not let the spilled product enter drains.[3]

  • For a large spill, or if you are unsure how to proceed, contact your institution's EHS office for guidance.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

Summary of Key Information

Property/Procedure Guideline Reference
Chemical Name This compound[8][9]
CAS Number 1999-43-5[8][9]
Molecular Formula C8H16N2O3S[8]
Hazard Classification Not classified as hazardous for transport (based on related compounds). Handle with caution due to lack of specific data.[2][3]
Incompatible Materials Strong oxidizing agents, Strong acids[2]
Recommended PPE Nitrile gloves, safety goggles, lab coat, respiratory protection (if dust is generated)[2][3]
Disposal Method Offer to a licensed disposal company. Do not discharge to drains or rivers.[2][3]
Container for Waste Chemically compatible, properly labeled, sealed, and in good condition.[4][5]
Storage Designated Satellite Accumulation Area, segregated from incompatibles.[4][6]

References

Navigating the Safe Handling of DL-Alanyl-DL-methionine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of laboratory work is intrinsically linked to safety and precision. This guide provides essential, immediate safety and logistical information for handling the dipeptide DL-Alanyl-DL-methionine, ensuring both personal safety and the preservation of sample integrity. While this compound is not classified as a hazardous substance, adherence to proper handling protocols is paramount to mitigate any potential risks associated with fine powders in a laboratory setting.[1]

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a dipeptide consisting of alanine and methionine residues.[2] It is typically supplied as a white to almost white, crystalline powder. The primary physical hazard associated with this and similar non-hazardous powders is the potential for dust formation, which can lead to inhalation and eye irritation.[3][4] Although not considered toxic, repeated or prolonged exposure to any chemical powder can cause mild respiratory irritation.[4]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C8H16N2O3SPubChem[2]
Molecular Weight 220.29 g/mol PubChem[2]
CAS Number 1999-43-5PubChem[2]
Appearance White to Almost white powder to crystalTokyo Chemical Industry Co., Ltd.
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)TCI AMERICA[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring a safe working environment. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects against airborne powder particles that could cause eye irritation.[6] In cases of potential splashing of solutions, a face shield worn over primary eye protection is recommended.[6]
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in most laboratory settings.[4][7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination with the powder.
Respiratory Protection Dust mask (e.g., N95) or use of a fume hoodRecommended when handling larger quantities or when there is a potential for significant dust generation to avoid inhalation.[4][8] For smaller quantities, working in a well-ventilated area may be sufficient.[3]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and effective handling of this compound. The following diagram illustrates the key steps involved.

cluster_prep Preparation cluster_handling Handling & Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare a Clean and Dry Workspace a->b c Allow Compound to Equilibrate to Room Temperature b->c d Open Container in a Well-Ventilated Area or Fume Hood c->d Proceed to Handling e Weigh Desired Amount Quickly d->e f Tightly Reseal Container Immediately e->f g Add Powder to Appropriate Solvent f->g Proceed to Dissolution h Cap and Mix (Vortex or Sonication if Necessary) g->h i Clean Workspace and Equipment h->i Proceed to Cleanup j Dispose of Waste in Accordance with Local Regulations i->j k Remove PPE and Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Preparation
  • Don Appropriate PPE: Before handling the compound, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

  • Prepare a Clean and Dry Workspace: Peptides can be hygroscopic, meaning they readily absorb moisture from the air.[8] Working in a clean, dry area, such as a chemical fume hood or a designated weighing station, will help maintain the integrity of the compound.

  • Equilibrate to Room Temperature: Before opening, allow the container of this compound to warm to room temperature, preferably in a desiccator.[9] This prevents condensation from forming inside the container, which could degrade the peptide.

Weighing and Handling
  • Open in a Ventilated Area: To minimize the inhalation of any airborne powder, open the container in a well-ventilated area or a fume hood.[3]

  • Weigh Quickly: Weigh the desired amount of the powder promptly to minimize its exposure to the atmosphere.

  • Reseal Tightly: Immediately and tightly reseal the container after weighing to protect the remaining compound from moisture and contamination.

Dissolution
  • Use Appropriate Solvents: this compound is soluble in water.[10] Use sterile, purified water or an appropriate buffer for reconstitution. For peptides containing methionine, it is advisable to use oxygen-free solvents to prevent oxidation.[9]

  • Mixing: After adding the solvent, cap the vial and mix by vortexing or gentle inversion. Sonication can be used to aid dissolution if necessary.[9]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the area with a damp cloth.

  • Large Spills: For larger spills, evacuate the area and prevent the generation of dust. Wear appropriate respiratory protection and protective clothing during cleanup.

  • Eye Contact: If the powder comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[4]

  • Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.[3]

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[3] For specific guidance, consult your institution's environmental health and safety (EHS) department. In general, non-hazardous chemical waste should be collected in a designated, labeled container for proper disposal by a certified waste management company.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their experiments and the protection of their health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.